2-bromo-5-(trifluoromethoxy)benzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUVPBVZKOVBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382574 | |
| Record name | 2-bromo-5-(trifluoromethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403646-48-0 | |
| Record name | 2-Bromo-5-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403646-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-5-(trifluoromethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethoxy)benzoic acid | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)benzoic Acid: A Keystone Building Block in Modern Drug Discovery
For Immediate Release
[SHANGHAI, CN – January 11, 2026] – As a Senior Application Scientist, this guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It elucidates the core attributes, synthesis, and strategic applications of 2-bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 403646-48-0), a pivotal intermediate in the synthesis of complex pharmaceutical agents.[1][2]
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine-containing moieties into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to significantly enhance key pharmacological properties. It can improve metabolic stability, increase lipophilicity, and modulate pKa, thereby positively influencing a molecule's bioavailability and efficacy. When combined with a strategically placed bromine atom, as in this compound, the result is a highly versatile and reactive building block, primed for a variety of synthetic transformations.
This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical application in the synthesis of high-value pharmaceutical intermediates.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 403646-48-0 | [1] |
| Molecular Formula | C₈H₄BrF₃O₃ | [1][2] |
| Molecular Weight | 285.01 g/mol | [1][2] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥98% | [2] |
| Storage | Room temperature, in a dry, well-sealed container | [3] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through the electrophilic bromination of its precursor, 3-(trifluoromethoxy)benzoic acid. This approach offers high regioselectivity due to the directing effects of the substituents on the aromatic ring.
The carboxylic acid group is a meta-director, while the trifluoromethoxy group is an ortho, para-director. The ortho position to the trifluoromethoxy group (and meta to the carboxylic acid) is the most sterically accessible and electronically favorable site for bromination.
Exemplary Synthetic Protocol
The following protocol is adapted from established methods for the bromination of substituted benzoic acids and is designed to be a self-validating system.[4][5]
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials:
-
3-(Trifluoromethoxy)benzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice water
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-(trifluoromethoxy)benzoic acid (1.0 eq) in dichloromethane.
-
Catalyst and Reagent Addition: Carefully add concentrated sulfuric acid (catalytic amount) to the solution. Cool the mixture to 0-5 °C in an ice bath.
-
Bromination: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10 °C. The use of NBS is a safer and more selective alternative to liquid bromine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into ice water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from methanol to yield pure this compound.[5]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex, high-value molecules, particularly in the pharmaceutical sector.
A Key Intermediate for SGLT2 Inhibitors
This class of compounds is pivotal in the development of Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a newer class of medications for the treatment of type 2 diabetes. While a direct synthesis of a marketed drug from this specific intermediate is not publicly detailed, its structural motifs are highly relevant to this class of therapeutic agents.[6]
The Power of the Bromo Group: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 2-position serves as a highly effective "handle" for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is extensively used in drug discovery to construct complex molecular scaffolds.[7]
Exemplary Suzuki-Miyaura Coupling Protocol:
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Mechanism Overview:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst.
Analytical Characterization
Robust analytical methods are essential for ensuring the purity and identity of this compound and its downstream products.
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and reaction monitoring | A single major peak with a purity of ≥98%. |
| Mass Spectrometry (MS) | Molecular weight confirmation | An ion corresponding to the molecular weight (285.01 m/z) and a characteristic isotopic pattern for a bromine-containing compound. |
| ¹H NMR | Structural elucidation | A complex pattern of aromatic protons, with chemical shifts influenced by the bromo, trifluoromethoxy, and carboxylic acid groups. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon and the carbon attached to the trifluoromethoxy group. |
| FTIR | Functional group identification | Characteristic absorptions for the O-H and C=O stretches of the carboxylic acid, and C-F stretches of the trifluoromethoxy group. |
Conclusion
This compound is a prime example of a modern building block that empowers medicinal chemists to synthesize novel and complex drug candidates. Its unique combination of a reactive bromine handle and the beneficial trifluoromethoxy group makes it an invaluable tool in the pursuit of more effective and safer therapeutics. This guide has provided a comprehensive, technically grounded overview to support its effective application in research and development.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
- PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzoic acid methyl ester.
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). US6531603B1 - Polymorphic forms of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy].
- Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
- Google Patents. (n.d.). WO2024173646A1 - Cyclin-dependent kinase degrading compounds.
- Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.
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2-bromo-5-(trifluoromethoxy)benzoic acid molecular weight
An In-depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. We delve into its core physicochemical properties, outline a representative synthetic pathway with detailed protocols, and describe the standard analytical techniques for its characterization. The document elucidates the compound's primary application as a versatile chemical intermediate, particularly in the construction of complex molecular architectures for drug discovery. Emphasis is placed on the strategic importance of its functional groups—the bromine atom as a handle for cross-coupling reactions and the trifluoromethoxy group as a modulator of pharmacokinetic properties. Safety, handling, and storage protocols are also addressed to ensure its proper use in a research environment.
Core Physicochemical and Structural Properties
This compound (CAS Number: 403646-48-0) is a synthetically valuable building block.[1][2][3] Its utility stems from the unique combination of three distinct functional groups on a benzene scaffold: a carboxylic acid, a bromine atom, and a trifluoromethoxy group. This trifecta of functionalities provides a powerful platform for synthetic diversification. The carboxylic acid offers a site for amide bond formation, the bromine atom is an ideal electrophile for metal-catalyzed cross-coupling reactions, and the trifluoromethoxy group is a well-regarded bioisostere for other functionalities, often used to enhance metabolic stability and cell permeability in drug candidates.
The key quantitative properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄BrF₃O₃ | [1][2][3][4] |
| Molecular Weight | 285.01 g/mol | [1][2][3][4][5] |
| CAS Number | 403646-48-0 | [1][2][3] |
| Appearance | White crystalline solid | [1] |
| Purity (Typical) | 96-99% | [1][4][5] |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Br | [4][6] |
| InChIKey | QIUVPBVZKOVBSY-UHFFFAOYSA-N | [6] |
| Alternate Name | 6-bromo-3-(trifluoromethoxy)benzoic acid | [2][3] |
Synthesis and Purification Workflow
While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A common and logical approach involves the electrophilic bromination of 5-(trifluoromethoxy)benzoic acid.
Causality of the Synthetic Strategy: The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents. The carboxylic acid (-COOH) group is an electron-withdrawing group and a meta-director. The trifluoromethoxy (-OCF₃) group, while electron-withdrawing by induction, is an ortho, para-director due to the lone pairs on the oxygen atom. In this case, the position ortho to the carboxylic acid and meta to the trifluoromethoxy group is sterically accessible and electronically favored, leading to the desired 2-bromo product.
Sources
A Technical Guide to 2-bromo-5-(trifluoromethoxy)benzoic acid: A Cornerstone Building Block in Modern Drug Discovery
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of 2-bromo-5-(trifluoromethoxy)benzoic acid. This molecule represents a highly valuable and versatile building block, uniquely functionalized to address key challenges in modern pharmaceutical design. Its strategic combination of a carboxylic acid handle, a reactive bromine atom, and the pharmacologically significant trifluoromethoxy group makes it a sought-after intermediate in the synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. The benzene ring is functionalized at position C1 with a carboxylic acid group, at C2 with a bromine atom, and at C5 with a trifluoromethoxy (-OCF₃) group. This specific arrangement of functional groups provides three distinct points for chemical modification, offering immense flexibility in molecular design.
The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The carboxylic acid provides a site for amide bond formation, esterification, or other derivatizations, while the trifluoromethoxy group is a powerful modulator of physicochemical and pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 403646-48-0 | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₃ | [1][2] |
| Molecular Weight | 285.01 g/mol | [1][2] |
| Appearance | White to off-white solid/crystals | [3] |
| Purity | Typically ≥96-99% | [2][3] |
| Storage | Sealed in a dry environment at room temperature | [2] |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Br | [4] |
| InChI | InChI=1S/C8H4BrF3O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | [4] |
The Trifluoromethoxy Group: A Bioisostere for Enhanced Drug-Like Properties
The strategic incorporation of the trifluoromethoxy (-OCF₃) group is a cornerstone of modern medicinal chemistry. It is often employed as a "lipophilic bioisostere" of the methoxy group, but its influence extends far beyond simple lipophilicity modulation.
-
Metabolic Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making the group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life and reduce metabolic clearance.
-
Lipophilicity and Permeability: The -OCF₃ group is substantially more lipophilic than a methoxy or hydroxyl group. This enhanced lipophilicity can improve a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and cell penetration.
-
Modulation of Acidity/Basicity: As a strongly electron-withdrawing group, the -OCF₃ moiety can significantly lower the pKa of nearby acidic protons (like the carboxylic acid in the title compound) or basic nitrogen atoms within a larger molecule, which can be critical for optimizing target binding or solubility.
-
Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or electrostatic interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.
By incorporating this compound into a synthetic campaign, chemists can directly impart these beneficial properties to their lead compounds.
Synthesis Pathway: Electrophilic Bromination
The carboxylic acid group is a meta-director, while the trifluoromethoxy group is an ortho-, para-director. However, the trifluoromethoxy group is deactivating due to its strong inductive electron withdrawal. The position ortho to the carboxylic acid (C2) is sterically accessible and activated by the -OCF₃ group, making it the most probable site for bromination.
Caption: Proposed synthetic workflow for this compound.
Representative Experimental Protocol: Synthesis via Bromination
Disclaimer: This protocol is a representative method based on the synthesis of structurally similar compounds and established chemical principles.[4][5] Optimization may be required.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 3-(trifluoromethoxy)benzoic acid (1.0 equiv) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) (approx. 0.05 equiv).
-
Bromination: While stirring the solution at room temperature, add a solution of bromine (1.05 equiv) in glacial acetic acid dropwise from the addition funnel. The reaction is typically exothermic.
-
Reaction Monitoring: After the addition is complete, the mixture may be gently heated (e.g., to 40-50 °C) to drive the reaction to completion. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product should precipitate as a solid.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Analysis (Predicted)
While an experimental spectrum is not publicly available, the key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be reliably predicted based on the structure and extensive empirical data for similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Signals | Rationale |
| ¹H NMR | δ ~13.0-13.5 (s, 1H, COOH)δ ~7.8-8.1 (d, 1H, Ar-H)δ ~7.6-7.8 (dd, 1H, Ar-H)δ ~7.3-7.5 (d, 1H, Ar-H) | The carboxylic acid proton is a broad singlet, highly deshielded. The three aromatic protons will appear as distinct doublets or doublets of doublets, with chemical shifts influenced by the adjacent electron-withdrawing groups (-COOH, -Br, -OCF₃). |
| ¹³C NMR | δ ~165-170 (C=O)δ ~150-155 (C-OCF₃)δ ~115-135 (Aromatic C-H & C-Br)δ ~120 (q, J ≈ 257 Hz, -OCF₃) | The carbonyl carbon is significantly downfield. The carbon attached to the -OCF₃ group will be observed, and the CF₃ carbon itself will appear as a quartet due to C-F coupling. Aromatic carbons will appear in the typical region, with specific shifts determined by substituent effects. |
| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch)~1680-1710 (strong, C=O stretch)~1250-1300 (strong, C-O stretch)~1150-1210 (very strong, C-F stretch) | The spectrum will be dominated by the broad carboxylic acid O-H stretch, the sharp and strong carbonyl (C=O) stretch, and the very strong, characteristic C-F stretching bands of the trifluoromethoxy group. |
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The C2-bromo functionality is arguably the most powerful feature of this building block, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a workhorse reaction in pharmaceutical synthesis for constructing biaryl and heteroaryl scaffolds.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This is a robust, general protocol applicable to this class of aryl bromide and may be adapted from established procedures.[6] Optimization for specific arylboronic acids is recommended.
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum and create an inert atmosphere by evacuating the flask and backfilling with nitrogen or argon gas. Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture via syringe. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Work-up and Extraction: Cool the flask to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylate, then extract with an organic solvent like ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to improve peak shape for carboxylic acids) to afford the pure biaryl product.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.
-
In case of significant exposure or if irritation persists, seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a trifunctional synthetic building block of significant value to the drug discovery and development community. Its unique combination of a reactive bromine handle for cross-coupling, a carboxylic acid for derivatization, and a metabolically robust, lipophilic trifluoromethoxy group provides a powerful platform for creating complex molecules with enhanced drug-like properties. The reliable and scalable synthetic and application protocols, grounded in fundamental principles of organic chemistry, ensure its utility in constructing novel scaffolds for the next generation of therapeutics.
References
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- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. BenchChem.
- Lianhe Chemical Technology (Shanghai) Co Ltd, et al. (2016). The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
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- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine. BenchChem.
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- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring 5-Nitro-2-(trifluoromethyl)
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- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO.
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
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A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the physical and chemical properties of 2-bromo-5-(trifluoromethoxy)benzoic acid, a key building block in the synthesis of novel pharmaceutical and agrochemical agents. As a Senior Application Scientist, this document is structured to deliver not only precise data but also the underlying scientific principles and validated experimental methodologies essential for its practical application in research and development.
Chemical Identity and Molecular Structure
This compound is a substituted aromatic carboxylic acid. The strategic placement of a bromine atom and a trifluoromethoxy group on the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are well-documented, others are based on predictive models and should be confirmed experimentally.
Table 1: Summary of Physical Properties
| Property | Value | Source |
| CAS Number | 403646-48-0 | [1][2][3] |
| Molecular Formula | C₈H₄BrF₃O₃ | [1][3][4] |
| Molecular Weight | 285.01 g/mol | [1][3][4] |
| Appearance | White crystalline solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | [4] |
| Solubility | Predicted to have some solubility in polar organic solvents and limited solubility in non-polar solvents. | |
| pKa | Not experimentally determined. |
Experimental Protocols for Property Determination
The following sections provide detailed, standardized protocols for the experimental determination of key physical properties. These methods are designed to yield accurate and reproducible results.
Melting Point Determination (Capillary Method)
Principle: The melting point of a crystalline solid is a key indicator of its purity. The capillary method involves heating a small sample in a sealed capillary tube and observing the temperature range over which the solid melts.
Protocol:
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Caption: Workflow for melting point determination.
Solubility Determination (Gravimetric Method)
Principle: The gravimetric method provides a direct and accurate measurement of a compound's solubility in a given solvent at a specific temperature. It involves creating a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.
Protocol:
-
Saturation: Add an excess of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle, then carefully withdraw a known volume of the supernatant.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure.
-
Mass Determination: Accurately weigh the remaining solid residue.
-
Calculation: Calculate the solubility in g/L or mol/L.
pKa Determination (Potentiometric Titration)
Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.[5]
Protocol:
-
Solution Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., a water/ethanol mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized.[5]
Spectroscopic Characterization
Spectroscopic data is crucial for the structural confirmation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine, carboxylic acid, and trifluoromethoxy groups. The acidic proton of the carboxyl group will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[6]
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.[6]
-
C-O stretching and O-H bending vibrations for the carboxylic acid.
-
C-F stretching vibrations associated with the trifluoromethoxy group.
-
Characteristic aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (285.01 g/mol ).
-
Isotopic Pattern: Due to the presence of a bromine atom, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units, which is characteristic of bromine's isotopic distribution (⁷⁹Br and ⁸¹Br).[7][8]
-
Fragmentation: Fragmentation of the molecular ion can lead to the loss of characteristic groups such as -OH, -COOH, and -OCF₃, providing further structural information. The bromide anion (Br⁻) is often an intense peak in the negative ion mode.[9]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.[1] It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is also harmful if swallowed (H302).[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Store in a tightly sealed container in a dry, cool place.
Conclusion
This technical guide provides a comprehensive overview of the physical properties of this compound, grounded in established scientific principles and methodologies. While some experimental data for this specific compound is not yet widely available, the provided protocols offer robust frameworks for its determination. The information presented herein is intended to empower researchers and drug development professionals in their efforts to utilize this versatile chemical intermediate effectively and safely.
References
- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.).
- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate.
- This compound - CAS:403646-48-0. (n.d.). Sunway Pharm Ltd.
- Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
- 2-Bromo-5-(trifluoromethyl)benzoic acid (C007B-050624). (n.d.). Cenmed Enterprises.
- Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube.
- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
- Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18). ACS Omega.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025, August 6). ResearchGate.
- This compound | 403646-48-0. (n.d.). Appchem.
- The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.
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- Supporting Information. (n.d.).
- Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare.
- Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. (2025, August 6). ResearchGate.
- (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2025, August 10). ResearchGate.
- Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH.
- Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. (2015, February 25). Lifescience Global.
- 2-Bromo-5-(trifluoromethyl)benzoic acid methyl ester | C9H6BrF3O2. (n.d.). PubChem.
- NMR Spectra of Products. (n.d.). The Royal Society of Chemistry.
- 1H proton nmr spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
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Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
An In-depth Technical Guide to the Solubility of 2-bromo-5-(trifluoromethoxy)benzoic acid in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering methodologies for its determination and a comparative analysis with structurally related compounds.
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing bioavailability, formulation, and ultimately, therapeutic efficacy.[1][2][3] A compound's ability to dissolve in a solvent system governs its absorption and distribution in the body. For drug discovery and development professionals, a thorough understanding of an API's solubility profile in various organic solvents is paramount for tasks ranging from synthesis and purification to the design of suitable dosage forms.[2] This guide focuses on this compound, a substituted benzoic acid derivative of interest in medicinal chemistry, providing insights into its anticipated solubility behavior and the experimental means to quantify it.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 403646-48-0 | [4] |
| Molecular Formula | C8H4BrF3O3 | [4] |
| Molecular Weight | 285.01 g/mol | [4] |
| Melting Point | Not available | |
| Boiling Point | 301.0±42.0 °C (Predicted) | [5] |
| Density | 1.773 g/cm³ | [5] |
| Water Solubility | Slightly soluble | [5] |
| Appearance | White to off-white solid | [6] |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5][7]
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, several structural features will dictate its solubility in organic solvents:
-
The Benzoic Acid Core: The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor. The benzene ring is largely nonpolar.
-
The Bromo Substituent: The bromine atom is electronegative and increases the molecular weight and polarizability of the molecule.
-
The Trifluoromethoxy Group: This group is highly lipophilic and electron-withdrawing.
Based on these features, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents that can interact with the carboxylic acid group, as well as in some nonpolar solvents due to the aromatic ring and halogen substituents. Its solubility in protic solvents will be influenced by the energy balance of breaking and forming hydrogen bonds.
Comparative Solubility Analysis: Insights from Benzoic Acid and its Derivatives
The solubility of benzoic acid in several common organic solvents generally follows the order: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[8] This trend highlights the importance of hydrogen bonding and polarity.
| Solvent | Benzoic Acid Solubility ( g/100g solvent at 25°C) | Predicted Solubility of this compound | Rationale for Prediction |
| Methanol | ~71.5 | High | The trifluoromethoxy group will increase lipophilicity, but the dominant interaction will likely be hydrogen bonding between the carboxylic acid and methanol. |
| Ethanol | ~52.4 | High | Similar to methanol, strong hydrogen bonding interactions are expected. |
| Acetone | Soluble | High | Acetone is a polar aprotic solvent that can accept hydrogen bonds from the carboxylic acid group. |
| Dichloromethane | Moderate | Moderate to High | The bromo and trifluoromethoxy groups should enhance solubility in this chlorinated solvent. |
| Toluene | Low to Moderate | Moderate | The aromatic nature of toluene will interact favorably with the benzene ring of the solute. |
| Hexane | Low | Low | The significant polarity of the carboxylic acid group will limit solubility in this nonpolar solvent. |
| Water | Very Low | Very Low | The increased lipophilicity from the bromo and trifluoromethoxy groups will likely further decrease the already low aqueous solubility of benzoic acid. |
Methodologies for Experimental Solubility Determination
Accurate determination of solubility is crucial and can be achieved through several well-established methods.[11] The choice of method often depends on the required throughput, accuracy, and the properties of the compound.
The Shake-Flask Method for Thermodynamic Solubility
This is the gold standard for determining thermodynamic equilibrium solubility.[11]
Protocol:
-
Preparation: Add an excess of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, permitting the undissolved solid to sediment. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved solid using a suitable analytical technique such as HPLC-UV, UV-Vis spectroscopy, or gravimetric analysis.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
High-Throughput Kinetic Solubility Assays
For earlier stages of drug discovery, kinetic solubility measurements are often employed for higher throughput. These methods measure the concentration at which a compound precipitates from a solution.
Nephelometry-Based Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in the target organic solvent in a microplate format.
-
Precipitation and Detection: Monitor the samples for the appearance of turbidity (precipitation) using a nephelometer, which measures light scattering.[1]
-
Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.
Logical Flow of Solubility Assessment
Caption: Decision-making process for solubility assessment.
Conclusion
While direct, quantitative solubility data for this compound in a range of organic solvents is not extensively published, a strong predictive understanding can be formulated based on its structural characteristics and by drawing comparisons with benzoic acid. It is anticipated to have good solubility in polar aprotic and protic organic solvents, with moderate solubility in less polar aromatic and chlorinated solvents, and poor solubility in nonpolar aliphatic solvents and water. For definitive quantitative data, the experimental methodologies outlined in this guide, particularly the shake-flask method, are recommended. A thorough understanding of this compound's solubility is a critical early step in its journey through the drug development pipeline.
References
- Zhang, P., et al. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 58(5), 1103-1107.
- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Acree, W. E. (Ed.). (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Bergström, C. A. S., et al. (2002). Experimental and computational sceening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182-188.
- Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Cenmed Enterprises. 2-Bromo-5-(trifluoromethyl)benzoic acid.
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Navigating the Nuances of Fluorinated Aromatics: A Technical Guide to the NMR Spectral Analysis of 2-bromo-5-(trifluoromethoxy)benzoic acid
Abstract
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Fluorinated organic compounds, in particular, present unique characteristics and challenges for analytical characterization. This in-depth technical guide provides a comprehensive framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) data for 2-bromo-5-(trifluoromethoxy)benzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering not just a theoretical overview, but a practical, field-proven approach to NMR spectral analysis. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.
Introduction: The Significance of this compound and the Power of NMR
This compound is a key building block in medicinal chemistry and materials science. The presence of a bromine atom, a carboxylic acid group, and a trifluoromethoxy group on the benzene ring creates a unique electronic environment, influencing the molecule's reactivity and potential biological activity. Accurate and unambiguous structural confirmation is the bedrock of any research and development endeavor involving such a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and in this case, the highly informative ¹⁹F—NMR provides a detailed roadmap of the molecular architecture, including connectivity, stereochemistry, and even subtle electronic effects.
This guide will provide a detailed walkthrough of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, based on established principles and data from analogous structures.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is intrinsically linked to the experimental setup. The following protocol outlines a robust methodology for acquiring high-resolution spectra of this compound.
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for comprehensive structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[1][2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic region in the ¹H NMR spectrum.
-
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
A wider spectral width is necessary to encompass the carbonyl carbon and the carbon of the trifluoromethoxy group.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
¹⁹F is a high-abundance nucleus, so fewer scans are typically needed compared to ¹³C NMR.
-
The chemical shift range for ¹⁹F is much larger than for ¹H, so a wide spectral width is essential.[3]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard reference (0 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Spectral Interpretation: Decoding the Molecular Signature
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and carboxylic acid regions.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10 and 13 ppm.[1] The broadness of this signal is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will give rise to distinct signals. Their chemical shifts are influenced by the electronic effects of the substituents. The bromine atom is deactivating, while the trifluoromethoxy group is strongly electron-withdrawing. The carboxylic acid group is also electron-withdrawing.
-
H-6: This proton is ortho to the bromine atom and will likely appear as a doublet.
-
H-4: This proton is meta to both the bromine and the trifluoromethoxy group and is expected to be a doublet of doublets.
-
H-3: This proton is ortho to the carboxylic acid group and will likely appear as a doublet.
-
The electron-withdrawing nature of the substituents will generally shift the aromatic protons downfield compared to benzene (7.34 ppm).
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. For this compound, eight distinct signals are expected.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-175 ppm.[4]
-
Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the region of approximately 110-150 ppm.
-
C-1 (ipso-carbon to -COOH): The chemical shift will be influenced by the carboxylic acid group.
-
C-2 (ipso-carbon to -Br): The bromine atom will cause a downfield shift.
-
C-5 (ipso-carbon to -OCF₃): The highly electronegative trifluoromethoxy group will significantly deshield this carbon.
-
C-3, C-4, C-6: The chemical shifts of these carbons will be influenced by their positions relative to the substituents.
-
-
Trifluoromethoxy Carbon (-OCF₃): A key feature will be the signal for the trifluoromethoxy carbon. This signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The coupling constant is typically large, around 255 Hz.[5]
Predicted ¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum provides direct information about the fluorine-containing group.
-
Trifluoromethoxy Group (-OCF₃): A single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. This signal will likely be a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, it may show long-range coupling to the aromatic protons, appearing as a narrow multiplet.[5] The chemical shift will be in the characteristic region for trifluoromethoxy groups.
Data Summary
The predicted NMR data for this compound is summarized in the tables below.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | br s | 1H | -COOH |
| ~8.1 | d | 1H | Ar-H |
| ~7.8 | dd | 1H | Ar-H |
| ~7.5 | d | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~168 | s | -COOH |
| ~148 | q (¹JCF ≈ 255 Hz) | -OCF₃ |
| ~135 | s | Ar-C |
| ~132 | s | Ar-C |
| ~128 | s | Ar-C |
| ~125 | s | Ar-C |
| ~120 | s | Ar-C |
| ~118 | s | Ar-C |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58 | s | -OCF₃ |
Visualization of Key Concepts
Visualizing the relationships between different parts of the molecule and the experimental process is crucial for a deeper understanding.
Caption: Workflow for NMR analysis of the target molecule.
Caption: Spin-spin coupling in the trifluoromethoxy group.
Conclusion
The structural characterization of this compound through NMR spectroscopy is a multi-faceted process that requires careful experimental design and a thorough understanding of spectral interpretation. This guide has provided a comprehensive roadmap for researchers, detailing the necessary protocols and the theoretical underpinnings for analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra. By following these guidelines, scientists can confidently and accurately elucidate the structure of this and other complex fluorinated aromatic compounds, paving the way for further advancements in drug discovery and materials science.
References
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- Kozak, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. [Link]
- Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]
- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]
- AZoM. (2017).
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An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2-bromo-5-(trifluoromethoxy)benzoic acid
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-bromo-5-(trifluoromethoxy)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FT-IR spectroscopy for the structural elucidation and quality control of this complex molecule. We will explore the characteristic vibrational modes of its constituent functional groups, present a detailed experimental protocol, and offer a systematic approach to spectral interpretation.
Introduction: The Molecular Architecture and Spectroscopic Significance
This compound is a substituted aromatic carboxylic acid with a unique combination of functional groups that make it a valuable building block in medicinal chemistry and materials science. Its structure features a benzene ring substituted with a carboxylic acid group, a bromine atom, and a trifluoromethoxy group. Each of these moieties imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential biological activity.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for verifying the identity and purity of such compounds. By probing the vibrational transitions of molecular bonds, an FT-IR spectrum provides a unique "fingerprint" that is directly correlated to the molecule's functional groups and overall structure.[1][2] A thorough analysis of this spectrum is therefore a critical step in the characterization of this compound.
Figure 2: Workflow for acquiring an FT-IR spectrum using the ATR technique.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring intimate contact between the sample and the crystal surface.
-
-
Spectrum Collection:
-
Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans). The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Process the collected spectrum by performing a baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
-
Compare the experimental spectrum with the predicted absorption bands for structural verification.
-
Interpreting the Experimental Spectrum: A Self-Validating Approach
When analyzing the experimental spectrum, a systematic approach is essential. The interpretation should be a self-validating process, where the presence of multiple characteristic bands for a particular functional group provides a high degree of confidence in its assignment.
-
The Diagnostic Region (4000-1500 cm⁻¹):
-
Begin by looking for the very broad O-H stretch of the carboxylic acid between 3300-2500 cm⁻¹. Its presence is a strong indicator of the -COOH group. [2] * Next, identify the sharp and intense C=O stretching absorption around 1710-1680 cm⁻¹. The simultaneous presence of this band and the broad O-H stretch is confirmatory for the carboxylic acid functionality. [2] * Look for the weaker aromatic C-H stretches just above 3000 cm⁻¹. [3]
-
-
The Fingerprint Region (1500-400 cm⁻¹):
-
This region contains a wealth of structural information but can be complex due to overlapping absorptions.
-
The most prominent features in this region for this compound will likely be the very strong C-F stretching bands of the -OCF₃ group between 1300-1100 cm⁻¹. [4] * Identify the C-O stretching and O-H bending vibrations of the carboxylic acid group in the 1320-1210 cm⁻¹ range.
-
The aromatic C=C stretching vibrations will appear as a series of bands between 1600-1450 cm⁻¹.
-
Finally, in the lower frequency part of the fingerprint region, locate the C-Br stretching vibration (690-515 cm⁻¹) and the C-H out-of-plane bending modes characteristic of the substitution pattern. [5][6] By systematically identifying these key absorption bands, a comprehensive and confident structural confirmation of this compound can be achieved. Any significant deviation from the expected wavenumbers or the absence of a predicted band should prompt further investigation into the sample's purity or identity.
-
Conclusion
The FT-IR spectrum of this compound is rich with information, providing a detailed vibrational fingerprint of its complex molecular structure. A thorough understanding of the characteristic absorption frequencies of the carboxylic acid, substituted aromatic ring, trifluoromethoxy group, and carbon-bromine bond allows for a robust and reliable analysis. By following a systematic approach to both data acquisition and interpretation, researchers can confidently utilize FT-IR spectroscopy for the qualitative analysis and quality control of this important chemical compound.
References
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- Bentley, J. A., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Spectroscopy Journal, 4, 1-10.
- SpectraBase. (n.d.). 2-Bromo-benzoic acid. Wiley-VCH GmbH.
- Hasenstab-Riedel, S., et al. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
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- ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative.
- SpectraBase. (n.d.). Benzoic acid phenethyl ester. Wiley.
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- PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. National Center for Biotechnology Information.
- International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
- Millersville University. (n.d.). Infrared spectra.
- Journal of the Chemical Society. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Royal Society of Chemistry.
- University of Colorado Boulder. (n.d.). IR Chart.
- University of Wisconsin-Madison. (n.d.). IR Absorption Table.
- SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid. Wiley.
- Zeitschrift für Naturforschung A. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4.
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-bromo-5-(trifluoromethoxy)benzoic acid
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pathways of 2-bromo-5-(trifluoromethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of mass spectrometry with predictive analysis based on the known behavior of analogous chemical structures. While a dedicated mass spectrum for this specific molecule is not widely published, a logical projection of its fragmentation can be constructed by examining its constituent functional groups: a brominated aromatic ring, a trifluoromethoxy substituent, and a carboxylic acid moiety.
Introduction: The Analytical Imperative
This compound is a substituted aromatic carboxylic acid with potential applications as a reagent in organic synthesis or as a pharmaceutical intermediate.[1] Its structural characterization is paramount for identity confirmation, purity assessment, and metabolic studies. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight information and detailed structural insights through controlled fragmentation. Understanding the fragmentation patterns under different ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI), is crucial for unambiguous identification and further research.
Molecular Profile:
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[3] The resulting mass spectrum is often complex but highly reproducible and is invaluable for structural elucidation.
Predicted EI Fragmentation Pathway
The fragmentation of this compound under EI conditions is initiated by the removal of an electron to form a radical cation, [M]•+. This high-energy species undergoes a series of characteristic bond cleavages.
The most probable fragmentation pathways are driven by the stability of the resulting ions and neutral losses. Key fragmentation patterns for aromatic carboxylic acids include the loss of hydroxyl radicals (•OH), water (H₂O), and carbon dioxide (CO₂).[4][5] The presence of bromine and a trifluoromethoxy group introduces additional, predictable fragmentation routes.
A significant initial fragmentation step for benzoic acids is the loss of the hydroxyl group, leading to the formation of a stable acylium ion.[4] Another prominent pathway is decarboxylation, the loss of CO₂.[5]
The following diagram illustrates the predicted major fragmentation pathways under EI.
Caption: Predicted Electron Ionization (EI) fragmentation of the target molecule.
Interpretation of Key EI Fragments
The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Neutral Loss | Significance |
| 284/286 | [M]•+ | - | Molecular ion peak, confirming the molecular weight. |
| 267/269 | [M - •OH]+ | •OH | Formation of a stable acylium ion, a common feature for benzoic acids.[4] |
| 239/241 | [M - •COOH]+ | •COOH | Loss of the carboxylic acid group, resulting in a bromotrifluoromethoxybenzene radical cation. |
| 205 | [M - •Br]+ | •Br | Loss of the bromine radical, indicating the presence of bromine. |
| 175/173 | [M - •COOH - OCF₂]+ | •COOH, OCF₂ | Subsequent fragmentation of the phenyl ring after initial loss of the carboxyl group. |
| 160 | [M - •Br - •COOH]+ | •Br, •COOH | Loss of both the bromine and carboxylic acid groups. |
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach
Electrospray ionization is a "soft" ionization technique that typically results in minimal in-source fragmentation, making it ideal for determining the molecular weight of intact molecules.[6] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation for structural elucidation. Aromatic carboxylic acids are particularly well-suited for analysis in negative ion mode (ESI-), where they readily deprotonate to form [M-H]⁻ ions.[7][8]
Predicted ESI Fragmentation Pathway (Negative Ion Mode)
In negative ion mode, this compound will deprotonate to form the carboxylate anion [M-H]⁻ at m/z 283/285. Collision-induced dissociation (CID) of this precursor ion will primarily lead to decarboxylation.
The primary fragmentation pathway for deprotonated aromatic carboxylic acids is the loss of carbon dioxide (CO₂).[9] This results in a highly stable carbanion.
The diagram below outlines the predicted fragmentation in negative ion mode.
Caption: Predicted ESI fragmentation (negative ion mode) of the target molecule.
Interpretation of Key ESI Fragments (Negative Ion Mode)
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Neutral Loss | Significance |
| 283/285 | [M-H]⁻ | - | Deprotonated molecular ion, confirming the molecular weight. |
| 239/241 | [M-H - CO₂]⁻ | CO₂ | The base peak in the MS/MS spectrum, resulting from the facile loss of carbon dioxide.[9] |
| 204 | [M-H - Br]⁻ | Br | Loss of the bromide ion, an alternative fragmentation pathway. |
Experimental Protocol: A Self-Validating System
To acquire robust and reliable mass spectrometry data for this compound, the following workflow is recommended. This protocol is designed to be self-validating by incorporating systematic checks and appropriate controls.
Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the chosen chromatography method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for reversed-phase LC-MS).
LC-MS/MS Analysis (ESI)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound in complex matrices.[10]
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-450°C.
-
Collision Gas: Argon.
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-400 to identify the [M-H]⁻ precursor ion.
-
Product Ion Scan (MS2): Select the [M-H]⁻ ions (m/z 283 and 285) for fragmentation and acquire the product ion spectrum.
-
Direct Infusion or GC-MS (EI)
For EI analysis, either direct infusion into the mass spectrometer or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. GC-MS may require derivatization of the carboxylic acid to increase its volatility.[10]
-
GC Conditions (if used):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 280°C).
-
-
EI-MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Conclusion
The mass spectrometric fragmentation of this compound can be logically predicted based on the established fragmentation rules for its constituent functional groups. Under EI, expect to see significant fragmentation, including the loss of •OH, •COOH, and •Br, providing a rich structural fingerprint. In ESI negative ion mode, the deprotonated molecule will be the dominant precursor, with the primary fragment resulting from the loss of CO₂. These predictive models provide a robust framework for the identification and characterization of this molecule in various research and development settings.
References
- ResearchGate. (2017).
- BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. URL
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- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. URL
- BenchChem. (n.d.).
- ChemicalBook. (n.d.). 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3. URL
- Australian Journal of Chemistry. (n.d.). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. URL
- ResearchGate. (n.d.). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. URL
- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- PubChem. (n.d.). 2-Bromobenzoic acid. URL
- Lab-Chemicals.Com. (n.d.). This compound, 96%. URL
- LookChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzoic Acid manufacturers and suppliers in india. URL
- PubChem. (n.d.). (Trifluoromethoxy)benzene. URL
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- American Chemical Society. (n.d.).
- American Chemical Society. (2017).
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- ChemicalBook. (n.d.). 4-Bromobenzoic acid(586-76-5) MS spectrum. URL
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- Royal Society of Chemistry. (2015).
- National Institutes of Health. (2019).
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The Synthesis of 2-Bromo-5-(trifluoromethoxy)benzoic Acid: A Technical Guide for Chemical Researchers
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Among the valuable fluorinated building blocks, 2-bromo-5-(trifluoromethoxy)benzoic acid stands out as a key intermediate for the synthesis of a range of bioactive molecules. This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing this important compound, offering field-proven insights into the rationale behind experimental choices and detailed protocols for key transformations.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from several key starting materials, with the choice of route often dictated by the availability and cost of precursors, as well as desired scale and purity requirements. The two most strategically sound approaches commence from either 1-bromo-4-(trifluoromethoxy)benzene or 3-(trifluoromethoxy)aniline. This guide will dissect both pathways, providing a comprehensive overview of the critical steps and the underlying chemical principles.
Route 1: Ortho-Metalation of 1-Bromo-4-(trifluoromethoxy)benzene
This route leverages the principles of directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings.[1][2][3] The bromine atom in the starting material, 1-bromo-4-(trifluoromethoxy)benzene, can act as a directing metalation group, facilitating deprotonation at the adjacent ortho position by a strong organolithium base. Subsequent quenching of the resulting aryllithium intermediate with carbon dioxide furnishes the desired carboxylic acid.
Conceptual Workflow for Route 1
Figure 1: Synthetic pathway via directed ortho-metalation of 1-bromo-4-(trifluoromethoxy)benzene.
In-Depth Mechanistic Considerations and Protocol
The success of this route hinges on the regioselective deprotonation at the C2 position. The trifluoromethoxy group is a moderately deactivating group, while the bromine atom is also deactivating but can direct ortho-lithiation. The interplay of these electronic effects and the coordinating ability of the bromine atom with the lithium reagent favors metalation at the desired position.
Detailed Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using an acetone/dry ice bath.
-
Addition of Starting Material: 1-Bromo-4-(trifluoromethoxy)benzene (1.0 equivalent) is added to the cooled THF.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Carboxylation: An excess of freshly crushed dry ice (solid CO2) is added in one portion to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.
-
Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is acidified with concentrated hydrochloric acid to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
| Parameter | Typical Value |
| Starting Material | 1-Bromo-4-(trifluoromethoxy)benzene |
| Key Reagents | n-Butyllithium, Carbon Dioxide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Typical Yield | 60-75% |
| Purity | >95% after recrystallization |
Table 1: Summary of reaction parameters for the ortho-metalation route.
Route 2: Multi-step Synthesis from 3-(Trifluoromethoxy)aniline
This alternative pathway begins with the more readily available 3-(trifluoromethoxy)aniline and involves a sequence of reactions to introduce the bromo and carboxyl functionalities at the desired positions. This route offers flexibility and avoids the use of highly pyrophoric organolithium reagents at large scales, but it involves more synthetic steps.
Conceptual Workflow for Route 2
Figure 2: Multi-step synthesis starting from 3-(trifluoromethoxy)aniline.
In-Depth Mechanistic Considerations and Protocol
-
Bromination of 3-(Trifluoromethoxy)aniline: The amino group is a strong activating group and an ortho-, para-director. The trifluoromethoxy group is a deactivating meta-director. The directing effects of the amino group dominate, leading to bromination at the positions ortho and para to it. Careful control of reaction conditions, such as the use of a mild brominating agent like N-bromosuccinimide (NBS), can favor mono-bromination at the sterically less hindered ortho position (C2).[4]
-
Diazotization and Sandmeyer Reaction: The resulting 2-bromo-5-(trifluoromethoxy)aniline is then converted to its corresponding diazonium salt. This is a classic transformation in aromatic chemistry. The diazonium salt is a versatile intermediate that can be converted to a variety of functional groups. In this route, a Sandmeyer reaction using copper(I) cyanide is employed to install a nitrile group.[5][6][7]
-
Hydrolysis of the Nitrile: The final step is the hydrolysis of the benzonitrile derivative to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid, such as sulfuric acid.
Detailed Experimental Protocol (Illustrative for Sandmeyer and Hydrolysis):
-
Diazotization and Sandmeyer Reaction:
-
Diazotization: 2-Bromo-5-(trifluoromethoxy)aniline (1.0 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.05 equivalents) in water is added dropwise, maintaining the low temperature.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled. The cold diazonium salt solution is added slowly to the cyanide solution. The reaction mixture is then gently warmed to facilitate the displacement of the diazonium group and formation of the nitrile.
-
Workup and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude nitrile is purified by column chromatography or distillation.
-
-
Hydrolysis:
-
The purified 2-bromo-5-(trifluoromethoxy)benzonitrile is refluxed in a mixture of concentrated sulfuric acid and water for several hours until the reaction is complete.
-
The reaction mixture is cooled and poured onto ice to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried. Recrystallization can be performed for further purification.
-
| Parameter | Route 1 | Route 2 |
| Number of Steps | 2 | 4 |
| Key Reagents | n-BuLi, CO2 | NBS, NaNO2, CuCN, H2SO4 |
| Handling Precautions | Pyrophoric organolithium reagent | Toxic cyanide salts |
| Scalability | More suited for lab scale | Potentially more adaptable for large scale |
| Overall Yield (estimated) | 60-75% | 40-50% |
Table 2: Comparison of the two synthetic routes.
Conclusion
Both the directed ortho-metalation of 1-bromo-4-(trifluoromethoxy)benzene and the multi-step synthesis from 3-(trifluoromethoxy)aniline represent viable and robust strategies for the preparation of this compound. The choice between these routes will depend on the specific requirements of the research or development program, including the availability of starting materials, scale of synthesis, and safety considerations. The ortho-metalation route offers a more convergent and potentially higher-yielding approach for laboratory-scale synthesis, while the Sandmeyer-based route from the corresponding aniline provides a classic and scalable alternative. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity of this valuable synthetic intermediate.
References
- Directed ortho metalation - Grokipedia. (n.d.).
- Directed ortho metalation - Wikipedia. (n.d.).
- Directed Metalation: A Survival Guide - Baran Lab. (n.d.).
- Sandmeyer reaction - Wikipedia. (n.d.).
- Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21).
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
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- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethoxy Group: A Guide to its Influence on Aromatic Ring Reactivity for the Modern Chemist
Abstract
The trifluoromethoxy (-OCF3) group has emerged as a privileged substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic properties, distinct from both the classic methoxy group and the closely related trifluoromethyl group, impart profound and often beneficial changes to the reactivity and physicochemical profile of aromatic systems. This guide provides an in-depth exploration of the trifluoromethoxy group's influence on aromatic ring reactivity, offering a blend of mechanistic understanding and practical insights for researchers, scientists, and drug development professionals. We will delve into the electronic dichotomy of this "super-halogen," its directing effects in key aromatic substitution reactions, and its critical role in modulating metabolic stability and lipophilicity.[1] This document is structured to serve as a comprehensive resource, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to empower the rational design of novel molecules.
The Unique Electronic Signature of the Trifluoromethoxy Group
The trifluoromethoxy group's impact on an aromatic ring is a fascinating interplay of strong inductive electron withdrawal and weak resonance donation. The high electronegativity of the three fluorine atoms creates a powerful electron-withdrawing inductive effect (-I), which is significantly stronger than that of a simple methoxy group.[3][4] This potent -I effect deactivates the aromatic ring towards electrophilic attack.
However, the oxygen atom's lone pairs can participate in resonance with the aromatic π-system, donating electron density (+R effect). This resonance effect is weaker than that of the methoxy group due to the electron-withdrawing pull of the CF3 moiety. This duality leads to complex reactivity patterns.[5]
A quantitative measure of these electronic effects can be found in the Hammett constants (σ), which describe a substituent's influence on the reactivity of a benzene ring.[6]
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Key Electronic Effect |
| -OCF₃ | 0.35 [6] | 0.38 [6] | Strongly Electron-Withdrawing (Inductive) |
| -CF₃ | 0.54[6] | 0.43[6] | Strongly Electron-Withdrawing (Inductive) |
| -OCH₃ | -0.27[6] | 0.12[6] | Strongly Electron-Donating (Resonance) |
| -NO₂ | 0.78[6] | 0.71[6] | Very Strongly Electron-Withdrawing |
| -Cl | 0.23[6] | 0.37[6] | Electron-Withdrawing (Inductive) |
| -H | 0.00[6] | 0.00[6] | Neutral |
| Data compiled from various sources.[6][7] |
The positive Hammett constants for the -OCF3 group confirm its electron-withdrawing nature. Intriguingly, its σp value is lower than that of the -CF3 group, suggesting a subtle interplay of its electronic effects.
Furthermore, the trifluoromethoxy group exhibits a unique conformational preference. Unlike the methoxy group which tends to be coplanar with the aromatic ring, the O-CF3 bond in trifluoromethoxybenzene prefers a conformation orthogonal to the plane of the ring.[8][9] This is attributed to hyperconjugative interactions between the oxygen lone pairs and the σ* orbitals of the C-F bonds, as well as steric factors.[8][9] This perpendicular orientation influences the group's interaction with the aromatic π-system.[10]
Caption: Conformational preference of methoxy vs. trifluoromethoxy group.
Reactivity in Electrophilic Aromatic Substitution (EAS)
Due to its potent electron-withdrawing inductive effect, the trifluoromethoxy group deactivates the aromatic ring towards electrophilic attack.[1][5] For instance, the nitration of trifluoromethoxybenzene is significantly slower than that of benzene.[1] However, the resonance donation from the oxygen lone pairs, though weakened, directs incoming electrophiles to the ortho and para positions.[1] There is a pronounced preference for para substitution, which can be attributed to steric hindrance from the bulky -OCF3 group at the ortho positions and electronic factors.[1][11]
Caption: General workflow for Electrophilic Aromatic Substitution.
In scenarios where both an activating and the deactivating trifluoromethoxy group are present, the stronger activating group typically dictates the regioselectivity. For example, in trifluoromethoxy anisole isomers, the strongly activating and ortho-, para-directing methoxy group governs the outcome of electrophilic substitution reactions.[5]
Reactivity in Nucleophilic Aromatic Substitution (SNA_r)
In stark contrast to its deactivating role in EAS, the strong electron-withdrawing nature of the trifluoromethoxy group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r).[5][12] This is particularly true when the -OCF3 group is positioned ortho or para to a good leaving group (e.g., a halide). The -OCF3 group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy.[12]
Caption: General workflow for Nucleophilic Aromatic Substitution.
This activating effect makes trifluoromethoxy-substituted arenes valuable substrates for the synthesis of highly functionalized aromatic compounds.[4]
Implications in Drug Discovery and Development
The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry for several key reasons:
-
Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[13] This increased lipophilicity can significantly improve a drug candidate's ability to cross biological membranes, leading to better absorption, distribution, and bioavailability.[3][4][13]
-
Metabolic Stability: The trifluoromethoxy group is remarkably stable to metabolic degradation.[4] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3][14] This can increase a drug's half-life in the body, potentially allowing for lower or less frequent dosing.[3] In some cases, the -OCF3 group can undergo oxidative metabolism via an ipso-substitution mechanism, leading to a hydroxylated metabolite.[14]
-
Modulation of pKa: The electron-withdrawing nature of the -OCF3 group can lower the pKa of nearby acidic or basic functional groups, which can influence a molecule's ionization state at physiological pH and its interaction with biological targets.
Synthetic Methodologies for Introducing the Trifluoromethoxy Group
The synthesis of trifluoromethoxylated arenes has historically been challenging due to the instability of the trifluoromethoxide anion.[13] However, several effective methods have been developed.
Classical Approach: Chlorination/Fluorination Sequence
One of the earliest methods involves a two-step sequence starting from the corresponding anisole.[1][8]
Step 1: Chlorination The anisole is treated with a chlorinating agent, such as phosphorus pentachloride, to convert the methoxy group into a trichloromethyl ether.
Step 2: Fluorination The trichloromethyl ether is then treated with a fluorinating agent, like antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5), to exchange the chlorine atoms for fluorine.[8]
Experimental Protocol: Synthesis of 4-Nitrotrifluoromethoxybenzene
-
Chlorination: A mixture of 4-nitroanisole and phosphorus pentachloride is heated at reflux until the reaction is complete (monitored by TLC or GC). The reaction mixture is then cooled, and excess phosphorus oxychloride is removed under reduced pressure.
-
Fluorination: The crude 4-nitrophenyltrichloromethyl ether is added to a mixture of antimony trifluoride and a catalytic amount of antimony pentachloride. The mixture is heated with stirring.
-
Work-up: After cooling, the reaction mixture is poured onto ice and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated. The product is purified by distillation or chromatography.
Modern Approaches
More recent methods offer milder reaction conditions and broader substrate scope. These include:
-
Oxidative Desulfurization-Fluorination: This method utilizes xanthates derived from phenols, which are treated with a source of electrophilic fluorine.[8]
-
Electrophilic Trifluoromethoxylation: Reagents such as hypervalent iodine compounds (e.g., Togni's reagent) can directly trifluoromethoxylate phenols and other nucleophilic aromatic substrates.[15]
-
Rearrangement Reactions: Intramolecular rearrangement of N-(trifluoromethoxy)amines, derived from N-aryl-N-hydroxylamines, provides access to ortho-trifluoromethoxylated anilines.[8][16]
Caption: Overview of synthetic routes to trifluoromethoxylated arenes.
Conclusion
The trifluoromethoxy group is a powerful and versatile tool in the arsenal of the modern chemist. Its unique electronic properties, characterized by strong inductive withdrawal and weak resonance donation, lead to predictable yet nuanced effects on the reactivity of aromatic rings. By deactivating the ring to electrophilic attack while activating it for nucleophilic substitution, the -OCF3 group opens up diverse synthetic possibilities. Its profound impact on lipophilicity and metabolic stability has solidified its importance in the design of next-generation pharmaceuticals and agrochemicals. A thorough understanding of the principles outlined in this guide will undoubtedly facilitate the continued and successful application of this remarkable functional group in scientific research and development.
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electrophilic aromatic substitution on 5-(trifluoromethoxy)benzoic acid
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 5-(Trifluoromethoxy)benzoic Acid
Executive Summary
5-(Trifluoromethoxy)benzoic acid is a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of two distinct and powerful electron-withdrawing groups, the carboxyl (-COOH) and trifluoromethoxy (-OCF₃) moieties, presents a significant challenge in predicting the outcome of electrophilic aromatic substitution (EAS) reactions. This guide provides a comprehensive analysis of the electronic and steric factors governing the regioselectivity of EAS on this substrate. By examining the competing directing effects and the stability of reaction intermediates, we elucidate the underlying principles that dictate the substitution pattern. This document serves as a technical resource for researchers and process chemists, offering not only a deep mechanistic understanding but also practical, field-tested protocols for key transformations such as nitration and halogenation.
The Substrate: 5-(Trifluoromethoxy)benzoic Acid
The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in modern drug design.[1] It is prized for its ability to enhance crucial molecular properties, including:
-
Lipophilicity: The -OCF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance oral bioavailability.[2]
-
Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group resistant to oxidative metabolism. This can increase the in-vivo half-life of a drug candidate.[1][2]
-
Binding Affinity: The unique electronic nature of the group can alter the pKa of nearby functionalities or participate in favorable interactions with protein targets.
When incorporated into a benzoic acid scaffold at the 5-position, the resulting molecule becomes a versatile intermediate for building more complex, biologically active compounds. However, its synthetic utility is entirely dependent on understanding its reactivity.
Theoretical Framework: A Tale of Two Directors
Electrophilic aromatic substitution is governed by the substituents already present on the aromatic ring, which influence both the reaction rate and the position of the incoming electrophile.[3] In 5-(trifluoromethoxy)benzoic acid, the two groups exert strong, competing influences.
The Carboxyl Group (-COOH): A Classic meta-Director
The carboxyl group is a powerful deactivating, meta-directing substituent.[4][5] This is due to two primary electronic effects:
-
Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-R): The carbonyl group withdraws pi-electron density from the ring, creating a partial positive charge at the ortho and para positions.
This withdrawal of electron density makes the ring less nucleophilic and thus less reactive towards electrophiles.[5] Because the ortho and para positions are significantly electron-deficient, electrophilic attack is preferentially directed to the relatively less deactivated meta positions (C3 and C5).[6][7]
The Trifluoromethoxy Group (-OCF₃): A Deactivating ortho,para-Director
The directing effect of the trifluoromethoxy group is more nuanced.
-
Inductive Effect (-I): The three highly electronegative fluorine atoms create an extremely powerful electron-withdrawing inductive effect, which strongly deactivates the entire aromatic ring.[8]
-
Resonance Effect (+R): The oxygen atom possesses lone pairs that can be donated into the ring via resonance. This effect directs incoming electrophiles to the ortho and para positions. However, the strong inductive pull of the CF₃ moiety significantly reduces the oxygen's ability to donate its lone pairs, making this a weak activating effect within a strongly deactivating group.[2][9]
Despite its overall deactivating nature, the weak resonance donation is sufficient to direct substitution to the ortho and para positions.
| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Effect |
| -COOH | Strong (-I) | Strong (-R) | Strongly Deactivating | meta |
| -OCF₃ | Very Strong (-I) | Weak (+R) | Strongly Deactivating | ortho, para |
| Table 1: Summary of Substituent Effects |
Regioselectivity Analysis: Predicting the Site of Substitution
With a meta-director at C1 and an ortho,para-director at C5, we must analyze the available positions for an incoming electrophile (E⁺).
Caption: Numbering and directing effects on the substrate.
-
Position C2: ortho to -COOH (disfavored), para to -OCF₃ (favored).
-
Position C3: meta to -COOH (favored), meta to -OCF₃ (neutral).
-
Position C4: para to -COOH (disfavored), ortho to -OCF₃ (favored).
-
Position C6: ortho to -COOH (disfavored), ortho to -OCF₃ (favored).
While an initial analysis might suggest C3 is the most likely site (being meta to the powerful -COOH director), experimental evidence points to a different outcome. For instance, the known product of nitration is 2-Nitro-5-(trifluoromethoxy)benzoic acid, indicating substitution occurs at the C2 position.[10]
Mechanistic Justification via Wheland Intermediates
The regioselectivity is ultimately determined by the stability of the cationic intermediate (Wheland intermediate or σ-complex) formed upon electrophilic attack. The most stable intermediate will form the fastest, leading to the major product.[11]
Let's analyze the key resonance contributor for attack at C2.
Caption: Simplified workflow showing stabilization of the C2-attack intermediate.
When the electrophile attacks at the C2 position, the positive charge in one of the resonance structures of the Wheland intermediate is placed on C1, directly adjacent to the electron-donating oxygen of the -OCF₃ group (which is at C5, making C1 its para position). This allows the oxygen's lone pair to delocalize and stabilize the positive charge. This resonance stabilization, although weakened by the CF₃ group, is significant enough to make the C2-attack pathway more favorable than attack at other positions. The strong deactivating effect of the -COOH group at its ortho position is overcome by this specific resonance stabilization from the para -OCF₃ group.
Experimental Protocols and Considerations
The doubly deactivated nature of the aromatic ring necessitates the use of forcing conditions for most electrophilic aromatic substitutions.[8] Careful control of temperature and reagent stoichiometry is critical to achieve acceptable yields and minimize side-product formation.
Protocol 1: Nitration to yield 2-Nitro-5-(trifluoromethoxy)benzoic Acid
This protocol is based on standard procedures for the nitration of deactivated arenes.[12]
Materials:
-
5-(Trifluoromethoxy)benzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Dichloromethane (CH₂Cl₂) (optional co-solvent)
-
Ice
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice/water bath to 0-5 °C.
-
Substrate Addition: Slowly add 5-(trifluoromethoxy)benzoic acid (1.0 eq.) in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved. A co-solvent like dichloromethane can be used to improve solubility if needed.
-
Nitrating Mixture: While maintaining the cold temperature, add fuming nitric acid (1.1 eq.) dropwise via the addition funnel over 30-45 minutes. The internal temperature must be strictly controlled below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The reaction progress should be monitored by a suitable method (e.g., TLC or HPLC). If the reaction is sluggish, the mixture can be allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Protocol 2: Halogenation (Bromination)
This protocol employs a potent brominating agent suitable for deactivated substrates.[13]
Materials:
-
5-(Trifluoromethoxy)benzoic acid
-
Dibromoisocyanuric Acid (DBI)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Brine
Procedure:
-
Reaction Setup: Dissolve 5-(trifluoromethoxy)benzoic acid (1.0 eq.) in concentrated sulfuric acid in a flask cooled to 0 °C.
-
Reagent Addition: Add Dibromoisocyanuric Acid (0.6 eq., provides ~1.2 eq. of Br⁺) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by pouring it onto ice. If a precipitate forms, filter it. Otherwise, extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium thiosulfate solution (to remove any remaining bromine), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-Bromo-5-(trifluoromethoxy)benzoic acid can be purified by column chromatography or recrystallization.
Protocol 3: Friedel-Crafts Reactions - A Case of Futility
Friedel-Crafts alkylation and acylation reactions are generally not viable for substrates as strongly deactivated as 5-(trifluoromethoxy)benzoic acid.[14][15] There are two primary reasons for this failure:
-
Ring Deactivation: The aromatic ring is not nucleophilic enough to attack the carbocation (alkylation) or acylium ion (acylation) intermediates.[16]
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong Lewis base. It will preferentially coordinate with the oxygen atoms of the carboxyl and trifluoromethoxy groups. This complexation adds a formal positive charge to the substituents, which further deactivates the ring to an extreme degree, effectively shutting down the reaction.[15][16]
Attempting these reactions typically results in the recovery of unreacted starting material. This highlights the importance of selecting appropriate synthetic strategies for highly functionalized, electron-poor aromatic systems.
Conclusion
The electrophilic aromatic substitution of 5-(trifluoromethoxy)benzoic acid is a prime example of how competing electronic effects dictate chemical reactivity. While both the carboxyl and trifluoromethoxy groups strongly deactivate the ring, the regiochemical outcome is controlled by the resonance-stabilizing ability of the -OCF₃ group. This directs substitution primarily to the C2 position (para to the -OCF₃ group), a result confirmed by experimental evidence. Successful functionalization of this substrate requires forcing reaction conditions and a careful choice of reagents, while certain classic EAS reactions like Friedel-Crafts are rendered ineffective. The resulting 2-substituted-5-(trifluoromethoxy)benzoic acids are valuable, highly functionalized intermediates poised for further elaboration in the development of novel pharmaceuticals and agrochemicals.
References
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- Benchchem. (2025). Application Notes: Electrophilic Aromatic Substitution on 4-(Trifluoromethyl)phenol.
- Wikipedia.
- Google Patents. Process for preparing 2-nitro-5-substituted-phenoxy benzoic acids and salts thereof.
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- Ng, et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)
- KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
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- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ChemicalBook. 2-NITRO-5-(TRIFLUOROMETHOXY)BENZOIC ACID CAS#: 189359-65-7.
- TCI Chemicals.
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spectroscopic characterization of 2-bromo-5-(trifluoromethoxy)benzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-(trifluoromethoxy)benzoic Acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. Substituted benzoic acids serve as fundamental building blocks in the synthesis of a vast array of functional molecules. Among these, this compound (CAS No. 403646-48-0) presents a unique analytical challenge due to its combination of electron-withdrawing and sterically influential substituents.[1][2][3] This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this molecule, moving beyond mere data presentation to explain the causal logic behind the analytical choices. Our objective is to establish a self-validating system of protocols that ensures the unambiguous identification and purity assessment of this important synthetic intermediate.
Molecular Profile:
Molecular Structure and Predicted Spectroscopic Influence
The molecular architecture dictates the spectroscopic output. The arrangement of a carboxylic acid, a bromine atom, and a trifluoromethoxy group on the benzene ring creates a distinct electronic environment that is directly interrogated by various spectroscopic techniques.
-
Carboxylic Acid (-COOH): This group is a strong source of characteristic signals: a highly deshielded, exchangeable proton in ¹H NMR, a carbonyl carbon (~165-170 ppm) in ¹³C NMR, and intense, defining stretches (O-H and C=O) in IR spectroscopy.[5]
-
Bromine (-Br): As an electronegative, ortho-directing substituent, it will deshield adjacent protons and carbons. Its most significant impact in mass spectrometry is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Trifluoromethoxy (-OCF₃): This is a strongly electron-withdrawing group. The three fluorine atoms will produce a sharp singlet in ¹⁹F NMR and will cause a significant downfield shift in the ¹³C NMR signal of the attached carbon.
Below is the annotated structure of the molecule, which will be referenced for spectral assignments.
Caption: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of fluorine.
¹H NMR Spectroscopy
The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring. The acidic proton of the carboxylic acid will appear as a broad singlet at a very high chemical shift, which is exchangeable with D₂O.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | > 13.0 | Broad Singlet (br s) | - |
| H-6 | ~ 7.9 - 8.1 | Doublet (d) | J ≈ 2-3 Hz (meta coupling) |
| H-4 | ~ 7.8 - 8.0 | Doublet of Doublets (dd) | J ≈ 8-9 Hz (ortho), J ≈ 2-3 Hz (meta) |
| H-3 | ~ 7.6 - 7.8 | Doublet (d) | J ≈ 8-9 Hz (ortho coupling) |
-
Causality: The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds with the carboxylic acid slows down proton exchange, allowing the acidic proton to be observed as a broad peak.[6] In solvents like CDCl₃, this peak can be very broad or absent. The predicted shifts are based on the additive effects of the substituents: the -COOH and -Br groups are deshielding, pushing ortho and para protons downfield, while the -OCF₃ group also has a strong deshielding effect.
¹³C NMR Spectroscopy
Proton-decoupled ¹³C NMR will reveal all eight carbon atoms in the molecule. The carbon attached to the highly electronegative trifluoromethoxy group and the carbonyl carbon will be particularly informative.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆):
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C7 (C=O) | ~ 165.0 - 168.0 | Carboxylic acid carbonyl. |
| C5 (-OCF₃) | ~ 147.0 - 150.0 | Strongly deshielded by -OCF₃ group. |
| C1 | ~ 134.0 - 136.0 | Quaternary carbon attached to -COOH. |
| C3 | ~ 133.0 - 135.0 | Aromatic CH. |
| C6 | ~ 128.0 - 130.0 | Aromatic CH. |
| C8 (CF₃) | ~ 120.0 - 123.0 | Quartet due to ¹J(C-F) coupling (~270 Hz). |
| C4 | ~ 124.0 - 126.0 | Aromatic CH. |
| C2 (-Br) | ~ 118.0 - 120.0 | Shielded by ortho -COOH, deshielded by Br. |
-
Causality: The carbon of the -CF₃ group will appear as a quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.[6] The chemical shifts are estimated based on data for similar substituted benzoic acids.[6][7]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus.[8] It provides a clean and unambiguous signal for the trifluoromethoxy group.
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆):
| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|
| -OCF₃ | ~ -58 to -64 | Singlet (s) |
-
Causality: The chemical shift for trifluoromethyl groups attached to an aromatic ring typically falls in this range, referenced against CFCl₃.[9][10] The absence of adjacent fluorine or hydrogen atoms results in a singlet. This single peak confirms the presence and electronic environment of the trifluoromethoxy group.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 15-25 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a higher concentration may be necessary for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment with a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each carbon. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. ¹⁹F NMR experiments are typically fast due to the high sensitivity of the nucleus.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies. For this molecule, the carboxylic acid group provides the most dominant and diagnostic absorptions.
Predicted IR Absorption Bands (ATR):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |
| ~ 1700 | C=O stretch | Carboxylic Acid |
| ~ 1600, ~1470 | C=C stretch | Aromatic Ring |
| ~ 1250 - 1300 | C-O stretch | Carboxylic Acid / Aryl Ether |
| ~ 1100 - 1200 | C-F stretch | Trifluoromethoxy Group |
| ~ 920 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer |
| ~ 600 - 700 | C-Br stretch | Aryl Bromide |
-
Causality: The broadness of the O-H stretch is a classic indicator of hydrogen bonding, as the benzoic acid molecules form dimers in the solid state.[5][11] The strong electron-withdrawing nature of the trifluoromethoxy group can slightly increase the C=O stretching frequency compared to unsubstituted benzoic acid. The C-F stretches are typically very strong and sharp, providing clear evidence for the fluorinated substituent.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Lower the press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its elemental composition.
Predicted Mass Spectrometry Data (ESI-):
| m/z Value | Ion | Notes |
|---|---|---|
| 283 / 285 | [M-H]⁻ | Molecular ion peak (deprotonated). The two peaks of ~1:1 intensity are characteristic of the ⁷⁹Br and ⁸¹Br isotopes. |
| 239 / 241 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the molecular ion. Isotopic pattern for bromine is present. |
| 182 | [M-H-Br-CO₂]⁻ | Subsequent loss of a bromine radical. |
-
Causality: Electrospray Ionization (ESI) in negative ion mode is the preferred technique for carboxylic acids because they readily lose a proton to form a stable [M-H]⁻ ion. This results in a clean spectrum with a prominent molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₈H₄BrF₃O₃) by measuring the exact mass of the molecular ion to within a few parts per million (ppm).
Experimental Protocol: ESI Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Introduce the sample into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS) via direct infusion or through an HPLC system.
-
Data Acquisition (Negative Mode): Set the instrument to acquire data in negative ion mode over an appropriate m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the [M-H]⁻ peak and verify the characteristic bromine isotopic pattern. If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental composition.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the conjugated aromatic system.
Predicted UV-Vis Data (Methanol):
| λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~ 230 - 240 | π → π* | Benzene Ring E2-band |
| ~ 275 - 285 | π → π* | Benzene Ring B-band |
-
Causality: Benzoic acid itself shows absorption maxima around 230 nm and 274 nm.[13] The substituents (-Br, -OCF₃) act as auxochromes, which can cause a slight shift in the absorption maxima (bathochromic or hypsochromic shift) and affect the intensity of absorption.[14] The spectrum is useful for quantitative analysis (e.g., via a Beer-Lambert plot) once the molar absorptivity is determined.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or ethanol.
-
Sample Preparation: Prepare a stock solution of known concentration. Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Scan across a wavelength range of at least 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Integrated Characterization Workflow
A robust analytical strategy relies on the integration of multiple techniques to provide orthogonal data, leading to an irrefutable structural confirmation.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The is a multi-faceted process where each technique provides a unique and essential piece of the structural puzzle. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collaboratively map the atomic framework; Infrared spectroscopy rapidly confirms the presence of key functional groups; Mass spectrometry provides unequivocal proof of molecular weight and elemental composition; and UV-Visible spectroscopy offers a tool for quantification. By following the integrated workflow and understanding the causal relationship between molecular structure and spectral output, researchers can confidently verify the identity, structure, and purity of this valuable chemical intermediate.
References
- Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm.
- Lu, Y., et al. (2015). Experimental UV spectra of benzoic acid derivatives. ResearchGate.
- Supporting Information. (2018). Angewandte Chemie International Edition, 57, 10949.
- Semjonova, A., Actiņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution. ACS Publications.
- Bērziņš, A., Semjonova, A., et al. (2021). Speciation of substituted benzoic acids in solution. UCL Discovery.
- Bērziņš, A., Semjonova, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution. UCL Discovery.
- NIST. (n.d.). Benzoic acid, 2-bromo-. NIST WebBook.
- University of Ottawa. (n.d.). Fluorine NMR. uOttawa NMR Facility.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). HMDB.
- PubChemLite. (n.d.). 2-bromo-5-(trifluoromethyl)benzoic acid methyl ester. PubChemLite.
- SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[13C NMR]. SpectraBase.
- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility.
- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.
- PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. PubChem.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry.
- NIST. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. NIST WebBook.
- SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[MS (GC)]. SpectraBase.
- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Magritek.
- Zarad, S. I., et al. (2016). UV-visible spectroscopic scan of benzoic acid. ResearchGate.
- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Doc Brown's Chemistry.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. SIELC.
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Doc Brown's Chemistry.
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- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR spectrum [chemicalbook.com]
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- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-Bromo-5-(trifluoromethoxy)benzoic Acid for Advanced Research and Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-bromo-5-(trifluoromethoxy)benzoic acid, a key building block in modern medicinal and materials chemistry. This document delves into its commercial availability, physicochemical properties, a detailed synthetic protocol, and its applications, with a focus on leveraging its unique structural features for innovative molecular design.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest due to its unique electronic properties and metabolic stability. It is a strong electron-withdrawing group, which can significantly influence the pKa of nearby functionalities, and it is also highly lipophilic, which can enhance membrane permeability and oral bioavailability of drug candidates. The presence of a bromine atom on the aromatic ring of this compound provides a versatile handle for a wide range of cross-coupling reactions, making it an exceptionally valuable scaffold for the synthesis of complex molecular architectures.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of commercial suppliers, ensuring a stable supply chain for research and development activities. The compound is typically supplied as a white to off-white crystalline solid.
Table 1: Commercial Availability of this compound
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Achmem | 98% | 403646-48-0 | C₈H₄BrF₃O₃ | 285.01 |
| CymitQuimica | 99% | 403646-48-0 | C₈H₄BrF₃O₃ | 285.01 |
| Lab-Chemicals.Com | 96% | 403646-48-0 | C₈H₄BrF₃O₃ | 285.01 |
| Santa Cruz Biotechnology | - | 403646-48-0 | C₈H₄BrF₃O₃ | 285.01 |
| Sunway Pharm Ltd | 97% | 403646-48-0 | C₈H₄BrF₃O₃ | 285.01 |
Physicochemical Properties:
-
Appearance: White to light yellow crystalline powder.[1]
-
Solubility: Slightly soluble in water, soluble in organic solvents such as methanol, DMSO, and chloroform.[6]
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of similar brominated benzoic acids and is expected to provide the desired product in good yield and purity.
Materials:
-
3-(trifluoromethoxy)benzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Chloroform (or other suitable halogenated solvent)
-
Ice
-
Methanol (for recrystallization)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-(trifluoromethoxy)benzoic acid (1.0 eq) in chloroform.
-
Carefully add concentrated sulfuric acid (catalytic amount) to the solution while stirring.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 10 °C. The trifluoromethoxy group is a meta-director, and the carboxylic acid is also a meta-director. However, the trifluoromethoxy group is less deactivating than the carboxylic acid, thus directing the incoming electrophile (bromine) to the ortho and para positions. The ortho position to the trifluoromethoxy group is sterically hindered, so the primary product will be bromination at the para position (C2).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by pouring it into a beaker of ice water with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a minimal amount of hot methanol to yield pure this compound.
Reactivity and Spectroscopic Profile
The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the bromine atom, and the trifluoromethoxy group.
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amide formation, and reduction.
-
Bromine Atom: The C-Br bond is susceptible to a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
-
Trifluoromethoxy Group: This group is generally stable to most reaction conditions and serves to modulate the electronic properties of the aromatic ring.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, carboxylic acid, and trifluoromethoxy groups.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals, one for each carbon atom in the molecule. The carbon attached to the bromine will be significantly deshielded, as will the carbonyl carbon.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-F stretching vibrations (~1100-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Applications in Drug Discovery and Materials Science
The unique combination of a reactive bromine handle, a carboxylic acid for derivatization, and the electronically and metabolically influential trifluoromethoxy group makes this compound a highly sought-after building block.
-
Pharmaceutical Development: This compound is an ideal starting material for the synthesis of novel therapeutic agents. The trifluoromethoxy group can enhance metabolic stability and improve a compound's pharmacokinetic profile.[8] The bromine atom allows for the introduction of various substituents via cross-coupling reactions, enabling the exploration of a vast chemical space in the search for new drug candidates targeting a wide range of diseases, including cancer and inflammatory conditions.[9]
-
Agrochemicals: Similar to its application in pharmaceuticals, this building block can be used to synthesize new pesticides and herbicides with improved efficacy and environmental profiles.
-
Materials Science: The rigid aromatic core and the potential for polymerization through the carboxylic acid and bromine functionalities make it a candidate for the development of advanced polymers and coatings with enhanced thermal stability and chemical resistance.[9]
Conclusion
This compound is a commercially available and highly versatile building block with significant potential in drug discovery, agrochemical research, and materials science. Its unique structural and electronic properties, combined with its reactivity, provide chemists with a powerful tool for the synthesis of novel and complex molecules. The synthetic protocol and technical information provided in this guide are intended to facilitate its use in cutting-edge research and development projects.
References
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. [7][8]
- MDPI.
- BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Link][6]
Sources
- 1. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]
- 2. 1483-56-3|2-Bromo-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]
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- 4. fishersci.com [fishersci.com]
- 5. achmem.com [achmem.com]
- 6. bipm.org [bipm.org]
- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. synquestlabs.com [synquestlabs.com]
Methodological & Application
Application Note & Synthesis Protocol: 2-bromo-5-(trifluoromethoxy)benzoic acid
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid, a key building block in medicinal chemistry and materials science. The trifluoromethoxy and bromo functional groups make this molecule a versatile intermediate for introducing fluorine-containing moieties and for undergoing further cross-coupling reactions. This document details the synthetic strategy, a step-by-step experimental protocol, mechanistic insights, and safety considerations, designed for researchers and professionals in drug development and chemical synthesis.
Introduction and Significance
This compound is a substituted aromatic carboxylic acid of significant interest in the synthesis of complex organic molecules. Its utility stems from three key structural features:
-
Carboxylic Acid Group: Provides a handle for amide bond formation, esterification, or other modifications, crucial for creating libraries of compounds in drug discovery.
-
Bromo Substituent: Serves as a versatile functional group for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.
-
Trifluoromethoxy (-OCF₃) Group: This moiety is an important "fluorine-tag" in modern drug design. The -OCF₃ group can enhance metabolic stability, improve bioavailability, and increase the binding affinity of a molecule to its target by altering its lipophilicity and electronic properties.
Given its strategic importance, a reliable and well-understood synthetic protocol is essential for its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| CAS Number | 403646-48-0 | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₃ | [1][3] |
| Molecular Weight | 285.01 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [3] |
| Purity | Typically ≥96% | [2] |
| Storage | Store sealed in a dry place at room temperature | [2] |
Synthetic Strategy and Mechanistic Rationale
The most direct and efficient route to this compound is the regioselective electrophilic aromatic substitution of the readily available starting material, 3-(trifluoromethoxy)benzoic acid.
Reaction Scheme
The overall transformation is a bromination reaction, typically using N-Bromosuccinimide (NBS) as the bromine source and concentrated sulfuric acid as a catalyst in a suitable solvent.
Caption: Synthesis of this compound.
Rationale for Regioselectivity
The regiochemical outcome of the bromination is controlled by the directing effects of the substituents on the aromatic ring.
-
-COOH (Carboxylic Acid): This is a deactivating, meta-directing group.
-
-OCF₃ (Trifluoromethoxy): This group is also deactivating due to the strong electron-withdrawing nature of the fluorine atoms, and it is primarily a meta-director.
However, the position ortho to the -OCF₃ group and meta to the -COOH group is the most sterically accessible and electronically favored position for electrophilic attack. The presence of concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, further enhancing its deactivating and meta-directing nature, thus ensuring high regioselectivity for the desired product. This approach is analogous to established methods for the bromination of similar substituted benzoic acids.[4]
Detailed Experimental Protocol
This protocol is adapted from analogous, well-documented procedures for the bromination of substituted benzoic acids.[4][5]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-(trifluoromethoxy)benzoic acid | ≥98% | Standard chemical supplier |
| N-Bromosuccinimide (NBS) | Reagent Grade | Standard chemical supplier |
| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier |
| Sulfuric Acid (H₂SO₄) | 98%, Concentrated | Standard chemical supplier |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Standard chemical supplier |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard chemical supplier |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard chemical supplier |
| Equipment | ||
| Round-bottom flask with stir bar | ||
| Condenser | ||
| Addition funnel | ||
| Ice bath | ||
| Separatory funnel | ||
| Rotary evaporator |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis protocol.
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethoxy)benzoic acid (10.3 g, 50 mmol, 1.0 eq).
-
Dissolution and Cooling: Add 100 mL of dichloromethane (DCM) to the flask. Stir the mixture until the solid is fully dissolved. Cool the flask to 0 °C using an ice-water bath.
-
Acid Addition: While maintaining the temperature at 0 °C, slowly add concentrated sulfuric acid (15 mL) dropwise over 10-15 minutes. The addition is exothermic and should be controlled carefully.
-
Bromination: To the stirring mixture, add N-Bromosuccinimide (NBS) (9.34 g, 52.5 mmol, 1.05 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 200 g of crushed ice and 100 mL of water. Stir vigorously for 10 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Add a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine (the orange/brown color will disappear).
-
Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford this compound as a white crystalline solid.
Safety and Handling
Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory throughout this procedure.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated chemical fume hood.
-
N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care, and always add acid to other solutions slowly.
-
Quenching: The quenching of the reaction with ice water is highly exothermic. Perform this step slowly and behind a safety shield.
For related compounds, safety precautions include avoiding breathing dust and fumes and rinsing eyes cautiously with water in case of contact.[6]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of the substitution.
-
Mass Spectrometry (MS): To verify the molecular weight (285.01 g/mol ).
-
HPLC: To determine the purity of the final compound.
-
Melting Point: To compare with literature values as a measure of purity.
References
- PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
Sources
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- 2. lab-chemicals.com [lab-chemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]
Application Note & Protocol: Mechanism and Regioselective Bromination of 5-(Trifluoromethoxy)benzoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive scientific guide to the electrophilic bromination of 5-(trifluoromethoxy)benzoic acid. This substrate presents a unique challenge due to the presence of two powerful, deactivating substituents on the aromatic ring. We will first dissect the underlying mechanistic principles, focusing on the competing directing effects of the meta-directing carboxylic acid group and the ortho, para-directing trifluoromethoxy group. Subsequently, a detailed, field-proven protocol utilizing N-Bromosuccinimide (NBS) in concentrated sulfuric acid is presented as a robust method for achieving efficient monobromination of this highly deactivated aromatic system. This guide is intended to provide both the theoretical foundation and the practical application required for professionals engaged in the synthesis of complex fluorinated molecules.
Part 1: The Mechanistic Landscape of a Deactivated Ring
The introduction of a bromine atom onto an aromatic ring proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[1] The success and regiochemical outcome of this reaction are profoundly influenced by the electronic nature of the substituents already present on the ring.[2] In the case of 5-(trifluoromethoxy)benzoic acid, the ring is "deactivated," meaning it is significantly less nucleophilic than benzene and thus less reactive towards electrophiles. This deactivation stems from the presence of two potent electron-withdrawing groups.
Analysis of Substituent Directing Effects
To predict the site of bromination, we must analyze the individual influence of each substituent.
-
The Carboxylic Acid (-COOH) Group: The carboxyl group is a classic example of a strongly deactivating, meta-directing group.[3] It withdraws electron density from the ring through both inductive effects and, more significantly, resonance. This withdrawal is most pronounced at the ortho and para positions, making them electron-deficient. Consequently, the meta position, while still deactivated, is the least unfavorable site for electrophilic attack.[4]
-
The Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group has a more complex influence. The three highly electronegative fluorine atoms make it strongly electron-withdrawing by induction, thus deactivating the ring to EAS. However, the oxygen atom possesses lone pairs of electrons that can be donated into the ring via resonance. This resonance donation directs electron density specifically to the ortho and para positions.[5] Despite the overall deactivating nature of the group, this resonance effect makes the ortho and para positions more reactive than the meta position relative to the -OCF₃ group itself. Therefore, the trifluoromethoxy group is considered a deactivating, but ortho, para-director.[5]
Competition and Predicted Regioselectivity
With the carboxylic acid at C1 and the trifluoromethoxy group at C5, the two substituents are meta to each other. They exert competing influences on the remaining unsubstituted positions (C2, C3, C4, C6).
-
-COOH at C1 directs to: C3 (C5 is substituted).
-
-OCF₃ at C5 directs to: C2 (para), C4 (ortho), and C6 (ortho).
The ring is heavily deactivated, making the reaction challenging. The key to predicting the outcome lies in identifying the position that is least deactivated. The positions ortho and para to the -COOH group (C2, C4, C6) are strongly destabilized by its electron-withdrawing resonance. Conversely, these same positions (C2, C4, C6) are stabilized by the electron-donating resonance of the -OCF₃ group's oxygen.
Therefore, electrophilic attack is most likely to occur at one of the positions activated by the -OCF₃ group (C2, C4, or C6), as the resonance donation from the oxygen, however weakened, provides a more stable cationic intermediate (sigma complex) compared to attack at C3. Among these, C2 and C6 are electronically similar. Attack at C4 is also possible, but may experience slightly more steric hindrance. The most probable major product is therefore 2-bromo-5-(trifluoromethoxy)benzoic acid .
Part 2: High-Efficiency Bromination Protocol for Deactivated Aromatics
Given the substrate's low reactivity, standard bromination conditions (e.g., Br₂ with FeBr₃) may prove ineffective, requiring harsh conditions and potentially leading to side products. A superior and more reliable method involves the use of N-Bromosuccinimide (NBS) in a strongly acidic medium like concentrated sulfuric acid.[6][7]
Principle of the Method
In concentrated H₂SO₄, NBS is protonated, which dramatically increases its electrophilicity and generates a highly potent brominating species, effectively Br⁺.[8] This powerful electrophile can efficiently attack even severely deactivated aromatic rings under mild conditions, providing clean and high-yielding monobromination.[7]
Materials and Reagents
| Reagent/Material | Formula | M.Wt. | Purpose | Notes |
| 5-(trifluoromethoxy)benzoic acid | C₈H₅F₃O₃ | 222.12 | Starting Material | Ensure dryness. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent | Recrystallize if impure. |
| Sulfuric Acid, Conc. (98%) | H₂SO₄ | 98.08 | Solvent & Catalyst | Corrosive. Handle with extreme care. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | - |
| Deionized Water | H₂O | 18.02 | Quenching/Washing | Use ice-cold for quenching. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralization | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | - |
Step-by-Step Experimental Protocol
Safety First: This procedure involves concentrated sulfuric acid. Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. Conduct the reaction in a well-ventilated chemical fume hood.
-
Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid (approx. 5 mL per 1 g of starting material) while stirring. Stir until complete dissolution is achieved. Cool the mixture to 0-5 °C in an ice-water bath.
-
NBS Addition: Once the solution is cold, add N-Bromosuccinimide (1.05 - 1.1 eq) portion-wise over 15-20 minutes. Ensure the internal temperature does not rise above 10 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). For highly deactivated systems, gentle heating (e.g., 50-60 °C) may be required for the reaction to proceed to completion.[7]
-
Quenching: Once the reaction is complete, very carefully and slowly pour the reaction mixture over a large excess of crushed ice in a beaker with vigorous stirring. A precipitate of the crude product should form.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution ), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude bromo-5-(trifluoromethoxy)benzoic acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Part 3: Visualization of the Reaction Mechanism
The core of the reaction is the attack of the aromatic π-system on the electrophilic bromine, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate determines the reaction's regioselectivity. The final step is the deprotonation of the ring to restore aromaticity.
References
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- Jude Pullen. (2011). "Bromination Mechanism." YouTube.
- RSC Publishing. "Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group." RSC Publishing.
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- Journal of the Chemical Society, Perkin Transactions 2. "Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole, 1-methylbenzimidazole, and 2-methylbenzimidazole." RSC Publishing.
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Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-bromo-5-(trifluoromethoxy)benzoic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]
This guide provides a detailed technical overview and actionable protocols for the use of a specific, electronically-activated substrate: 2-bromo-5-(trifluoromethoxy)benzoic acid . The presence of the strongly electron-withdrawing trifluoromethoxy (-OCF3) group significantly influences the reactivity of the aryl bromide, while the ortho-carboxylic acid moiety presents unique challenges and opportunities for the reaction design. Understanding these electronic and steric factors is paramount for achieving high-yield, selective couplings. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Reaction Principle and Mechanistic Considerations
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[1][5] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Substrate-Specific Insights for this compound:
-
Oxidative Addition: This is often the rate-limiting step. The carbon-bromine bond of the substrate inserts into the Pd(0) center. The potent electron-withdrawing nature of the trifluoromethoxy (-OCF3) group lowers the electron density of the aromatic ring, making the C-Br bond more electrophilic and thus more susceptible to oxidative addition.[6][7] This electronic activation generally allows for milder reaction conditions compared to electron-neutral or electron-rich aryl bromides.
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1] The choice of base is especially critical for our substrate due to the acidic proton of the carboxylic acid. The base will deprotonate the -COOH group to form a carboxylate salt. This can influence the substrate's solubility and potentially modulate the catalyst's activity.
-
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the biaryl product and regenerating the active Pd(0) catalyst. The electronic properties of the ligands on the palladium center play a crucial role here. Bulky, electron-donating ligands can accelerate this step, particularly for sterically demanding substrates.[8]
Application Notes: Optimizing Key Experimental Parameters
The success of coupling this compound is contingent on the judicious selection of several key parameters.
Catalyst and Ligand Selection
The choice of the palladium source and associated ligands is critical for achieving high catalytic turnover.
-
Palladium Precatalysts: Standard, air-stable Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are often effective and convenient starting points. Pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ can also be used directly but may be more sensitive to air.[8]
-
Ligands: While simple triphenylphosphine (PPh₃) may suffice, the electron-deficient nature of the substrate can benefit from more sophisticated ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can enhance catalytic activity, particularly for challenging coupling partners, by promoting both oxidative addition and reductive elimination.[8][9]
Base Selection: A Critical Choice
The base is arguably the most important variable to optimize for this substrate. It not only activates the boronic acid but also reacts with the benzoic acid moiety.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective choices.[2] Cs₂CO₃ is more soluble in organic solvents and is often employed for more difficult couplings.[10]
-
Phosphates: Potassium phosphate (K₃PO₄) is another excellent option, often favored for its ability to minimize side reactions like protodeboronation.[11][12]
-
Hydroxides: Stronger bases like NaOH or Ba(OH)₂ can be used but may promote side reactions if not carefully controlled.[5][11] The base should be used in stoichiometric excess (typically 2-3 equivalents) to ensure both the deprotonation of the benzoic acid and the activation of the boronic acid.
Solvent Systems
A biphasic solvent system is standard for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.
-
Common Mixtures: Mixtures of an organic solvent with water, such as 1,4-dioxane/H₂O, toluene/H₂O, or dimethoxyethane (DME)/H₂O, are highly effective.[13][14]
-
Anhydrous Conditions: While less common, anhydrous conditions using a soluble organic base can be employed if either coupling partner is sensitive to water.
-
Degassing: It is imperative to thoroughly degas the solvent and the entire reaction mixture. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the unwanted homocoupling of the boronic acid.[9] This is typically achieved by bubbling an inert gas (N₂ or Ar) through the mixture or by using several freeze-pump-thaw cycles.[9][15]
Data Presentation: Starting Conditions for Optimization
The following table summarizes typical conditions used for the Suzuki-Miyaura coupling of analogous bromobenzoic acids. These serve as an excellent starting point for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Typical Yield | Reference(s) |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 80 - 90 | Good to Excellent | [2] |
| Pd/C (cat.) | - | Na₂CO₃ (2.0) | MeOH / H₂O | 40 - 45 | Good | [13][16] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (3.0) | THF / H₂O | 80 - 100 | Good to Excellent | [10] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene / H₂O | 100 - 110 | Excellent | [12] |
| Fullerene-PdCl₂ (0.05) | - | K₂CO₃ (2.0) | H₂O | Room Temp | Excellent | [17][18] |
Detailed Experimental Protocol
This protocol provides a general, robust procedure for the coupling of this compound with a generic arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Materials
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed deionized water
-
Standard glassware for inert atmosphere chemistry
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- 18. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Novel Kinase Inhibitors Utilizing 2-Bromo-5-(trifluoromethoxy)benzoic Acid
Abstract
This guide provides a comprehensive framework for the synthesis and evaluation of novel kinase inhibitors using 2-bromo-5-(trifluoromethoxy)benzoic acid as a versatile starting scaffold. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets.[1] The selected starting material offers strategic advantages for library synthesis due to its orthogonal functional handles—a carboxylic acid and an aryl bromide—and the presence of a trifluoromethoxy (-OCF₃) group. The -OCF₃ moiety is prized in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and cell membrane permeability, often leading to improved pharmacokinetic profiles.[2][3][4] This document details robust, step-by-step protocols for key synthetic transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), alongside methods for biochemical evaluation of the synthesized compounds.
Introduction: Rationale and Strategy
The development of small-molecule kinase inhibitors remains a cornerstone of modern drug discovery, with dozens of approved drugs targeting the ATP-binding site of various kinases.[5] The challenge lies in achieving both potency and selectivity, as the ATP-binding site is highly conserved across the human kinome.[5][6] The strategic design of inhibitor scaffolds is therefore paramount.
Why this compound?
This starting material (CAS 403646-48-0) was chosen for several compelling reasons:[7]
-
Orthogonal Reactivity: The carboxylic acid and the aryl bromide can be functionalized sequentially using distinct and reliable chemical transformations. This allows for a modular "mix-and-match" approach to library synthesis.
-
The Trifluoromethoxy Advantage: The -OCF₃ group is a powerful bioisostere for methoxy or chloro groups.[4][8] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability and binding affinity.[2][4][8] This often translates to better oral bioavailability and a longer half-life in vivo.[4]
-
Synthetic Versatility: The aryl bromide is a classic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups to explore the solvent-exposed regions of the kinase active site.[9][10] The carboxylic acid is readily converted to an amide, a common hydrogen-bonding motif that interacts with the kinase hinge region.[9]
Our synthetic strategy, outlined below, leverages this modularity to rapidly generate a diverse library of potential kinase inhibitors from this single, high-value starting material.
Overall Synthetic Workflow
The diagram below illustrates the divergent synthetic approach, enabling the creation of a focused library of inhibitors by modifying two key positions on the scaffold.
Sources
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Application Note: Strategic Use of 2-Bromo-5-(trifluoromethoxy)benzoic Acid in the Synthesis of Novel Antibacterial Agents
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities (NCEs) capable of combating multidrug-resistant pathogens. Fluorinated organic molecules have garnered significant attention in medicinal chemistry due to their unique physicochemical properties. The introduction of fluorine, often in the form of trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups, can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The trifluoromethoxy group, in particular, is of growing interest in the design of novel therapeutics[1].
This application note outlines a strategic approach for utilizing 2-bromo-5-(trifluoromethoxy)benzoic acid as a key starting material for the synthesis of a novel fluoroquinolone antibacterial agent. Fluoroquinolones are a clinically important class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV[1][2]. The proposed synthetic route leverages established chemical transformations to construct a potent antibacterial agent, highlighting the versatility of this fluorinated building block.
Rationale for the Target Molecule: A Novel Fluoroquinolone
The design of the target molecule, a novel fluoroquinolone derivative, is based on established structure-activity relationships (SAR) for this class of antibiotics. Key structural features for potent antibacterial activity include:
-
A cyclopropyl group at the N-1 position, which generally enhances potency.
-
A fluorine atom at the C-6 position, a hallmark of the fluoroquinolone class, which increases penetration into bacterial cells and broadens the spectrum of activity[1][2].
-
A piperazine moiety at the C-7 position, which is crucial for antibacterial potency and pharmacokinetic properties.
-
The trifluoromethoxy group at what will become the C-8 position of the quinolone core is hypothesized to further enhance lipophilicity and cell penetration.
Proposed Synthetic Pathway
The multi-step synthesis of the target fluoroquinolone from this compound is outlined below. The pathway involves the initial conversion of the benzoic acid to a key aniline intermediate, followed by the construction of the quinolone core and subsequent functionalization.
Caption: Proposed synthetic workflow from the starting material to the final fluoroquinolone.
Detailed Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-Bromo-5-(trifluoromethoxy)aniline
Protocol 1.1: Synthesis of 2-Bromo-5-(trifluoromethoxy)benzamide
-
To a stirred solution of this compound (1 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a stirred solution of concentrated ammonium hydroxide (5 eq.) in an ice bath.
-
The reaction mixture is stirred for 1 hour at 0 °C and then for 2 hours at room temperature.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-bromo-5-(trifluoromethoxy)benzamide.
Protocol 1.2: Synthesis of 2-Bromo-5-(trifluoromethoxy)aniline via Hofmann Rearrangement
-
To a cold (0 °C) solution of sodium hydroxide (2.2 eq.) in water, add bromine (1.1 eq.) dropwise with vigorous stirring.
-
To this freshly prepared sodium hypobromite solution, add a solution of 2-bromo-5-(trifluoromethoxy)benzamide (1 eq.) in a minimal amount of dioxane.
-
The reaction mixture is heated to 70 °C for 1 hour.
-
After cooling to room temperature, the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 2-bromo-5-(trifluoromethoxy)aniline.
Part 2: Construction of the Fluoroquinolone Core and Final Product
Protocol 2.1: Synthesis of the Quinolone Core
-
To a solution of 2-bromo-5-(trifluoromethoxy)aniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 100-110 °C for 2 hours.
-
The resulting intermediate is then added to a high-boiling point solvent such as Dowtherm A and heated to 250 °C for 30 minutes to effect cyclization.
-
After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration.
-
The solid is then refluxed in a mixture of 10% aqueous sodium hydroxide and ethanol for 2 hours to hydrolyze the ester.
-
The solution is cooled and acidified with hydrochloric acid to precipitate the quinolone carboxylic acid.
-
The product, 7-bromo-4-oxo-8-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid, is collected by filtration, washed with water, and dried.
Protocol 2.2: N-Alkylation and Nucleophilic Substitution
-
A mixture of the quinolone carboxylic acid from the previous step (1 eq.), cyclopropylamine (1.5 eq.), and potassium carbonate (2 eq.) in DMF is heated at 80 °C for 6 hours.
-
The reaction mixture is cooled, and water is added to precipitate the N-cyclopropyl derivative. The solid is collected by filtration and washed with water.
-
The N-cyclopropyl intermediate (1 eq.) is then heated with an excess of piperazine (3 eq.) in pyridine at 120 °C for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is triturated with water.
-
The solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield the final target fluoroquinolone.
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[1][2]. These enzymes are crucial for DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is essential for the initiation of replication.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication.
The fluoroquinolone molecule forms a stable ternary complex with the enzyme and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to double-stranded DNA breaks and ultimately cell death.
Caption: Simplified mechanism of action of fluoroquinolone antibiotics.
Expected Antibacterial Activity and Characterization
The synthesized fluoroquinolone is expected to exhibit potent activity against a broad spectrum of bacteria, particularly Gram-positive and Gram-negative pathogens. The antibacterial efficacy can be evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
| Bacterial Strain | Expected MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 - 2 |
| Streptococcus pneumoniae | 0.25 - 1 |
| Escherichia coli | 1 - 4 |
| Pseudomonas aeruginosa | 2 - 8 |
Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel antibacterial agents. The proposed synthetic pathway to a new fluoroquinolone derivative demonstrates a rational approach to drug design, leveraging the beneficial properties of the trifluoromethoxy group. This application note provides a comprehensive framework for researchers and drug development professionals to explore the potential of this and similar fluorinated building blocks in the ongoing search for new and effective treatments for bacterial infections.
References
- Xiao, Z.-P., et al. (2014). Fluoroquinolone Hybrid: Design, Synthesis and Evaluation as Antibacterial Agent. Bioorganic & Medicinal Chemistry, 22(13), 3620–3628. [Link]
- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]
- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20. [Link]
- Fernandes, P., & Martens, E. (2017). The Quinolone Antimicrobials: A Comprehensive Review. Springer.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
- How is aniline obtained
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2017). Molecules, 22(7), 1075. [Link]
- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022). Pharmaceuticals, 15(8), 1016. [Link]
- The Role of Fluoroquinolonic Acid in Modern Antibacterial Drug Synthesis. (n.d.). Wechem. [Link]
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Application Notes & Protocols: A Framework for the Development of Novel Anticancer Agents from 2-Bromo-5-(trifluoromethoxy)benzoic Acid Derivatives
These application notes provide a comprehensive framework for the synthesis and preclinical evaluation of novel anticancer compounds derived from the 2-bromo-5-(trifluoromethoxy)benzoic acid scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new oncology therapeutics. The protocols and workflows described herein are designed to guide the user from initial compound synthesis through to mechanistic elucidation, establishing a robust foundation for further preclinical and clinical development.
The choice of the this compound scaffold is deliberate. The trifluoromethoxy (-OCF₃) group is a highly valuable substituent in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability and cell membrane permeability of a molecule. The bromine atom serves as a versatile synthetic handle, allowing for a variety of chemical modifications and the exploration of a broad chemical space through cross-coupling reactions or other transformations. Benzoic acid and its derivatives have been identified as privileged scaffolds in the development of therapeutic agents, including those with anticancer properties.
This guide will detail a logical, tiered approach to screening, beginning with broad cytotoxicity assessments and progressing to more focused mechanistic studies for promising lead compounds.
Part 1: Synthesis of a Focused Compound Library
The
Application Notes and Protocols: One-Pot Synthesis of Derivatives from 2-Bromo-5-(trifluoromethoxy)benzoic acid
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing properties that can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] 2-Bromo-5-(trifluoromethoxy)benzoic acid is a versatile building block that capitalizes on these attributes, serving as a key starting material for the synthesis of a diverse array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] Its structure, featuring a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and the influential trifluoromethoxy group, makes it a highly valuable scaffold in organic synthesis.
This document provides a detailed guide to the one-pot synthesis of various derivatives from this compound. By streamlining multi-step sequences into single-pot operations, these protocols offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage this important building block in their synthetic campaigns.
The Strategic Advantage of One-Pot Syntheses
One-pot synthesis, a strategy wherein reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful tool in modern organic chemistry. This approach circumvents the need for lengthy separation and purification procedures of intermediate compounds, leading to:
-
Increased Efficiency: Reduced reaction times and manual labor.
-
Higher Overall Yields: Minimization of material loss during transfers and purifications.
-
Improved Sustainability: Decreased solvent and reagent consumption, aligning with the principles of green chemistry.[4][5]
-
Access to Novel Chemical Space: Facilitates the construction of complex molecules that might be challenging to synthesize via traditional multi-step methods.
Core Synthetic Transformations
The reactivity of this compound allows for two primary modes of derivatization, which can be effectively combined in one-pot procedures:
-
Carboxylic Acid Derivatization: The carboxylic acid moiety can be readily converted into a variety of functional groups, most notably amides and esters.
-
Palladium-Catalyzed Cross-Coupling: The bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
This guide will focus on protocols that sequentially exploit these functionalities within a single reaction vessel.
Protocol 1: One-Pot Amidation and Suzuki Coupling
This protocol details a one-pot procedure for the synthesis of biaryl amides, a common motif in medicinal chemistry, starting from this compound. The process involves an initial amidation of the carboxylic acid followed by an in-situ Suzuki cross-coupling reaction.
Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-(trifluoromethoxy)benzoic Acid
Introduction: Navigating the Synthesis of Trifluoromethoxy-Aryl Scaffolds
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] This guide focuses on a particularly valuable, yet challenging, substrate: 2-bromo-5-(trifluoromethoxy)benzoic acid .
The trifluoromethoxy (-OCF₃) group is a privileged substituent in medicinal chemistry and materials science. It significantly enhances metabolic stability, increases lipophilicity, and modulates electronic properties, making it a desirable feature in pharmacologically active compounds and advanced materials.[3] However, the synthetic manipulation of molecules containing this group, especially in concert with other functional moieties like a carboxylic acid, requires a nuanced understanding of the underlying reaction mechanics.
This document provides a detailed exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for methodology development and optimization.
Core Mechanistic Principles: A Tale of Two Electron-Withdrawing Groups
The reactivity of this compound is dominated by the strong electron-withdrawing nature of both the trifluoromethoxy and the carboxylic acid groups. These features significantly influence the three primary steps of the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition : The electron-deficient nature of the aromatic ring polarizes the C-Br bond, making it highly susceptible to oxidative addition by a Pd(0) catalyst.[4] This is generally the most facile step for this class of substrate, initiating the catalytic cycle efficiently.
-
Transmetalation : This step is the most critical and challenging for our substrate. The presence of the acidic proton on the carboxylic acid necessitates the use of a base. The base must be carefully chosen to not only facilitate the transfer of the nucleophilic partner (e.g., from the organoboron reagent in a Suzuki coupling) but also to deprotonate the carboxylic acid, forming a carboxylate salt.[5][6] This carboxylate can potentially coordinate to the palladium center, sometimes inhibiting the reaction.[7] Therefore, the selection of the base, ligand, and solvent system is paramount to prevent catalyst deactivation and ensure efficient transmetalation.
-
Reductive Elimination : The final step, which forms the desired product and regenerates the Pd(0) catalyst, is heavily influenced by the steric and electronic properties of the ligands attached to the palladium center. Bulky, electron-rich ligands are often required to promote this step, especially for sterically demanding products.[8]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl scaffolds.[1] Its tolerance for a wide range of functional groups and the relatively low toxicity of its boron-based reagents make it a workhorse in synthetic chemistry.[1]
Scientific Rationale & Key Considerations
-
Catalyst & Ligand Selection : For an electron-deficient aryl bromide like our substrate, palladium catalysts paired with bulky, electron-rich phosphine ligands are highly effective.[8][9] Ligands such as XPhos, SPhos, or RuPhos enhance the rate of both oxidative addition and reductive elimination, preventing the accumulation of unstable intermediates.[8] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) are often preferred as they are more stable and provide more reproducible results.[9]
-
Base Selection : This is the most crucial parameter. An inorganic base is required to activate the boronic acid for transmetalation.[5][10] For substrates containing a carboxylic acid, a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is ideal.[5][9] These bases are strong enough to deprotonate the carboxylic acid (preventing it from acting as a proton source that could lead to protodeboronation of the coupling partner) and facilitate the formation of the reactive boronate species.[11] Typically, 2-3 equivalents of base are necessary to account for all acidic protons.
-
Solvent System : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF) and water is commonly employed.[2][9] Water can aid in dissolving the inorganic base and facilitate the transmetalation step, while the organic solvent ensures the solubility of the aryl bromide and the catalyst complex.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
| Component | Molar Equiv. | Sample Amount (for 0.5 mmol scale) | Purpose |
| This compound | 1.0 | 143.5 mg | Aryl bromide electrophile |
| Phenylboronic Acid | 1.2 | 73.2 mg | Nucleophilic coupling partner |
| XPhos Pd G3 | 0.02 (2 mol%) | 8.5 mg | Catalyst precursor |
| Potassium Phosphate (K₃PO₄), tribasic | 3.0 | 318.4 mg | Base |
| 1,4-Dioxane | - | 4.0 mL | Organic Solvent |
| Water | - | 1.0 mL | Co-solvent |
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk tube, add this compound, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition : Add the degassed 1,4-dioxane and water via syringe.
-
Heating : Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup : Cool the reaction to room temperature. Dilute with water (10 mL) and acidify to pH ~2-3 with 1M HCl to protonate the carboxylic acid.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl carboxylic acid.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines, a motif prevalent in pharmaceuticals.[12][13] The reaction couples an aryl halide with a primary or secondary amine.[12]
Scientific Rationale & Key Considerations
-
Catalyst & Ligand Selection : Similar to the Suzuki reaction, bulky, electron-rich phosphine ligands are essential for success. Ligands from the Buchwald (e.g., XPhos, RuPhos) or Hartwig groups are specifically designed for this transformation and are highly effective.[14]
-
Base Selection : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[14] It is strong enough to deprotonate both the amine nucleophile and the carboxylic acid on the substrate. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective and sometimes offers better functional group tolerance.[15] At least two equivalents of base are mandatory.
-
Solvent Choice : Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.[14]
Protocol: Buchwald-Hartwig Amination with Morpholine
| Component | Molar Equiv. | Sample Amount (for 0.5 mmol scale) | Purpose |
| This compound | 1.0 | 143.5 mg | Aryl bromide electrophile |
| Morpholine | 1.2 | 52.3 µL | Amine nucleophile |
| Pd₂(dba)₃ | 0.02 (2 mol% Pd) | 9.2 mg | Catalyst precursor |
| XPhos | 0.04 (4 mol%) | 9.5 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 2.5 | 120.1 mg | Base |
| Anhydrous Toluene | - | 5.0 mL | Solvent |
Step-by-Step Procedure:
-
Setup (Glovebox Recommended) : Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube. Add the this compound.
-
Reagent Addition : Remove the tube from the glovebox. Under a positive pressure of inert gas, add the anhydrous toluene, followed by the morpholine via syringe.
-
Heating : Seal the tube and heat in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring : Track the reaction's progress via LC-MS (typically 12-24 hours).
-
Workup : Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Acidify with 1M HCl to pH ~2-3.
-
Extraction & Purification : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[16] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.
Scientific Rationale & Key Considerations
-
Catalyst System : The classic system uses a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[4] The palladium complex facilitates the main cross-coupling cycle, while the copper salt reacts with the alkyne to form a more reactive copper(I) acetylide intermediate. Copper-free versions are also well-established and can be advantageous for sensitive substrates.[16]
-
Base Selection : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[4][16] The base serves multiple roles: it deprotonates the terminal alkyne, neutralizes the HBr byproduct, and acts as a solvent or co-solvent. It will also readily neutralize the benzoic acid substrate.
-
Solvent : Anhydrous polar aprotic solvents like THF or DMF are common choices.[4]
Protocol: Sonogashira Coupling with Phenylacetylene
| Component | Molar Equiv. | Sample Amount (for 0.5 mmol scale) | Purpose |
| This compound | 1.0 | 143.5 mg | Aryl bromide electrophile |
| Phenylacetylene | 1.2 | 65.8 µL | Alkyne nucleophile |
| PdCl₂(PPh₃)₂ | 0.03 (3 mol%) | 10.5 mg | Palladium catalyst |
| Copper(I) Iodide (CuI) | 0.05 (5 mol%) | 4.8 mg | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | 209 µL | Base / Co-solvent |
| Anhydrous THF | - | 4.0 mL | Solvent |
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere : Evacuate and backfill the tube with an inert gas three times.
-
Solvent & Reagent Addition : Add anhydrous THF and triethylamine. Stir for 5 minutes, then add the phenylacetylene via syringe.
-
Reaction Conditions : Stir the reaction at room temperature or heat gently (e.g., 50 °C) if the reaction is sluggish.
-
Monitoring : Monitor by TLC or LC-MS until completion (typically 2-8 hours).
-
Workup : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl to remove copper salts. Acidify the aqueous layer and re-extract if necessary.
-
Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Suboptimal base/ligand; Insufficient temperature or time. | Use a fresh, high-quality precatalyst.[9] Screen alternative ligands (e.g., SPhos, cataCXium A) and bases (e.g., Cs₂CO₃, K₂CO₃).[9] Increase reaction temperature or extend reaction time. Ensure proper degassing to remove oxygen. |
| Dehalogenation (C-Br to C-H) | Catalyst system promotes hydrodehalogenation; Presence of water/proton source. | Use a different ligand or palladium source. Ensure anhydrous conditions (especially for Buchwald-Hartwig/Sonogashira). |
| Homocoupling of Nucleophile | Presence of oxygen; Catalyst promotes side reaction. | Thoroughly degas all solvents and the reaction mixture.[9] Lower catalyst loading or change the ligand. |
| Decarboxylation | High reaction temperatures; Specific catalyst systems. | This is a known side reaction for some benzoic acids.[17][18][19] Attempt the reaction at a lower temperature. If unavoidable, consider protecting the carboxylic acid as an ester, performing the coupling, and then hydrolyzing the ester. |
References
- Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids.
- Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids. PubMed.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls.
- Decarboxyl
- Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
- Palladium(II)-Catalyzed Decarboxylative Addition of Benzoic Acids to Nitriles.
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. beilstein-journals.org.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Screening of different bases for Suzuki coupling a.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Advancements in double decarboxylative coupling reactions of carboxylic acids. beilstein-journals.org.
- The Palladium-Catalyzed Trifluoromethyl
- Scope of the electroreductive cross‐coupling of benzoic acid...
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethyl
- improving the yield of 2-Bromo-5-(trifluoromethyl)aniline Suzuki coupling reactions. Benchchem.
- Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. Reddit.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Buchwald–Hartwig amin
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. organic-chemistry.org.
- Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. Benchchem.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. Benchchem.
- Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. thieme-connect.com.
- Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PMC - NIH.
- Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. PubMed.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes.
- Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry. Reddit.
- Heck reaction. Wikipedia.
- Buchwald-Hartwig Amin
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine. Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3,5-difluorophenol. Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine. Benchchem.
- Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
- Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PMC.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. Benchchem.
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethyl
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Bulletin of the Chemical Society of Japan | Oxford Academic.
- Suzuki Coupling. Organic Chemistry Portal.
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
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functionalization of the carboxylic acid group of 2-bromo-5-(trifluoromethoxy)benzoic acid
An Application Guide to the Strategic Functionalization of the Carboxylic Acid Moiety of 2-Bromo-5-(trifluoromethoxy)benzoic Acid
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a highly valuable and versatile building block in the realms of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its utility stems from the orthogonal reactivity of its three key functional components: the carboxylic acid, the aryl bromide, and the trifluoromethoxy group. The trifluoromethoxy (-OCF₃) group is a powerful lipophilic electron-withdrawing substituent that can significantly enhance metabolic stability, binding affinity, and bioavailability of target molecules.[1] The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1]
This guide provides a focused exploration of the chemical transformations of the carboxylic acid group. The electron-withdrawing nature of both the ortho-bromo and para-trifluoromethoxy substituents increases the electrophilicity of the carboxyl carbon, influencing its reactivity in derivatization reactions. We will detail robust protocols for converting this carboxylic acid into key functional groups—acyl chlorides, esters, and amides—which are foundational transformations for generating diverse chemical libraries and synthesizing advanced molecular targets.
Section 1: Activation of the Carboxylic Acid via Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride is a cornerstone activation strategy. Acyl chlorides are significantly more reactive than their parent carboxylic acids, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[2] This heightened reactivity makes them ideal intermediates for the synthesis of esters and amides, particularly when mild reaction conditions are required or when the corresponding carboxylic acid is unreactive.
Causality and Mechanistic Insight
Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to its efficacy and the convenient nature of its byproducts.[3][4] The reaction proceeds through a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate. A subsequent attack by a chloride ion on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate, results in the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][5][6] The evolution of these gases drives the reaction to completion according to Le Châtelier's principle.[3]
For challenging or acid-sensitive substrates, oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) can be an effective alternative.[7]
Workflow for Acyl Chloride Synthesis
Caption: Workflow for Acyl Chloride Formation.
Protocol 1: Synthesis of 2-Bromo-5-(trifluoromethoxy)benzoyl Chloride
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | 1.0 equivalent |
| Reagent | Thionyl chloride (SOCl₂) | 1.5 - 2.0 equivalents |
| Solvent | Anhydrous Toluene or Dichloromethane (DCM) | Inert solvent, azeotropes with excess SOCl₂ |
| Catalyst | 1-2 drops of anhydrous DMF (optional) | Catalyzes the reaction by forming a Vilsmeier-Haack type intermediate.[3] |
| Temperature | Reflux (typically 70-80°C for Toluene) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion. |
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube or connected to a nitrogen line), add this compound (1.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous toluene (approx. 5 mL per gram of acid) to the flask. With stirring, carefully add thionyl chloride (1.5 eq.) dropwise at room temperature. Note: This reaction is exothermic and releases HCl gas.
-
Reaction: If using, add 1-2 drops of anhydrous DMF. Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: The reaction can be monitored by carefully taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester formation by TLC or LC-MS against the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is advisable to use a base trap (e.g., NaOH solution) to neutralize the toxic vapors.
-
Product: The resulting crude 2-bromo-5-(trifluoromethoxy)benzoyl chloride is typically a light-yellow oil or low-melting solid and is used immediately in the next step without further purification due to its moisture sensitivity.[8]
Section 2: Synthesis of Esters
Esterification is a fundamental transformation that modifies the polarity, solubility, and reactivity of the parent acid. Esters of this compound are valuable intermediates for further synthetic manipulations.
Method A: Fischer-Speier Esterification
This classic method involves the direct reaction of the carboxylic acid with an alcohol under acidic catalysis.[9] It is an equilibrium-controlled process.[10][11][12]
Mechanistic Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the ester product.[13] To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing the water as it forms.[10][12]
Protocol 2A: Fischer Esterification to Synthesize Methyl 2-bromo-5-(trifluoromethoxy)benzoate
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | 1.0 equivalent |
| Reagent/Solvent | Anhydrous Methanol (MeOH) | Acts as both reactant and solvent; large excess drives equilibrium.[14] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | 3-5 mol% |
| Temperature | Reflux (approx. 65°C) | Increases reaction rate. |
| Reaction Time | 4 - 16 hours | Reaction can be slow; requires monitoring to reach completion.[14] |
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq.) in a large excess of anhydrous methanol (20-50 eq.) in a round-bottom flask.
-
Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.05 eq.) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until CO₂ evolution ceases), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be purified by silica gel column chromatography if necessary.
Method B: Esterification via the Acyl Chloride
This method is often preferred for its faster reaction times, milder conditions, and generally higher yields, as it is not an equilibrium process.
Mechanistic Rationale: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the alcohol nucleophile. The tetrahedral intermediate formed then collapses, expelling a chloride ion to form the ester. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct, preventing it from protonating the alcohol or participating in side reactions.
Protocol 2B: Ester Synthesis from Acyl Chloride
| Parameter | Value/Condition | Rationale |
| Starting Material | Crude 2-Bromo-5-(trifluoromethoxy)benzoyl chloride | 1.0 equivalent |
| Reagent | Desired Primary or Secondary Alcohol | 1.1 - 1.5 equivalents |
| Base | Pyridine or Triethylamine (Et₃N) | 1.5 - 2.0 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) or THF | Inert aprotic solvent. |
| Temperature | 0°C to Room Temperature | Controls reactivity and minimizes side reactions. |
| Reaction Time | 1 - 3 hours | Typically rapid conversion. |
Step-by-Step Methodology:
-
Setup: Dissolve the crude acyl chloride (1.0 eq.) in anhydrous DCM in a flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of the desired alcohol (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Reaction: Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the layers and wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Section 3: Synthesis of Amides
Amide bond formation is one of the most critical reactions in drug discovery and development.[15] Given the electron-deficient nature of this compound, specialized coupling reagents are often employed for efficient amide synthesis.
Method A: Amidation using Coupling Reagents
Directly reacting a carboxylic acid and an amine is generally ineffective due to the formation of a non-nucleophilic ammonium carboxylate salt.[16] Coupling reagents activate the carboxylic acid, facilitating amide bond formation under mild conditions.[17]
Mechanistic Rationale with HATU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent, particularly for sterically hindered or electron-deficient acids.[7] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acylisourea intermediate. This intermediate is readily displaced by the amine nucleophile to form the amide bond, releasing the tetramethylurea byproduct.[7]
Workflow for HATU-Mediated Amide Coupling
Caption: Workflow for HATU-Mediated Amidation.
Protocol 3A: HATU-Mediated Amide Synthesis
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | 1.0 equivalent |
| Coupling Reagent | HATU | 1.1 - 1.2 equivalents |
| Amine | Desired Primary or Secondary Amine | 1.1 equivalents |
| Base | DIPEA | 2.0 - 3.0 equivalents |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvent. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functionalities. |
| Reaction Time | 2 - 12 hours | Dependent on amine nucleophilicity and steric hindrance. |
Step-by-Step Methodology:
-
Setup: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Coupling: Add the desired amine (1.1 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction's progress by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and other water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide product by silica gel column chromatography or recrystallization.
Method B: Amidation via the Acyl Chloride
This is a direct and often high-yielding method for forming amides, especially with unhindered primary and secondary amines.
Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion to form a protonated amide. A second equivalent of the amine or an added non-nucleophilic base (like triethylamine) deprotonates this intermediate to yield the final amide product.
Protocol 3B: Amide Synthesis from Acyl Chloride
This protocol follows the same principles as Protocol 2B (Ester Synthesis from Acyl Chloride), with the alcohol being replaced by a primary or secondary amine. It is crucial to use at least two equivalents of the amine or one equivalent of the amine and one equivalent of a tertiary amine base (e.g., Et₃N) to neutralize the HCl byproduct.
Safety and Handling
-
This compound: May cause skin and serious eye irritation, as well as respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19]
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood.[3][8]
-
Coupling Reagents (HATU, DCC): Can be sensitizers and irritants. Avoid inhalation and skin contact.
-
Solvents: Use anhydrous solvents where specified, as moisture can quench reactive intermediates and reduce yields.[7]
References
- Organic Chemistry Portal.
- Chemistry Steps.
- BYJU'S.
- YouTube.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
- Henry Rzepa's Blog. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. [Link]
- ReactionWeb.io. Carboxylic Acid + SOCl2. [Link]
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. [Link]
- ResearchGate. Examples of coupling agents for amide bond formation with benzotriazole-like structures. [Link]
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
- ResearchGate. What should I reconsider in my experiment for acyl chloride to be formed?. [Link]
- Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
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Synthesis of Novel Ester Derivatives from 2-Bromo-5-(trifluoromethoxy)benzoic Acid: A Comprehensive Guide for Researchers
Introduction: The Strategic Importance of 2-Bromo-5-(trifluoromethoxy)benzoic Acid Esters
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethoxy group (-OCF₃), in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, which can profoundly influence the pharmacokinetic and physicochemical properties of a molecule. This compound emerges as a highly valuable building block, providing a versatile scaffold for the synthesis of a diverse array of ester derivatives. These esters are of significant interest as potential therapeutic agents, agrochemicals, and advanced materials due to the synergistic effects of the bromine atom (a key handle for cross-coupling reactions) and the trifluoromethoxy group.
This technical guide provides an in-depth exploration of the synthesis of esters from this compound. We will delve into the mechanistic underpinnings of prevalent esterification methodologies, offer detailed, field-proven protocols, and provide a framework for troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical entity in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is paramount for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃O₃ | [1] |
| Molecular Weight | 285.01 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 116-117 °C | [2] |
| Solubility | Slightly soluble in water | [2] |
| Storage | Sealed in a dry, room temperature environment | [1][3] |
Core Principles of Esterification: A Mechanistic Overview
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. The choice of method is dictated by the substrate's steric and electronic properties, as well as the desired reaction conditions (e.g., temperature, pH). For a sterically hindered and electron-deficient substrate like this compound, careful consideration of the reaction mechanism is crucial.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
This equilibrium-controlled reaction involves the direct esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5] The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.
Causality Behind Experimental Choices:
-
Excess Alcohol: To drive the equilibrium towards the product side, the alcohol is often used as the solvent or in large excess.[4]
-
Water Removal: The removal of water, a byproduct of the reaction, is critical for achieving high yields. This can be accomplished using a Dean-Stark apparatus or by employing a dehydrating agent.
-
Limitations: This method is generally not suitable for acid-sensitive substrates or tertiary alcohols, which can undergo elimination.[4]
Caption: Fischer-Speier Esterification Workflow.
Steglich Esterification: Mild Conditions for Sensitive Substrates
For substrates that are incompatible with harsh acidic conditions, the Steglich esterification offers a mild and efficient alternative.[6][7] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for the reaction's success.[6][8]
Causality Behind Experimental Choices:
-
Carbodiimide Activator: DCC or EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]
-
DMAP Catalyst: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol.[8]
-
Byproduct Removal: A major consideration is the removal of the urea byproduct (dicyclohexylurea, DCU, if DCC is used), which is often insoluble and can be removed by filtration.[7]
Caption: Steglich Esterification Workflow.
Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction is a powerful method for ester formation, particularly when stereochemical inversion of a chiral alcohol is desired.[9] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]
Causality Behind Experimental Choices:
-
Redox Chemistry: The reaction proceeds through a redox process where PPh₃ is oxidized to triphenylphosphine oxide (Ph₃PO), and the azodicarboxylate is reduced.[10]
-
SN2 Mechanism: The key step is an Sₙ2 displacement of an in situ-formed alkoxyphosphonium salt by the carboxylate nucleophile, leading to inversion of configuration at the alcohol's stereocenter.[9]
-
Acid Strength: The pKa of the carboxylic acid can influence the reaction outcome. Generally, acids with a pKa similar to or lower than benzoic acid work well.[11]
Caption: Mitsunobu Reaction Workflow.
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12][13][14] Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Fischer Esterification of this compound with Methanol
This protocol is suitable for the synthesis of simple alkyl esters where the alcohol can be used in excess.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 eq, can also serve as the solvent).
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Once the reaction is complete (typically several hours to overnight), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[5]
-
Dissolve the residue in ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5][15]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-bromo-5-(trifluoromethoxy)benzoate.[5]
-
Purify the crude product by column chromatography on silica gel or recrystallization, if necessary.
Protocol 2: Steglich Esterification of this compound with a Primary or Secondary Alcohol
This protocol is ideal for more complex or acid-sensitive alcohols.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.[7]
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Mitsunobu Esterification of this compound with a Chiral Secondary Alcohol
This protocol is employed when inversion of stereochemistry at the alcohol center is required.
Materials:
-
This compound
-
Chiral secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, addition funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the chiral secondary alcohol (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise via an addition funnel over 15-30 minutes.[9] An exothermic reaction and color change are typically observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazo compound as byproducts. Purification is typically achieved by column chromatography on silica gel.[10]
Data Presentation: Expected Outcomes
The following table provides a hypothetical summary of expected yields and purities for the synthesis of various esters of this compound using the described protocols. Actual results may vary depending on the specific alcohol and reaction conditions.
| Ester Product | Synthesis Method | Alcohol | Expected Yield (%) | Expected Purity (%) |
| Methyl 2-bromo-5-(trifluoromethoxy)benzoate | Fischer Esterification | Methanol | 85-95 | >98 |
| Ethyl 2-bromo-5-(trifluoromethoxy)benzoate | Fischer Esterification | Ethanol | 80-90 | >98 |
| Isopropyl 2-bromo-5-(trifluoromethoxy)benzoate | Steglich Esterification | Isopropanol | 70-85 | >97 |
| Benzyl 2-bromo-5-(trifluoromethoxy)benzoate | Steglich Esterification | Benzyl alcohol | 75-90 | >97 |
| (S)-sec-Butyl 2-bromo-5-(trifluoromethoxy)benzoate | Mitsunobu Reaction | (R)-sec-Butanol | 60-75 | >95 (with inversion) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation (Fischer) | Insufficient catalyst, presence of water, incomplete reaction. | Add more acid catalyst. Ensure anhydrous conditions. Increase reaction time and/or temperature. |
| Low yield (Steglich) | Incomplete reaction, side reactions (e.g., N-acylurea formation). | Ensure anhydrous conditions. Add DMAP. Monitor the reaction closely and stop when complete. |
| Difficult purification (Steglich) | Incomplete removal of DCU. | Thoroughly filter the reaction mixture. Consider using EDC, which produces a water-soluble urea byproduct. |
| Low yield (Mitsunobu) | Steric hindrance, low nucleophilicity of the carboxylate, side reactions. | Use less hindered reagents if possible. Pre-form the betaine intermediate by adding DEAD to PPh₃ before adding the alcohol and acid.[9] |
| Incomplete reaction (All methods) | Steric hindrance of the benzoic acid or alcohol. | Increase reaction temperature and/or time. Consider a more potent activation method. |
Conclusion
The synthesis of esters from this compound provides access to a rich chemical space for the development of novel pharmaceuticals, agrochemicals, and materials. The choice of esterification method—be it the robust Fischer-Speier, the mild Steglich, or the stereoinvertive Mitsunobu—should be guided by the specific properties of the alcohol coupling partner and the desired reaction conditions. The protocols and insights provided herein serve as a comprehensive resource for researchers to confidently and efficiently synthesize these valuable compounds.
References
- Butts, C. P., et al. (2000). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 65(25), 8575–8584.
- Camp, D., & Jenkins, I. D. (1989). The Mitsunobu reaction. Australian Journal of Chemistry, 42(5), 777-783.
- Fitzjarrald, P. V., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Tetrahedron Letters, 48(20), 3553-3555.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Martin, S. F., & Dodge, J. A. (1991). Efficacious application of the Mitsunobu reaction to the synthesis of sterically hindered esters. Tetrahedron Letters, 32(26), 3017-3020.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- LookChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzoic Acid.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- PubChem. (n.d.). 2-bromo-5-(trifluoromethyl)benzoic acid methyl ester.
- Sharma, S., et al. (2023).
- PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzoic acid methyl ester.
- Amran, N. A., & San, T. T. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Malaysian Journal of Chemistry, 20(1), 52-59.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Melnyk, S. R., et al. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Voprosy Khimii i Khimicheskoi Tekhnologii, (1), 108-115.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Google Patents. (n.d.). The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Patalano, A. (2020, April 29).
- Fisher Scientific. (n.d.). BLD Pharm 5GR 2-Bromo-5-(trifluoromethyl)benzoic acid.
- Google Patents. (n.d.). Preparation of 2,4,5-trifluo-benzoic acid.
- WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
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Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid (CAS 403646-48-0). This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into optimizing the synthesis of this valuable fluorinated intermediate, which is crucial in the development of pharmaceuticals and agrochemicals.[1] Our focus is on a robust and scalable organometallic approach, addressing common challenges through a detailed troubleshooting framework.
Synthesis Pathway Overview: The Organometallic Approach
The synthesis of this compound is most effectively achieved through a regioselective carboxylation of an organometallic intermediate. The most reliable method involves a lithium-halogen exchange on a di-substituted precursor, followed by quenching with carbon dioxide. This strategy offers superior control over regiochemistry compared to electrophilic aromatic substitution, where the competing directing effects of the existing substituents would lead to a mixture of isomers.
The chosen pathway begins with 1,3-dibromo-4-(trifluoromethoxy)benzene. A selective lithium-halogen exchange at the less sterically hindered C-3 position is performed at low temperature, generating the key aryllithium intermediate. This potent nucleophile is then trapped with solid carbon dioxide (dry ice) to form a lithium carboxylate salt, which upon acidic workup, yields the desired product.
Caption: High-level workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the organometallic route preferred over direct bromination of 3-(trifluoromethoxy)benzoic acid?
A1: The preference is based on regiochemical control. In 3-(trifluoromethoxy)benzoic acid, both the carboxylic acid (-COOH) and the trifluoromethoxy (-OCF3) groups are meta-directors for electrophilic aromatic substitution. This means an incoming electrophile like Br+ would be directed to the C-5 position, yielding 5-bromo-3-(trifluoromethoxy)benzoic acid, which is the wrong isomer. The organometallic route, specifically using a lithium-halogen exchange on a pre-functionalized molecule like 1,3-dibromo-4-(trifluoromethoxy)benzene, precisely controls the position of carboxylation, ensuring the formation of the desired 2-bromo isomer.
Q2: What is the critical role of low temperature (-78 °C) during the lithiation step?
A2: Maintaining a cryogenic temperature of -78 °C (typically achieved with a dry ice/acetone bath) is paramount for several reasons:
-
Stability of the Aryllithium: Aryllithium intermediates are highly reactive and can be unstable at higher temperatures, leading to decomposition or unwanted side reactions.
-
Prevention of Benzyne Formation: At elevated temperatures, aryllithium species can eliminate lithium bromide to form highly reactive benzyne intermediates, which can polymerize or react non-selectively, drastically reducing the yield of the desired product.[2]
-
Kinetic Control: The lithium-halogen exchange reaction is performed under kinetic control to ensure its selectivity. Low temperatures slow down potential side reactions, favoring the desired exchange pathway.[3][4]
Q3: What are the best practices for the carboxylation step using carbon dioxide?
A3: The carboxylation step is the point where the new C-C bond is formed. Success hinges on these key points:
-
CO2 Source: Use freshly crushed, high-quality dry ice. It serves as a convenient and anhydrous source of CO2. Avoid using gaseous CO2 from a cylinder unless it is passed through a drying agent, as any moisture will quench the aryllithium intermediate.
-
Anhydrous Conditions: The aryllithium reagent is a very strong base and will be instantly destroyed by proton sources like water.[5] Ensure the reaction flask and the dry ice are scrupulously dry.
-
Mode of Addition: The aryllithium solution should be transferred (e.g., via cannula) onto a large excess of crushed dry ice. This ensures that the aryllithium always encounters CO2, minimizing side reactions like coupling with unreacted starting material. The reverse addition is not recommended.
-
Mechanism: The nucleophilic carbon of the aryllithium attacks the electrophilic carbon of CO2, forming a lithium carboxylate salt.[6] This salt is stable but must be protonated in a subsequent acidic workup step to yield the final benzoic acid product.
Q4: What are the most common impurities and how can they be minimized?
A4: The primary impurities are typically:
-
Starting Material: Residual 1,3-dibromo-4-(trifluoromethoxy)benzene indicates incomplete lithiation. This can be minimized by using a slight excess (1.05-1.1 equivalents) of a freshly titrated organolithium reagent.
-
Protonated Side Product: Formation of 1-bromo-4-(trifluoromethoxy)benzene occurs if the aryllithium intermediate is quenched by a stray proton source (e.g., moisture) before it can react with CO2. Meticulous adherence to anhydrous techniques is the best prevention.
-
Coupling Products: Biphenyl-type impurities can form from the coupling of the aryllithium reagent.[6] This is often minimized by maintaining a low temperature and avoiding high concentrations of the reagents.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.
Materials:
-
1,3-Dibromo-4-(trifluoromethoxy)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Solid Carbon Dioxide (Dry Ice)
-
Hydrochloric Acid (e.g., 3M aqueous solution)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 1,3-dibromo-4-(trifluoromethoxy)benzene (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (target concentration ~0.3 M).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Carboxylation: In a separate, larger flask, place a generous amount of freshly crushed dry ice. Transfer the cold aryllithium solution from the reaction flask onto the dry ice via a cannula under a positive pressure of argon.
-
Warming: Allow the mixture to slowly warm to room temperature, which allows the excess CO2 to sublime.
-
Work-up: Quench the reaction by slowly adding 3M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.[7][8]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a systematic way.
Caption: Troubleshooting decision tree for the synthesis.
| Issue | Potential Cause | Recommended Solution & Explanation |
| 1. Low or No Yield of Product | A. Inactive n-BuLi Reagent | Solution: Titrate the n-BuLi solution before use (e.g., with diphenylacetic acid). Explanation: Organolithium reagents degrade over time, especially with improper storage. Using a sub-stoichiometric amount of active reagent will result in incomplete conversion. |
| B. Moisture Contamination | Solution: Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled anhydrous solvents. Explanation: Organolithiums are potent bases and react instantly with water, which quenches the reagent before it can perform the lithium-halogen exchange.[5] | |
| C. Reaction Temperature Too High | Solution: Maintain strict temperature control at -78 °C during n-BuLi addition and subsequent stirring. Explanation: Higher temperatures can lead to decomposition of the aryllithium intermediate and the formation of benzyne-derived side products.[2] | |
| 2. High Levels of Starting Material in Crude Product | A. Incomplete Lithiation | Solution: Increase reaction time at -78 °C from 1 hour to 1.5-2 hours. Ensure the n-BuLi was accurately quantified and added correctly. Explanation: The lithium-halogen exchange may be sluggish. Allowing more time can drive the reaction to completion. |
| 3. Formation of 1-bromo-4-(trifluoromethoxy)benzene | A. Premature Protonation | Solution: Ensure the dry ice used for quenching is completely free of condensed water frost. Transfer the aryllithium solution smoothly under a positive inert gas pressure. Explanation: This byproduct forms when the aryllithium intermediate is quenched by a proton source before reacting with CO2. |
| 4. Product is an Oily Residue, Not a Solid | A. Residual Solvent | Solution: Dry the crude product under a high vacuum for an extended period. Explanation: Trapped solvents like THF or ethyl acetate can prevent the crystallization of the final product.[8] |
| B. Presence of Impurities | Solution: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold heptane) and stir or sonicate vigorously.[8] If this fails, column chromatography is necessary. |
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants and stabilizes the organolithium intermediate. |
| Lithiation Reagent | n-Butyllithium (n-BuLi) | Efficient for lithium-halogen exchange at low temperatures. |
| Equivalents of n-BuLi | 1.05 - 1.1 equivalents | A slight excess ensures complete consumption of the starting material. |
| Temperature | -78 °C | Critical for the stability of the aryllithium intermediate and reaction selectivity.[3][4] |
| Carboxylation Agent | Solid CO2 (Dry Ice) | Anhydrous, readily available, and effective electrophile for this transformation.[9] |
| Work-up | Aqueous Acid (e.g., 3M HCl) | Protonates the intermediate lithium carboxylate salt to yield the final carboxylic acid. |
| Purification | Recrystallization or Chromatography | Essential for removing unreacted starting materials and side products to achieve high purity.[7][8] |
References
- Grignard Reaction: Synthesis of Benzoic Acid. Scribd.
- Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. PrepChem.com.
- GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Missouri–St. Louis.
- Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com.
- Organic Synthesis: Benzoic Acid via a Grignard Reaction. University of Calgary.
- 2-Bromo-5-(trifluoromethyl)benzoic acid. Oakwood Chemical.
- This compound. MySkinRecipes.
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
- 1-Bromo-4-(trifluoromethoxy)benzene. LookChem.
- Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd.
- Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD.
- Grignard Reaction Experiment Part 1, Prelab. YouTube.
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
- Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. DTIC.
- 2,4,6-tribromobenzoic acid. Organic Syntheses Procedure.
Sources
- 1. This compound [myskinrecipes.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
common side products in the synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the synthesis of this compound?
A1: The most prevalent and regioselective method is the directed ortho-lithiation of 1-bromo-4-(trifluoromethoxy)benzene, followed by carboxylation with carbon dioxide (dry ice). This approach leverages the ortho-directing ability of the trifluoromethoxy group to achieve lithiation at the C2 position, which is then trapped by CO₂ to form the desired carboxylic acid.
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is paramount to prevent the formation of a highly reactive and problematic benzyne intermediate. At temperatures above -78 °C, the lithiated intermediate, 5-bromo-2-(trifluoromethoxy)phenyllithium, can undergo elimination of lithium bromide to form 4-(trifluoromethoxy)benzyne[1]. This leads to a cascade of side reactions and significantly reduces the yield of the desired product.
Q3: What are the primary starting materials and reagents required?
A3: The key starting material is 1-bromo-4-(trifluoromethoxy)benzene. The typical reagents include a strong, non-nucleophilic base for lithiation, most commonly lithium diisopropylamide (LDA), and a source of carbon dioxide, such as dry ice, for the carboxylation step. Anhydrous tetrahydrofuran (THF) is the standard solvent for this reaction.
Q4: How can I monitor the progress of the reaction?
A4: The lithiation step is typically rapid at the specified low temperatures. The reaction progress is usually inferred by allowing the reaction to proceed for a sufficient time (e.g., 1-2 hours) before quenching with carbon dioxide. For post-reaction analysis, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the crude product mixture and determine the conversion and presence of side products.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no yield of the desired product | 1. Inactive or insufficient lithiating agent (LDA). 2. Presence of moisture or other proton sources in the reaction. 3. Incomplete carboxylation. | 1. Titrate the organolithium reagent used to prepare LDA (e.g., n-BuLi) prior to use to determine its exact concentration. Use freshly prepared LDA. 2. Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous THF and ensure the starting material and diisopropylamine are dry. Perform the reaction under a strict inert atmosphere (argon or nitrogen). 3. Use a large excess of freshly crushed, high-quality dry ice. Ensure the aryllithium solution is added to the dry ice in a manner that allows for efficient mixing and reaction. |
| Formation of a significant amount of 4-(trifluoromethoxy)aniline derivative | Generation of 4-(trifluoromethoxy)benzyne due to elevated temperatures, which is then trapped by diisopropylamine (a byproduct of LDA formation). | Maintain a stringent reaction temperature of -78 °C or lower during the lithiation step. Use a reliable and calibrated low-temperature thermometer. Add the organolithium reagent to the diisopropylamine/substrate solution slowly to minimize localized heating. |
| Presence of 1-(trifluoromethoxy)benzene in the crude product | Hydrodehalogenation of the starting material or the lithiated intermediate by trace proton sources. | Follow the same stringent anhydrous and inert atmosphere protocols as mentioned for low yield. Ensure the diisopropylamine is free of any protonated amine impurities. |
| Formation of symmetrical biaryl byproduct (5,5'-bis(trifluoromethoxy)-2,2'-dibromobiphenyl) | A Wurtz-Fittig type coupling reaction between the aryllithium intermediate and unreacted 1-bromo-4-(trifluoromethoxy)benzene. | Add the organolithium reagent to the solution of the aryl bromide and diisopropylamine. This ensures that the aryl bromide is always in the presence of the amine, which will be deprotonated to form LDA, rather than having a high concentration of the organolithium reagent available to react directly with the aryl bromide. |
| Isolation of byproducts derived from THF | Reaction of the highly basic organolithium reagent with the THF solvent, especially if the reaction is allowed to warm or is prolonged. | Maintain the reaction at low temperatures (-78 °C). Do not let the reaction proceed for an unnecessarily long time after the lithiation is complete. Organolithium reagents can deprotonate THF, leading to ethylene and the lithium enolate of acetaldehyde[2][3]. |
Reaction Pathways and Side Products
The intended synthetic route and the major side reaction pathways are illustrated below. Understanding these pathways is crucial for optimizing your reaction conditions and minimizing the formation of impurities.
Main Reaction Pathway
Caption: Desired synthetic route via directed ortho-lithiation.
Major Side Reaction: Benzyne Formation
Caption: Benzyne formation and subsequent trapping.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol. Adherence to these steps, particularly regarding anhydrous conditions and temperature control, is critical for success.
Materials:
-
1-bromo-4-(trifluoromethoxy)benzene
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Dry ice (carbon dioxide)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: Under an inert atmosphere, add anhydrous THF to the flask, followed by diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath.
-
LDA Formation: Slowly add n-butyllithium dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Lithiation: To the freshly prepared LDA solution, slowly add a solution of 1-bromo-4-(trifluoromethoxy)benzene in anhydrous THF, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Carboxylation: In a separate flask, crush a significant excess of dry ice. Rapidly transfer the cold aryllithium solution via cannula onto the crushed dry ice with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
References
- LookChem. 1-Bromo-4-(trifluoromethoxy)benzene. [Link]
- Clayden, J., & Yagupsky, Y. (2002). Pathways for decomposition of THF by organolithiums: the role of HMPA. Organic & Biomolecular Chemistry, (1), 215-217.
- Siegel, D. Myers, Chem 115: Organolithium Reagents. [Link]
Sources
Technical Support Center: Purification of 2-Bromo-5-(trifluoromethoxy)benzoic Acid by Recrystallization
This guide provides a comprehensive, experience-driven approach to the purification of crude 2-bromo-5-(trifluoromethoxy)benzoic acid via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering in-depth explanations for procedural choices and a robust troubleshooting framework to address common experimental challenges.
Section 1: Foundational Knowledge & FAQs
This section covers the essential physicochemical properties and theoretical underpinnings necessary for successfully purifying the target compound.
Q1: What are the key physicochemical properties of this compound?
Understanding the molecule's properties is the first step in designing a robust purification strategy. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 403646-48-0 | [1][2][3] |
| Molecular Formula | C₈H₄BrF₃O₃ | [1][2] |
| Molecular Weight | 285.01 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not publicly reported; determined experimentally. For a similar compound, 2-bromo-5-(trifluoromethyl)benzoic acid, the melting point is 116-117°C.[4][5] A sharp melting point is a key indicator of purity. | N/A |
| pKa | ~2.42 (Predicted for the trifluoromethyl analog) | [4][5] |
| Solubility | Slightly soluble in water; expected to be soluble in polar organic solvents like alcohols and ethyl acetate. | [4] |
Q2: Why is recrystallization the preferred method for purifying this compound?
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[6] As a hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. Impurities, which are either present in smaller amounts or have different solubility profiles, tend to remain dissolved in the cold solvent (mother liquor).[7]
For this compound, its crystalline solid nature and the presence of polar functional groups (carboxylic acid, trifluoromethoxy) make it an ideal candidate for purification by this method.
Q3: What are the common impurities I might encounter in the crude product?
Impurities can significantly affect crystal growth and final purity.[8] Potential contaminants in crude this compound include:
-
Unreacted Starting Materials: Depending on the synthetic route, precursors may persist in the crude mixture.
-
Positional Isomers: Isomers, such as 3-bromo-2-(trifluoromethoxy)benzoic acid, may form as by-products during synthesis and can be challenging to separate due to similar solubility.[9]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts from the reaction workup.
-
Solvent Residues: Trapped solvents from the preceding synthetic steps.
Section 2: Experimental Protocol & Workflow
A successful recrystallization is highly dependent on the judicious selection of a solvent system.
Part A: Solvent Selection
Q4: How do I choose the best solvent for recrystallization?
The ideal solvent should exhibit the following characteristics:
-
High solubility for the compound at elevated temperatures.
-
Low solubility for the compound at low temperatures. [10]
-
High or very low solubility for impurities, so they either remain in the mother liquor or can be removed via hot filtration.
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Based on the structure of a substituted benzoic acid, several solvent systems are promising. A patent for a structurally similar compound, 2-bromo-5-methoxybenzoic acid, successfully utilized methanol, ethanol, and isopropanol for recrystallization, suggesting that short-chain alcohols are an excellent starting point.[11]
| Solvent System | Boiling Point (°C) | Rationale & Considerations |
| Ethanol/Water | 78-100 | Excellent choice for many carboxylic acids. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. A few more drops of hot ethanol are then added to redissolve the precipitate before cooling. |
| Isopropanol | 82 | A good single-solvent option. Its polarity is suitable for dissolving the benzoic acid derivative when hot. |
| Toluene | 111 | A less polar option that may be effective if non-polar impurities are the primary concern. |
| Ethyl Acetate/Hexanes | 69-77 | A versatile mixed-solvent system. The compound is dissolved in hot ethyl acetate, and hexanes are added to induce crystallization upon cooling. |
Protocol: Small-Scale Solvent Screening
-
Place ~20-30 mg of crude material into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. A good solvent will not dissolve the compound well at this stage.
-
For solvents that show poor cold solubility, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The solvent that yields a large amount of pure-looking crystals is the best choice.
Part B: Step-by-Step Recrystallization Protocol
This protocol assumes an ethanol/water solvent system has been selected.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar or boiling chips. Add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration. Preheat the filtration funnel and filter paper with hot solvent to prevent the product from prematurely crystallizing in the funnel.[8]
-
Induce Saturation: While maintaining the temperature, add hot water dropwise to the clear ethanol solution until it becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is fully saturated.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[6][12]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor containing dissolved impurities.[10]
-
Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. Transfer the crystals to a watch glass and allow them to air dry completely. For higher purity, a vacuum oven at a low temperature can be used.
Caption: Standard workflow for purification by recrystallization.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section addresses the most common problems in a Q&A format.
Q5: I recovered very few or no crystals. What went wrong?
This is a common and frustrating issue, typically related to solubility.
-
Cause A: Too much solvent was used. If an excessive volume of solvent is added during the dissolution step, the solution may not become saturated upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent until it becomes more concentrated. Allow it to cool again.
-
-
Cause B: The solution was not cooled sufficiently.
-
Solution: Ensure the flask spends adequate time (at least 30 minutes) in a properly prepared ice-water bath.
-
-
Cause C: Nucleation is inhibited. Sometimes crystallization needs a trigger to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[12]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" provides a template for further crystal growth.
-
Q6: My compound separated as an "oil" instead of crystals. How do I fix this?
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when high levels of impurities disrupt crystal lattice formation.[8]
-
Solution 1 (Trituration): Decant the solvent. Add a small amount of a non-polar solvent in which the oil is insoluble (e.g., hexanes). Vigorously stir or scratch the oil with a spatula. This can often induce solidification. The resulting solid can then be re-dissolved and recrystallized from a different solvent system.
-
Solution 2 (Adjust Solvent System): The oil may be an indication that the solvent polarity is not ideal. Re-heat the solution to redissolve the oil, then add more of the "good" solvent (e.g., more ethanol in an ethanol/water system) before attempting to cool again. Alternatively, start over with a completely different solvent system.
-
Solution 3 (Further Purification): If oiling out persists, it may be due to a high impurity load. Consider a preliminary purification step, such as an acid-base extraction, to remove neutral or basic impurities before attempting recrystallization.
Q7: My product crystallized in the funnel during hot filtration. What should I do?
This happens when the solution cools too quickly during the filtration process.[8]
-
Prevention: The best solution is prevention. Always use a pre-heated funnel (e.g., by rinsing with hot solvent or placing it under a heat lamp) and filter the solution as quickly as possible. Using a stemless funnel can also minimize the surface area for cooling.
-
Recovery: If it happens, you can try to redissolve the crystals by pouring a small amount of fresh, hot solvent through the funnel into the filtrate flask. Be aware that this will dilute your filtrate, potentially requiring you to evaporate some solvent later to achieve saturation.
Q8: The melting point of my recrystallized product is still low or broad. How can I improve purity?
A low or broad melting point range is a classic sign of impurities.
-
Cause A: Inefficient single recrystallization. Some impurities may have solubility profiles very similar to the target compound.
-
Solution: A second recrystallization is often necessary. The already-purified material from the first round should be subjected to the same recrystallization protocol. This will further reduce the concentration of the persistent impurity.
-
-
Cause B: Rapid cooling. Cooling the solution too quickly can trap impurities within the crystal lattice.
-
Solution: Ensure the cooling process is slow and undisturbed. Insulating the flask with a beaker or paper towels can help slow the rate of cooling.[7]
-
Caption: Decision tree for common recrystallization problems.
Section 4: Purity Assessment
Q9: How do I confirm the purity of my final product?
Validating the success of the purification is a critical final step.
-
Melting Point Analysis: This is the most common and immediate indicator of purity. A pure compound will have a sharp melting point range (typically < 2°C). Impurities depress and broaden the melting point range. Compare the experimental melting point to a literature value if available, or use it as a benchmark for purity.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A successful purification should result in a single, well-defined spot for the final product, with impurity spots from the crude lane being absent. For carboxylic acids, adding a small amount (0.5-1%) of acetic or formic acid to the eluting solvent can prevent streaking on the silica plate.
-
Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy should be employed. The resulting spectra should be clean and match the expected structure of this compound.
References
- BenchChem. (2025).
- ChemicalBook. (n.d.). 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID.
- University of Colorado Boulder. (n.d.).
- ChemicalBook. (n.d.). 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID.
- University of California, Davis. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)aniline in Organic Solvents.
- Reddit. (2014).
- The Student Room. (2018).
- ChemicalBook. (n.d.). 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3.
- College of Saint Benedict & Saint John's University. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylbenzoic acid 97.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- BenchChem. (n.d.). Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride.
- University of Missouri-St. Louis. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound.
- Florida A&M University. (2016).
- Sunway Pharm Ltd. (n.d.). This compound - CAS:403646-48-0.
Sources
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- 3. This compound - CAS:403646-48-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]
- 5. 2-Bromo-5-(trifluoromethyl)benzoic Acid manufacturers and suppliers in india [chemicalbook.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
troubleshooting low yield in the bromination of 5-(trifluoromethoxy)benzoic acid
Welcome to the technical support guide for the bromination of 5-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific electrophilic aromatic substitution. Here, we address common issues, provide in-depth explanations for yield loss, and offer optimized protocols to enhance the success of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct Q&A to address the most pressing issues encountered in the lab.
Question 1: My reaction yield is extremely low, or I'm recovering mostly unreacted starting material. What's going wrong?
Answer:
This is the most common issue and typically points to insufficient reactivity of the aromatic ring. The 5-(trifluoromethoxy)benzoic acid substrate is significantly deactivated towards electrophilic aromatic substitution. Both the carboxylic acid (-COOH) and the trifluoromethoxy (-OCF₃) groups are electron-withdrawing, making the benzene ring less nucleophilic and thus less reactive towards the electrophile (Br⁺).[1][2]
Core Problem: The combination of two deactivating groups makes the electrophilic attack energetically unfavorable without proper optimization. The carboxyl group is a meta-director, while the trifluoromethoxy group is also deactivating but can direct ortho and para.[3] The meta-directing influence of the carboxyl group typically dominates.
Troubleshooting Steps & Explanations:
-
Catalyst Choice & Activation: Standard Lewis acid catalysts are essential. FeBr₃ is a common choice, often generated in situ from iron filings and bromine.[4][5]
-
Insight: Ensure your iron source is activated. If using iron filings, briefly wash with dilute HCl to remove any passivating oxide layer, followed by water and a high-purity solvent (like acetone) to dry completely before addition to the reaction.
-
Protocol: Use at least 0.1 equivalents of freshly prepared FeBr₃ or activated iron powder. The catalyst's role is to polarize the Br-Br bond, creating a more potent electrophile (Br⁺) that can overcome the high activation energy of this deactivated ring.[6]
-
-
Reaction Temperature: Deactivated systems require more forcing conditions.
-
Insight: Room temperature is often insufficient. A moderate increase in temperature can significantly increase the reaction rate. However, excessive heat can lead to side products.
-
Protocol: Start by running the reaction at 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or a small aliquot quench followed by ¹H NMR or LC-MS analysis.
-
-
Solvent Selection: The solvent must be inert to the reaction conditions.
-
Insight: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. However, for a very sluggish reaction, a solventless approach (neat bromine) might be considered, though this increases the risk of side reactions and requires careful handling.
-
Protocol: Ensure your solvent is anhydrous. Water can inactivate the Lewis acid catalyst.[5]
-
Question 2: I'm observing multiple products in my crude NMR/LC-MS. How can I improve the regioselectivity?
Answer:
The formation of multiple isomers suggests that the directing effects of the two substituents are competing, or that over-bromination is occurring. While the -COOH group is a strong meta-director, the -OCF₃ group, despite being deactivating, can direct ortho/para.
Core Problem: The electronic properties of the starting material allow for bromination at multiple positions, leading to a mixture of isomers (e.g., 2-bromo and 3-bromo derivatives relative to the -OCF₃ group).
Troubleshooting Steps & Explanations:
-
Control Bromine Stoichiometry:
-
Insight: Using a large excess of bromine will inevitably lead to di- or even tri-brominated products.[7]
-
Protocol: Use a slight excess of bromine, typically 1.1 to 1.2 equivalents. Add the bromine dropwise to the reaction mixture at a controlled temperature to maintain a low concentration of the electrophile at any given time. This favors the mono-bromination of the most activated site.
-
-
Leverage Steric Hindrance:
-
Insight: The position ortho to the bulky trifluoromethoxy group is sterically hindered. This inherent steric barrier can be used to your advantage to disfavor substitution at that site. Slower reaction conditions often lead to better selectivity.
-
Protocol: Perform the reaction at the lowest temperature that still allows for a reasonable conversion rate. A slow, controlled addition of bromine at a lower temperature (e.g., 0°C to room temperature) can improve the ratio of the desired isomer.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process when troubleshooting low yield in this bromination reaction.
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
-
Q: What is a typical yield for this reaction?
-
A: Due to the deactivated nature of the substrate, yields can be modest. A well-optimized reaction might achieve yields in the range of 50-70%. Yields below this range indicate that one of the issues described above is likely at play.
-
-
Q: How do I purify the final product?
-
A: The most common purification method for brominated benzoic acids is recrystallization.[8][9][10] A solvent system of ethanol and water is often effective. For more challenging separations of isomers, column chromatography on silica gel may be necessary.[8] Another effective method involves dissolving the crude product in a dilute basic solution (like NaOH or Na₂CO₃), filtering off any insoluble non-acidic impurities, and then re-precipitating the purified acid by adding a strong acid (like HCl) until the pH is ~2.[8][11]
-
-
Q: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?
-
A: While NBS is a common brominating agent, it is typically used for radical brominations of benzylic positions or for highly activated aromatic rings.[12][13] For a deactivated ring like 5-(trifluoromethoxy)benzoic acid, elemental bromine with a strong Lewis acid catalyst is generally required for electrophilic aromatic substitution.
-
Optimized Protocol & Data
This protocol incorporates the troubleshooting insights to provide a robust starting point for your experiment.
Optimized Bromination Protocol
Caption: Step-by-step optimized experimental workflow.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate | 1.0 eq. | Reference point for stoichiometry. |
| **Bromine (Br₂) ** | 1.1 - 1.2 eq. | Minimizes over-bromination while ensuring complete conversion. |
| Catalyst (Fe or FeBr₃) | 0.1 eq. | Catalytic amount sufficient to activate bromine. |
| Solvent | Anhydrous DCM or DCE | Inert solvent that will not deactivate the catalyst. |
| Temperature | 0°C (addition), then 40-50°C | Controls initial exotherm and selectivity, then drives the reaction to completion. |
| Reaction Time | 2 - 6 hours | Monitor by TLC/LC-MS to determine endpoint. |
Mechanistic Insight
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
Sources
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
- 12. research.unipd.it [research.unipd.it]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in the Bromination of 5-(Trifluoromethoxy)benzoic Acid
Welcome to the technical support center for optimizing the bromination of 5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and detailed protocols to help you achieve high regioselectivity and yield for your target compound, presumably 3-bromo-5-(trifluoromethoxy)benzoic acid.
Introduction: The Challenge of Directing Groups
The bromination of 5-(trifluoromethoxy)benzoic acid presents a classic regioselectivity challenge due to the presence of two strongly deactivating, meta-directing groups on the aromatic ring.[1][2][3]
-
Carboxylic Acid (-COOH): This group is a powerful electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C-3).[1][2]
-
Trifluoromethoxy (-OCF₃): While the oxygen atom possesses lone pairs, the intense inductive electron withdrawal by the three fluorine atoms dominates.[4] This makes the -OCF₃ group a strong deactivating group and, unlike the related methoxy (-OCH₃) group, it also directs meta.
The confluence of these directing effects strongly favors the substitution at the C-3 position. However, the highly deactivated nature of the ring necessitates forcing conditions, which can lead to a loss of selectivity and the formation of undesired isomers or byproducts. This guide will help you navigate these challenges.
Troubleshooting Guide
This section addresses common problems encountered during the bromination of 5-(trifluoromethoxy)benzoic acid in a practical question-and-answer format.
Issue 1: Poor Regioselectivity - Significant Formation of Other Isomers
Question: My reaction is producing a mixture of bromo-isomers, not just the desired 3-bromo product. How can I improve the regioselectivity?
Probable Causes & Solutions:
-
Overly Harsh Reaction Conditions: High temperatures or highly potent Lewis acids can reduce selectivity. The high activation energy required for this deactivated ring can be overcome with thermal energy, but this often provides enough energy to overcome the smaller activation energy differences between the various positions on the ring.
-
Solution: Employ a milder, yet effective, brominating system. A highly recommended method for deactivated aromatics is using N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄).[5][6][7][8] This system generates a highly electrophilic brominating species in situ under controlled conditions, often providing excellent regioselectivity at moderate temperatures (e.g., 60 °C).[5][7]
-
-
Steric Hindrance: While electronics strongly favor the C-3 position, using an exceptionally bulky brominating agent could potentially favor other, less sterically hindered sites, although this is less likely to be the primary issue in this specific substrate.[9][10]
-
Solution: Stick to sterically smaller brominating agents like Br₂ or NBS. Avoid bulky reagents unless a specific, unusual regioselectivity is desired.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates (the arenium ion or sigma complex), which in turn can affect the regiochemical outcome.[11][12][13][14]
-
Solution: For the NBS/H₂SO₄ system, sulfuric acid itself acts as the solvent and activating medium.[7] If using a traditional Br₂/Lewis acid system, consider less polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) to start, as they are common in electrophilic aromatic substitutions.[9]
-
Workflow for Optimizing Regioselectivity
Sources
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 6. [PDF] Bromination of deactivated aromatics: a simple and efficient method. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Bromination of Deactivated Aromatics: A Simple and Efficient Method - American Chemical Society - Figshare [acs.figshare.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 12. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Aromatic Compounds
A Message from Your Senior Application Scientist
Welcome to the technical support center for the synthesis of trifluoromethoxy-substituted aromatic compounds. As a Senior Application Scientist, I understand the significant value the trifluoromethoxy (OCF₃) group brings to modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its unique ability to enhance metabolic stability, lipophilicity, and binding affinity makes it a highly sought-after substituent.[1][2][3]
However, the installation of this seemingly simple group is one of the more formidable challenges in synthetic chemistry.[1][4] The primary obstacle lies in the inherent instability of the trifluoromethoxide anion (CF₃O⁻), which readily decomposes, and the general difficulty of forming the crucial Aryl-OCF₃ bond under mild conditions.[4][5]
This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying principles of the challenges you may face. It is structured in a question-and-answer format to directly address the issues you are likely to encounter at the bench. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What makes the trifluoromethoxy group so challenging to introduce onto an aromatic ring?
The difficulty stems from several fundamental chemical properties:
-
Anion Instability: The trifluoromethoxide anion (CF₃O⁻), the logical nucleophile for this transformation, is highly unstable. It has a propensity to decompose into the more stable species carbonyl difluoride (COF₂) and a fluoride anion (F⁻).[6] This decomposition pathway is a major competing reaction that reduces the efficiency of trifluoromethoxylation.
-
Bond Formation Energetics: The direct Sₙ2 reaction of a phenoxide with trifluoroiodomethane (CF₃I) does not work. This is due to strong electronic repulsion between the three fluorine atoms and the incoming nucleophile, as well as the formation of an energetically unfavorable transition state.[1]
-
Reagent Limitations: Historically, methods required harsh reaction conditions (e.g., high temperatures, strong acids) or the use of highly toxic and difficult-to-handle reagents like trifluoromethyl hypofluorite (CF₃OF).[1][7] While modern reagents have improved safety and handling profiles, they can be expensive and require careful optimization.
Q2: What are the primary synthetic strategies for aromatic trifluoromethoxylation, and how do I choose one?
Modern methods can be broadly categorized into three mechanistic pathways: nucleophilic, electrophilic, and radical. The optimal choice depends entirely on your starting material and the functional groups present.
-
Nucleophilic Methods: These involve a source of the CF₃O⁻ anion reacting with an electrophilic aromatic partner (e.g., an aryl halide). This approach is often challenged by the anion's instability and the need for activated substrates or transition-metal catalysis.[6][8]
-
Electrophilic Methods: These employ a reagent that delivers a formal "CF₃O⁺" species to a nucleophilic substrate, such as a phenol or an electron-rich arene. These are among the most common and practical methods for OCF₃ group installation on specific substrates.[2]
-
Radical Methods: These strategies generate a trifluoromethoxy radical (•OCF₃) that can engage in C-H functionalization of arenes. While powerful for late-stage functionalization, they can suffer from a lack of regioselectivity and may require a large excess of the aromatic substrate to prevent side reactions.[6][9]
Use the following decision tree to guide your initial strategy.
Caption: Decision tree for selecting a trifluoromethoxylation strategy.
Q3: Can you compare the most common types of trifluoromethoxylating reagents?
Certainly. The development of shelf-stable and more user-friendly reagents has been a major focus in the field. Below is a comparison of the main classes.
| Reagent Class | Examples | Primary Application | Advantages | Disadvantages & Key Considerations |
| Electrophilic Hypervalent Iodine | Togni Reagents | O-Trifluoromethylation of phenols, alcohols.[1][10] | Bench-stable, commercially available, broad scope for nucleophiles.[11] | Can be expensive; may cause C-trifluoromethylation in electron-rich phenols.[1] |
| Electrophilic Sulfonium/Onium Salts | Umemoto Reagents | O-Trifluoromethylation of phenols, alcohols.[10] | Highly reactive, effective for a range of substrates. | Some are thermally unstable and require low temperatures for preparation and use.[10] |
| Nucleophilic CF₃O⁻ Precursors | TFBO, CsOCF₃, AgOCF₃ | Nucleophilic substitution of alkyl and aryl halides (often with a catalyst).[8][9] | Enables access from halides; some newer reagents avoid the need for stoichiometric silver.[8][12] | CF₃O⁻ is unstable; reactions can be sensitive to conditions; β-fluoride elimination is a key side reaction in metal catalysis.[13] |
| Radical Precursors | N-trifluoromethoxy-pyridinium salts | C-H trifluoromethoxylation of arenes and heteroarenes via photoredox catalysis.[6][9] | Excellent for late-stage C-H functionalization. | Often requires excess arene substrate; can produce mixtures of regioisomers.[6] |
Q4: What are the essential safety precautions for these reactions?
Safety is paramount, as many of these reagents possess significant hazards.
-
Inert Atmosphere: Many reagents are sensitive to moisture and air.[14] Always handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Some reagents are thermally unstable or explosive when heated as solids.[15] Always store them at the recommended temperature (often ≤ 0 °C)[14] and be mindful of potential reaction exotherms, especially during scale-up.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[14] Work in a well-ventilated chemical fume hood.
-
Quenching: Be aware of the proper procedure for quenching unreacted reagents at the end of your experiment. This often involves slow addition to a suitable quenching solution.
Troubleshooting Guides
Section 1: Low or No Conversion
Q: My O-trifluoromethylation of a phenol using an electrophilic reagent is not working. What should I check first?
This is a common issue that can often be resolved by systematically checking key parameters. Low conversion typically points to a problem with either reagent activity or reaction conditions.
Caption: Troubleshooting workflow for low yield in electrophilic trifluoromethoxylation.
Causality Explained:
-
Reagent Integrity: Electrophilic trifluoromethylating and trifluoromethoxylating agents can be highly reactive. Togni's Reagent II, for example, is metastable at room temperature and decomposes over weeks, necessitating refrigerated storage. Exposure to moisture can hydrolyze the reagent, rendering it inactive.
-
Base Selection: The goal is to deprotonate the phenol to form the nucleophilic phenoxide without the base itself reacting with your electrophilic reagent. Using nucleophilic bases like triethylamine can lead to undesired side reactions. A sterically hindered, non-nucleophilic base is often a better choice. The pKa of your phenol is also critical; electron-withdrawing groups (like another -CF₃) make the phenol more acidic, requiring a weaker base, while electron-donating groups may require a stronger base.[16]
-
Anhydrous Conditions: Water can react with both the electrophilic reagent and the generated phenoxide, quenching the reaction. Ensure all glassware is oven-dried and solvents are passed through a purification system or are from a freshly opened bottle.
Q: I am attempting a copper-catalyzed trifluoromethoxylation of an aryl bromide and only recover starting material. What's going wrong?
Copper-catalyzed cross-coupling reactions are notoriously sensitive. Here are the most likely culprits:
-
Catalyst State: Ensure your copper(I) source is not oxidized to the less active copper(II) state. Using fresh, high-purity Cu(I) salts is critical.
-
Halide Reactivity: The reactivity of aryl halides in these couplings follows the order I > Br >> Cl.[17][18] Aryl chlorides are typically very challenging substrates and may require specialized ligands or conditions. Electron-poor aryl bromides are generally more reactive than electron-rich ones.[17]
-
Ligand Effects: While some modern protocols for Cu-CF₃ coupling are "ligandless,"[17][18] many trifluoromethoxylation reactions may require a specific ligand to stabilize the copper center and promote reductive elimination. The absence of a necessary ligand will stall the catalytic cycle.
-
Source Instability: The source of the trifluoromethoxide anion may be decomposing faster than it can react. Ensure it is added under fully inert conditions and that the temperature profile of the reaction is strictly followed.
Section 2: Side Product Formation
Q: My reaction with a phenol and Togni's reagent is giving me C-trifluoromethylation on the ring instead of the OCF₃ ether. How can I fix this?
This is a classic chemoselectivity problem arising from the ambident nature of the phenoxide nucleophile. Reaction can occur at the "hard" oxygen center or the "soft" carbon centers of the aromatic ring (typically ortho or para).[1]
Caption: Competing pathways for phenoxide functionalization.
Solutions to Improve O-Selectivity:
-
Modify the Reagent: The "hardness" of the electrophilic reagent is key. Some reagents are inherently more prone to O-alkylation. If C-alkylation is dominant, consider switching to a different class of electrophilic reagent.
-
Solvent Choice: Solvents can have a profound impact. Polar, non-coordinating solvents often favor reaction at the oxygen atom.
-
Protecting Groups: While not ideal, temporarily installing a bulky protecting group at the ortho-positions can sterically hinder attack at the ring, favoring O-functionalization.
Q: My reaction is producing significant amounts of the simple fluorinated arene (Ar-F) instead of the trifluoromethoxylated product (Ar-OCF₃). Why?
This is a strong indicator that your trifluoromethoxide source is decomposing to generate fluoride (F⁻).[13] The resulting fluoride is a highly active nucleophile that can readily displace halides from activated aromatic rings. This is particularly problematic in transition-metal-catalyzed reactions where β-fluoride elimination from a Metal-OCF₃ complex is a known decomposition pathway.[13]
Troubleshooting Steps:
-
Use a More Stable Reagent: Investigate newer, more stable trifluoromethoxide precursors that are designed to release the anion slowly or are activated by a base only under the reaction conditions.[8][12]
-
Strictly Anhydrous Conditions: Any trace of water can accelerate the decomposition of OCF₃ sources.
-
Optimize Temperature: Lowering the reaction temperature may slow the rate of decomposition relative to the desired productive reaction.
-
Re-evaluate the Catalyst System: If using a transition metal, the ligand environment can influence the stability of the M-OCF₃ intermediate. A screen of different ligands may identify one that suppresses β-fluoride elimination.
Experimental Protocols
Protocol 1: Two-Step O-Trifluoromethylation of Phenols via Xanthate Intermediates
This protocol is adapted from established literature procedures and offers a reliable method for converting phenols to aryl trifluoromethyl ethers, particularly when direct methods prove challenging.[19][20]
Step 1: Synthesis of the Aryl Xanthate Intermediate
-
To a stirred solution of the starting phenol (1.0 equiv.) and imidazole-1-carbothioate reagent 6 (1.1 equiv.) in anhydrous acetonitrile (MeCN), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv.) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting phenol is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude xanthate is often pure enough for the next step but can be purified by silica gel chromatography if necessary.
Step 2: Oxidative Fluorination to the Aryl Trifluoromethyl Ether
-
In a well-ventilated fume hood, dissolve the crude aryl xanthate (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Add XtalFluor-E® (2.0 equiv.) followed by N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv.) to the solution. Caution: These are potent fluorinating agents.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by ¹⁹F NMR or LC-MS for the appearance of the Ar-OCF₃ product and disappearance of the xanthate.
-
Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired aryl trifluoromethyl ether.
References
- Shen, Q. (2015).
- (No Author). (n.d.).
- Pohhos, K., & Yagupolskii, L. M. (2021).
- (No Author). (n.d.). Advances in the Development of Trifluoromethoxylation Reagents.
- Tarasov, E., & Levin, V. V. (2015). Synthesis of Trifluoromethoxylated (Hetero)
- (No Author). (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Request PDF.
- Shibata, N., & Suzuki, E. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PubMed.
- (No Author). (n.d.). Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. Benchchem.
- (No Author). (2013). Industrial-scale trifluoromethylation challenges.
- (No Author). (n.d.). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC - NIH.
- (No Author). (n.d.). A Comparative Guide to Modern Trifluoromethylation Methods for Drug Discovery and Development. Benchchem.
- (No Author). (n.d.).
- Salna, R., & Pos, I. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- (No Author). (n.d.).
- (No Author). (n.d.). A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethyl)phenol. Benchchem.
- (No Author). (n.d.). Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Compounds. Benchchem.
- (No Author). (2020). MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. CF Plus Chemicals.
- Togni, A., & Mezzetti, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH.
- Ferreira, R., & da Silva, E. (2018).
- (No Author). (n.d.).
- Grushin, V. V., & Novikov, M. A. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features.
- (No Author). (n.d.). Recent Advances of Trifluoromethoxylation Reactions Using TFMS and TFBO. Request PDF.
- (No Author). (2025). Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion. American Chemical Society.
- (No Author). (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. PMC - PubMed Central.
- Grushin, V. V., & Novikov, M. A. (2013).
- (No Author). (n.d.). (PDF) Nucleophilic trifluoromethoxylation of alkyl halides without silver.
Sources
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cfplus.cz [cfplus.cz]
- 15. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
- 19. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
workup procedure for reactions involving 2-bromo-5-(trifluoromethoxy)benzoic acid
Welcome to the technical support guide for 2-bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 403646-48-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of working with this versatile, fluorinated building block. The unique combination of a carboxylic acid, a reactive bromine atom, and a robust trifluoromethoxy group makes this compound highly valuable, but also presents specific challenges during reaction workup and purification. This guide provides field-proven insights and troubleshooting solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, handling, and reactivity of this compound.
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties is the first step to a successful experiment. This compound is a white crystalline solid with limited solubility in water.[1][2] Key data is summarized below.
| Property | Value | Source |
| CAS Number | 403646-48-0 | [2][3] |
| Molecular Formula | C₈H₄BrF₃O₃ | [3][4] |
| Molecular Weight | 285.01 g/mol | [2][3] |
| Appearance | White crystalline solid | [2] |
| Purity | Typically ≥96-99% | [2][4] |
| Solubility | Slightly soluble in water | [1] |
Q2: How do the trifluoromethoxy and bromo groups influence the compound's reactivity?
The electronic nature of the substituents is critical for planning reactions and anticipating side products.
-
Trifluoromethoxy (-OCF₃) Group: This group is strongly electron-withdrawing due to the inductive effect of the three fluorine atoms.[5][6] This increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[7] It also deactivates the aromatic ring towards electrophilic aromatic substitution.
-
Bromo (-Br) Group: The C-Br bond is the primary site for cross-coupling reactions. In palladium-catalyzed transformations like Suzuki-Miyaura or Buchwald-Hartwig aminations, the C-Br bond is more reactive and undergoes oxidative addition more readily than a corresponding C-Cl bond.[8] This makes it a preferred handle for sequential couplings.
Q3: How stable is the trifluoromethoxy (-OCF₃) group during typical workup procedures?
This is a critical consideration. The trifluoromethoxy group is significantly more stable than a trifluoromethyl (-CF₃) group towards hydrolysis.[9] While the C-F bond itself is very strong, the ether linkage can be a point of weakness under harsh conditions.[6]
-
Basic Conditions: The -OCF₃ group is generally stable to mild aqueous bases (e.g., NaHCO₃, K₂CO₃, Na₂CO₃) used for extraction at room temperature.[10] However, prolonged exposure to strong, hot alkali solutions (e.g., concentrated NaOH at high temperatures) can lead to hydrolysis, ultimately cleaving the group from the aromatic ring.[11]
-
Acidic Conditions: It is highly stable under most acidic conditions used in workups (e.g., 1-2N HCl).
Causality: The stability arises from the strong C-F bonds and the deactivating effect of the fluorine atoms, which makes the ipso-carbon less susceptible to nucleophilic attack. However, extreme conditions can force the reaction. For most standard workups, its degradation is not a primary concern.
Part 2: Troubleshooting Guide for Reaction Workups
This section focuses on specific problems encountered during the isolation and purification of products derived from this compound.
Issue 1: My product yield is very low after an acid-base extraction.
This is the most common issue and usually points to a flaw in the liquid-liquid extraction technique. The goal is to deprotonate the carboxylic acid with a base, move the resulting water-soluble carboxylate salt into the aqueous phase, and then re-protonate it with acid to precipitate the purified product.[12]
-
Possible Cause A: Incomplete Extraction into the Aqueous Base.
-
Why it happens: The pH of the aqueous layer was not high enough to fully deprotonate the acidic product. For effective deprotonation, the pH of the basic solution should be at least two units higher than the pKa of the carboxylic acid.
-
Solution: Use a base like 1M NaOH or 10% Na₂CO₃ solution. After shaking the separatory funnel, check the pH of the aqueous layer with pH paper to ensure it is strongly basic (pH > 10). Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single large-volume extraction to maximize transfer into the aqueous phase.
-
-
Possible Cause B: Incomplete Precipitation upon Acidification.
-
Why it happens: The pH of the aqueous layer was not lowered sufficiently to fully re-protonate the carboxylate salt. The product will not precipitate if it remains in its ionized, water-soluble form.
-
Solution: Add a strong acid (e.g., 2N HCl) dropwise while stirring until the solution is strongly acidic.[10] Check with pH paper to ensure the pH is ≤ 2. If precipitation is slow or incomplete, cool the mixture in an ice bath for 20-30 minutes, as solubility is often lower at colder temperatures.[13]
-
-
Possible Cause C: The Product Oiled Out Instead of Precipitating.
-
Why it happens: The purified product may be an amorphous solid or have a melting point below room temperature, causing it to separate as an oil rather than a crystalline solid.
-
Solution: If an oil forms, instead of trying to filter it, perform a "back-extraction." Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the acidified mixture, shake well, and separate the layers. The neutral product will now be in the organic layer, which can be dried over Na₂SO₄, filtered, and concentrated under vacuum.[12]
-
Workflow 1: Standard Extractive Workup```dot
Caption: A logical workflow for diagnosing and solving low yield issues.
Part 3: Standardized Protocols
These protocols provide a validated starting point for workup and purification. Always monitor your specific reaction by TLC or LC-MS to confirm completion before initiating a workup. [14]
Protocol 1: General Extractive Workup
-
Cooling & Quenching: Once the reaction is complete, cool the reaction vessel to room temperature. If necessary, quench the reaction by slowly adding water or a saturated NH₄Cl solution.
-
Dilution: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Basic Extraction: Add 1M aqueous NaOH solution. Cap the funnel and shake vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat this extraction two more times.
-
Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous layer once with the organic solvent used for dilution to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 2N HCl with stirring until the pH is ≤ 2. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.
-
Drying: Allow the product to air-dry on the filter funnel, then transfer to a vacuum oven for complete drying.
Protocol 2: Purification by Recrystallization
Recrystallization is highly effective for removing minor impurities, leveraging differences in solubility at high and low temperatures. [13][15]
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for benzoic acids include water, ethanol/water, or heptane/ethyl acetate.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. [15]Avoid adding a large excess of solvent, as this will reduce recovery yield.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals that exclude impurities. [13]5. Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly under vacuum.
By following these guidelines and understanding the chemical principles behind each step, you can effectively troubleshoot and optimize the workup procedures for reactions involving this compound, leading to higher yields and purer products.
References
- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents.
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal.
- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition.
- Work-up procedures for reactions containing 2- Bromo-5-iodobenzonitrile. BenchChem.
- SAFETY DATA SHEET - 2-Bromo-5-fluorobenzotrifluoride. Fisher Scientific.
- 2-Bromo-5-fluorobenzotrifluoride - Chem-Impex.
- 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid Safety Data Sheet. Synquest Labs.
- 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3. ChemicalBook.
- Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society.
- This compound. Achmem.
- Recrystallization of Benzoic Acid. Course Hero.
- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. ResearchGate.
- Analysis of the Acid Dissociation Constant of Trifluoromethoxyphenols. ScholarWorks.
- CN107176916A - A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid - Google Patents.
- A Comparative Guide to the Reactivity of 2- Bromo-5-(trifluoromethyl)aniline and 2-Chloro-5 - (trifluoromethyl)aniline. BenchChem.
- The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid. ChemicalBook.
- This compound. CymitQuimica.
- This compound, 96%. Lab-Chemicals.Com.
- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH.
- Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. University of Colorado Boulder.
- Recrystallisation of benzoic acid. YouTube.
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- 1. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. achmem.com [achmem.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Analysis of the Acid Dissociation Constant of Trifluoromethoxyphenols | ScholarWorks [scholarworks.calstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
stability of 2-bromo-5-(trifluoromethoxy)benzoic acid under different reaction conditions
Welcome to the technical support resource for 2-bromo-5-(trifluoromethoxy)benzoic acid (CAS 403646-48-0). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability and handling of this versatile building block. Here, we address common questions and potential challenges encountered during its use in synthesis, offering explanations grounded in chemical principles and practical, field-proven advice.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
Proper storage is crucial to maintain the integrity of the material. The compound is a white to off-white solid and should be stored under the following conditions:
-
Temperature: Room temperature is generally acceptable for long-term storage.[1]
-
Atmosphere: Keep the container tightly sealed in a dry, well-ventilated area.[1] The compound is a carboxylic acid and can be hygroscopic. Absorbed moisture can affect weighing accuracy and may introduce water into sensitive reactions.
-
Light: While not acutely sensitive to ambient light, aryl bromides can be susceptible to photolytic degradation over long periods or under intense light sources.[2][3] For long-term storage, using an amber glass bottle or storing the container in a dark cabinet is a recommended best practice.
Q2: My reaction is failing or giving low yields. Could the starting material be degrading? What are the primary degradation pathways?
Degradation is a possibility, especially under forcing reaction conditions. The two most probable degradation pathways for this molecule are thermal decarboxylation and hydrolysis of the trifluoromethoxy group , particularly under strong base.
-
Thermal Decarboxylation: Like many benzoic acids, this compound can lose carbon dioxide (CO₂) at elevated temperatures to form 1-bromo-4-(trifluoromethoxy)benzene.[4] While this reaction often requires high heat (e.g., >150°C), the presence of certain metal catalysts (like copper or silver) or strong acids can facilitate decarboxylation at lower temperatures.[4][5][6]
-
Hydrolysis of the Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is significantly more stable to hydrolysis than a trifluoromethyl (-CF₃) group. However, under strong basic conditions (e.g., concentrated NaOH or KOH) and elevated temperatures, it can be susceptible to nucleophilic attack, which could ultimately lead to the formation of a phenol or other related products.[7][8] This pathway is generally less common than decarboxylation under typical synthetic conditions but should be considered if reactions are run in strong caustic solutions at high heat.
Caption: Primary potential degradation pathways for the title compound.
Troubleshooting Guide: Reaction Conditions
This section provides specific advice for common reaction scenarios.
Q3: I am running a reaction at high temperatures (>120°C). What stability issues should I be aware of?
Primary Concern: Decarboxylation. The C-COOH bond is the most likely point of failure at elevated temperatures.
-
Symptoms: You may observe gas evolution (CO₂) from your reaction. Analysis of your crude reaction mixture by GC-MS or LC-MS might reveal a significant peak corresponding to the mass of 1-bromo-4-(trifluoromethoxy)benzene.
-
Causality: The high activation energy for decarboxylation of simple benzoic acids is often overcome by heat.[6] This process can be accelerated by catalytic amounts of acid, base, or transition metals.[5]
-
Mitigation Strategies:
-
Lower the Temperature: If possible, screen for catalysts or solvent systems that allow the reaction to proceed at a lower temperature.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent potential oxidative side reactions at high temperatures.
-
Monitor Reaction Closely: Use TLC or LC-MS to monitor the consumption of starting material and the formation of the desired product versus the decarboxylated byproduct. Avoid unnecessarily long reaction times.
-
Q4: How stable is the compound under strongly acidic or basic conditions?
Acidic Conditions (e.g., HCl, H₂SO₄, TFA): The compound is generally stable. The trifluoromethoxy group and the aromatic C-Br bond are robust to acidic conditions. Protonation will occur on the carboxylate, but further degradation is not typically observed under standard synthetic protocols.
Basic Conditions (e.g., NaOH, K₂CO₃, t-BuOK): Primary Concerns: Deprotonation and Potential -OCF₃ Hydrolysis.
-
Expected Reactivity: The carboxylic acid will be readily deprotonated to form the corresponding carboxylate salt. This is an expected and often necessary step for reactions like salt formation or certain cross-couplings.
-
Potential for Degradation: While the -OCF₃ group is robust, it is not inert. Very strong bases combined with high temperatures and prolonged reaction times can lead to its hydrolysis.[7] This is a greater concern in aqueous media.
-
Troubleshooting: If you suspect base-induced degradation, consider the following:
-
Use a Milder Base: Can a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) or an organic base (e.g., DBU, DIPEA) be used?
-
Lower Temperature: Operate at the lowest effective temperature.
-
Anhydrous Conditions: If permissible for your reaction, using anhydrous solvents can suppress the hydrolysis pathway.
-
Q5: My reaction mixture changed color upon exposure to light. Is the C-Br bond stable?
Primary Concern: Photolytic Cleavage. Aryl halides can undergo photolysis, especially under UV or high-intensity visible light, to form aryl radicals.[3]
-
Symptoms: Unexplained color changes (often to yellow or brown), formation of debrominated byproducts (5-(trifluoromethoxy)benzoic acid), or formation of homocoupling products.
-
Causality: The energy from light can induce homolytic cleavage of the C-Br bond. The resulting aryl radical is highly reactive and can abstract a hydrogen atom from the solvent or engage in other undesired radical pathways.
-
Mitigation Strategies:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in an amber-colored flask.
-
Avoid Photosensitizers: Be aware that some reagents or catalysts can act as photosensitizers, accelerating photodecomposition.
-
Degas Solvents: Removing dissolved oxygen can sometimes reduce the rate of certain radical-mediated side reactions.
-
| Condition | Stability Assessment | Key Potential Degradation Product | Recommended Mitigation |
| High Temperature (>120°C) | Moderate Risk | 1-Bromo-4-(trifluoromethoxy)benzene | Lower reaction temperature; avoid prolonged heating; monitor by LC-MS. |
| Strongly Acidic (pH < 2) | Generally Stable | None expected | Standard inert atmosphere techniques. |
| Strongly Basic (pH > 12) | Moderate Risk (with heat) | Phenolic derivatives (from -OCF₃ hydrolysis) | Use mildest effective base; lower temperature; use anhydrous solvents. |
| UV / Visible Light | Potential Risk | 5-(Trifluoromethoxy)benzoic acid | Protect reaction vessel from light (foil, amber flask). |
| Oxidative (e.g., H₂O₂, Oxone) | Generally Stable | None expected on the aromatic core | Ensure compatibility with other functional groups in the reaction. |
| Reductive (e.g., H₂, Pd/C) | Reactive | 5-(Trifluoromethoxy)benzoic acid | The C-Br bond is expected to undergo hydrogenolysis. |
Experimental Protocols & Workflows
Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting common degradants.
-
Sample Preparation:
-
Accurately weigh ~5 mg of the compound.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to create a stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Parameters:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The main peak corresponds to the title compound.
-
The decarboxylated product (1-bromo-4-(trifluoromethoxy)benzene) will be significantly less polar and have a longer retention time.
-
The debrominated product (5-(trifluoromethoxy)benzoic acid) will be slightly more polar and have a shorter retention time.
-
Troubleshooting Workflow for Unexpected Reaction Outcomes
If a reaction yields unexpected byproducts or low yields, use this decision tree to diagnose potential stability issues with the starting material.
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
alternative brominating agents for the synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The guidance provided is based on established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
I. Introduction to the Bromination of 5-(Trifluoromethoxy)benzoic Acid
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The target molecule possesses a unique substitution pattern with both a deactivating, meta-directing carboxylic acid group and a deactivating, ortho-, para-directing trifluoromethoxy group. This electronic and steric landscape presents a significant challenge in achieving high regioselectivity for bromination at the desired C-2 position.
This guide focuses on the use of alternative brominating agents to elemental bromine, aiming to provide safer, more selective, and efficient synthetic routes. We will explore the mechanistic nuances of these reagents and offer practical solutions to common experimental hurdles.
II. Frequently Asked Questions (FAQs)
Q1: Why is direct bromination with elemental bromine (Br₂) often problematic for this substrate?
A1: While elemental bromine is a classic electrophilic brominating agent, its high reactivity can lead to several issues with a deactivated and sterically hindered substrate like 5-(trifluoromethoxy)benzoic acid. These problems include:
-
Low Reactivity: The trifluoromethoxy and carboxylic acid groups are both electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.[1]
-
Poor Regioselectivity: The directing effects of the two substituents can lead to a mixture of isomers, complicating purification.
-
Over-bromination: Despite the deactivation, forcing conditions can sometimes lead to the formation of di-brominated byproducts.[2]
-
Safety and Handling: Elemental bromine is highly corrosive, toxic, and volatile, requiring specialized handling procedures.
Q2: What are the most promising alternative brominating agents for this synthesis?
A2: N-Bromosuccinimide (NBS) is the most widely adopted and versatile alternative for this type of transformation.[3][4] Other N-bromo compounds, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), can also be effective.[5] These reagents offer the advantage of being solid, easier to handle, and often provide improved regioselectivity.
Q3: How does N-Bromosuccinimide (NBS) work as a brominating agent in this context?
A3: NBS serves as an electrophilic bromine source. In the presence of an acid catalyst, the succinimide nitrogen can be protonated, which makes the bromine atom more electrophilic and reactive towards the deactivated aromatic ring.[6] The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[7]
Q4: What is the expected regioselectivity with alternative brominating agents?
A4: The trifluoromethoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The directing effects are as follows:
-
-OCF₃ group directs to: C-2 and C-4 (ortho and para positions)
-
-COOH group directs to: C-4 and C-6 (meta positions)
The C-2 position is activated by the -OCF₃ group and not deactivated by the -COOH group, making it the most likely site for electrophilic attack. The C-4 position is activated by the -OCF₃ group but also subject to the meta-directing influence of the -COOH group. Therefore, bromination is expected to occur predominantly at the C-2 position.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound using alternative brominating agents.
Issue 1: Low or No Conversion of Starting Material
Potential Causes:
-
Insufficient Activation of the Brominating Agent: For deactivated substrates, an acid catalyst is often necessary to enhance the electrophilicity of the bromine.[1]
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they may also significantly slow down the reaction rate with a deactivated ring.
-
Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the stability of reaction intermediates.[1]
Solutions and Optimization Strategies:
-
Catalyst Screening: Introduce a catalytic amount of a strong protic acid like sulfuric acid or a Lewis acid such as iron(III) bromide.
-
Temperature Optimization: Gradually increase the reaction temperature while monitoring for the formation of byproducts. A temperature range of 25-60 °C is a reasonable starting point.[8]
-
Solvent Selection: Acetonitrile is often a good solvent for NBS brominations.[8] Halogenated solvents like dichloromethane or 1,2-dichloroethane can also be effective.[9]
Issue 2: Formation of Multiple Isomers
Potential Causes:
-
High Reaction Temperature: Elevated temperatures can overcome the subtle differences in activation energies between different positions on the ring, leading to a loss of regioselectivity.[10]
-
Highly Reactive Brominating Species: The use of a strong Lewis acid can sometimes generate a highly reactive brominating agent that is less selective.
Solutions and Optimization Strategies:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Controlled Addition of Reagents: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.[11]
-
Milder Reaction Conditions: If using a Lewis acid, consider reducing its stoichiometry or switching to a milder catalyst.
Issue 3: Formation of Di-brominated Byproducts
Potential Causes:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will inevitably lead to di-bromination.
-
Localized High Concentrations: Poor mixing can create "hot spots" where the concentration of the brominating agent is high, favoring multiple substitutions.[2]
Solutions and Optimization Strategies:
-
Stoichiometric Control: Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents relative to the starting material.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the brominating agent.
-
Slow Addition: As with isomer control, a slow and controlled addition of the brominating agent is crucial.
IV. Experimental Protocols and Data
Comparative Data of Brominating Agents
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| Elemental Bromine (Br₂) / FeBr₃ | Halogenated solvent, 0 °C to RT | High reactivity | Low selectivity, hazardous |
| N-Bromosuccinimide (NBS) / H₂SO₄ | Acetonitrile, 25-60 °C | Solid, easy to handle, good selectivity | Requires acid catalysis for deactivated rings |
| DBDMH / H₂SO₄ | Dichloromethane, RT | High bromine content by weight | Can be overly reactive |
Protocol: Synthesis of this compound using NBS
Materials:
-
5-(Trifluoromethoxy)benzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 5-(trifluoromethoxy)benzoic acid (1.0 mmol) in acetonitrile (10 mL) at room temperature, add concentrated sulfuric acid (0.1 mmol) dropwise.
-
Add N-bromosuccinimide (1.05 mmol) in one portion.
-
Heat the reaction mixture to 50 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
V. Mechanistic and Workflow Diagrams
Electrophilic Aromatic Bromination Workflow
Caption: Interplay of factors determining the regiochemical outcome of the bromination.
VI. References
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available at: [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. (2022-04-08). Available at: [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. (2022-09-24). Available at: [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
-
electrophilic aromatic bromination with N-bromosuccinimide. YouTube. (2021-02-11). Available at: [Link]
-
Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ResearchGate. (2025-08-07). Available at: [Link]
-
The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents. Available at:
-
Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents. Available at:
-
N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
Synthesis process of 2-bromo-5-methoxybenzoic acid. Google Patents. Available at:
-
Benzylic Brominations with N‐Bromosuccinimide in (Trifluoromethyl)benzene. Semantic Scholar. (2009-06-01). Available at: [Link]
-
Preparation of 2,4,5-trifluo-benzoic acid. Google Patents. Available at:
-
N-Bromosuccinimide. Wikipedia. (2019-07-06). Available at: [Link]
-
Process for production of 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid. Google Patents. Available at:
-
Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. Available at: [Link]
-
Synthesis method of 2,4,5-trifluorophenylacetic acid. Google Patents. Available at:
-
2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Available at: [Link]
-
3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788. PubChem. Available at: [Link]
Sources
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Purification of 2-Bromo-5-(Trifluoromethoxy)benzoic Acid Derivatives
Welcome to the technical support center for the purification of 2-bromo-5-(trifluoromethoxy)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying these specialized compounds via column chromatography.
Understanding the Molecule: Key Physicochemical Characteristics
Before delving into purification protocols, it is crucial to understand the inherent properties of this compound that influence its chromatographic behavior.
| Property | Value/Characteristic | Implication for Chromatography |
| Molecular Weight | 285.01 g/mol [1][2][3][4] | Standard molecular weight for small molecule purification. |
| Form | White to off-white solid/crystals[1] | The compound is a solid at room temperature. |
| Solubility | Slightly soluble in water[5] | Indicates some polarity. |
| Predicted pKa | ~2.42[5] | Highly acidic nature, prone to strong interactions with silica gel. |
| Trifluoromethoxy Group | Electron-withdrawing, increases lipophilicity[6] | Influences the compound's polarity and retention characteristics. |
The strongly acidic nature of the carboxylic acid group, coupled with the electron-withdrawing effects of the bromine and trifluoromethoxy substituents, dictates the primary challenges in purification. The low pKa suggests that the compound will be at least partially deprotonated and anionic at neutral pH, leading to strong interactions with the acidic silanol groups on the surface of silica gel. This often results in significant peak tailing during elution.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying this compound by silica gel chromatography, and how can it be resolved?
A1: The most prevalent issue is severe peak tailing or, in some cases, the compound failing to elute from the column. This is due to the strong interaction between the highly acidic carboxylic acid group and the acidic silanol groups on the silica gel surface.
Solution: To mitigate this, add a small percentage of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to your mobile phase.[7] This acidic modifier helps to suppress the ionization of the benzoic acid derivative, reducing its affinity for the stationary phase and resulting in a more symmetrical peak shape and improved elution.
Q2: How do I select an appropriate solvent system for the TLC analysis and subsequent column chromatography?
A2: A systematic approach to TLC analysis is key to a successful column separation. For a compound with the polarity of this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
Recommended TLC Screening:
-
Start with a 9:1 mixture of hexanes:ethyl acetate.
-
Gradually increase the polarity, testing ratios such as 4:1, 2:1, and 1:1.
-
Remember to add 0.5-1% acetic acid to each of your test solvent systems to mimic the conditions of the column.
The ideal solvent system will give your target compound an Rf value between 0.2 and 0.35 on the TLC plate.[8] This range generally provides the best separation from impurities during column chromatography.
Q3: My compound appears to be unstable on the silica gel. What are my options?
A3: While this compound is generally stable, some derivatives can be sensitive to the acidic nature of silica gel.
Troubleshooting Steps:
-
Confirm Instability: Perform a 2D TLC. Spot your compound in one corner of a TLC plate and run it in a suitable solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is likely degrading on the silica.
-
Deactivate the Silica: You can neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your chosen eluent containing 1-2% triethylamine. Pack the column with this slurry and then flush with one to two column volumes of the same eluent before loading your sample.
-
Alternative Stationary Phases: If instability persists, consider using a less acidic stationary phase, such as neutral alumina. Be aware that the elution order of your compounds may change, so you will need to re-optimize your solvent system using alumina TLC plates.
Q4: What are the likely impurities I should be trying to separate from my this compound derivative?
A4: The nature of impurities will depend on the synthetic route. For instance, if the final step involves bromination of a 3-(trifluoromethoxy)benzoic acid precursor, potential impurities could include:
-
Unreacted starting material: This will be more polar than the brominated product.
-
Di-brominated or poly-brominated species: These will likely be less polar than your desired mono-brominated product.
-
Isomeric products: Depending on the directing effects of other substituents on the aromatic ring, you may have isomeric bromo-substituted benzoic acids. These can be challenging to separate and may require a shallow elution gradient.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks or tails severely on TLC and column. | 1. Strong interaction of the acidic compound with silica gel. 2. The mobile phase is not acidic enough. | 1. Add 0.5-2% acetic or formic acid to the mobile phase.[7] 2. Ensure the acidic modifier is thoroughly mixed in the eluent. |
| Compound does not elute from the column. | 1. The mobile phase is not polar enough. 2. Irreversible adsorption to the silica gel. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. If the compound is still retained, consider flushing the column with a small amount of methanol in dichloromethane. If this fails, the compound may have decomposed. |
| Poor separation of the desired product from a close-running impurity. | 1. The mobile phase polarity is too high or too low. 2. The column is overloaded. 3. The elution is too fast. | 1. Fine-tune the solvent system to maximize the ΔRf between your product and the impurity on TLC. 2. Use a larger column or load less crude material. A general rule is to use a silica gel to crude material weight ratio of 50:1 to 100:1. 3. For flash chromatography, reduce the air pressure to slow the flow rate. |
| The purified product is still impure after column chromatography. | 1. Co-elution with an impurity that has a very similar Rf value. 2. The fractions were not collected and analyzed carefully. | 1. Consider using a different solvent system that may offer better selectivity. For example, substituting ethyl acetate with diethyl ether or dichloromethane with toluene can alter the separation. 2. Collect smaller fractions and analyze each one by TLC before combining. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the purification of this compound derivatives. It should be adapted based on TLC analysis of your specific crude material.
1. TLC Analysis and Solvent System Selection:
-
Prepare several eluent systems of varying polarity (e.g., Hexane:Ethyl Acetate from 9:1 to 1:1), each containing 1% acetic acid.
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude material on a silica gel TLC plate and develop the plate in your chosen solvent systems.
-
Identify the solvent system that provides an Rf of ~0.2-0.3 for your target compound and good separation from major impurities.
2. Column Preparation (Slurry Packing):
-
Select an appropriately sized glass column.
-
Place a small plug of glass wool or cotton at the bottom of the column and cover it with a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
Add a protective layer of sand on top of the silica bed.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of your prepared column.
4. Elution and Fraction Collection:
-
Carefully add your mobile phase to the column without disturbing the top layer of sand.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
-
If necessary, gradually increase the polarity of your mobile phase (gradient elution) to elute your compound of interest.
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
-
Combine the pure fractions containing your desired product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified this compound derivative.
Visualizing the Workflow
Caption: A generalized workflow for the column chromatography purification of this compound derivatives.
References
- LookChem. 2-Bromo-5-(trifluoromethyl)benzoic Acid. [Link]
- SIELC Technologies. Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column. [Link]
- Pässler, P., et al. (2019). Aqueous pKa values of fluorinated compounds. Journal of Physical Organic Chemistry, 32(7), e3940. [Link]
- PubChem. 2-Bromo-5-(trifluoromethyl)benzoic acid methyl ester. [Link]
- University of Colorado Boulder.
- LibreTexts Chemistry.
- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- ResearchGate.
- LibreTexts Chemistry. B.
- Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
- Wang, C., et al. (2018). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 23(11), 2949. [Link]
- ResearchGate. The chromatograms of the halogen derivatives of benzoic acids on the.... [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. achmem.com [achmem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 403646-47-9|5-Bromo-2-(trifluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rroij.com [rroij.com]
identifying impurities in 2-bromo-5-(trifluoromethoxy)benzoic acid by HPLC
Welcome to the technical support center for the analysis of 2-bromo-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, analytical chemists, and quality control professionals who are working on identifying and quantifying impurities in this compound using High-Performance Liquid Chromatography (HPLC). Here, we synthesize established chromatographic principles with practical, field-proven insights to help you navigate common challenges, troubleshoot complex issues, and ensure the scientific integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing an HPLC method for this compound.
Q1: What is a good starting point for an HPLC method for this compound?
A typical and effective starting point for analyzing halogenated benzoic acids is a reversed-phase HPLC (RP-HPLC) method.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent choice.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is recommended. Critically, both solvents should be acidified, typically with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid suppresses the ionization of the carboxylic acid group, which is essential for achieving sharp, symmetrical peaks.[1][2]
-
Detection: UV detection at a wavelength between 230 nm and 260 nm is generally suitable for this class of compounds.[3][4]
-
Initial Gradient: A broad gradient, for example, from 20% to 90% ACN over 15-20 minutes, will help in eluting a wide range of potential impurities and establishing their approximate retention times.
Q2: Why am I seeing severe peak tailing for my main compound?
Peak tailing is the most common issue when analyzing acidic compounds like this one. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: Residual silanol groups (-Si-OH) on the silica-based C18 packing can be deprotonated (Si-O⁻) and interact with your acidic analyte, causing tailing.
-
Insufficiently Acidified Mobile Phase: If the mobile phase pH is not low enough, your benzoic acid analyte will be partially or fully deprotonated (COO⁻). This anionic form can interact strongly with any positive sites on the column or simply exhibit poor chromatographic behavior.
To fix this, ensure your mobile phase contains an acidic modifier like 0.1% formic acid. This low pH environment keeps both the silanol groups and your analyte in their neutral, protonated forms, promoting a clean reversed-phase retention mechanism.[1]
Q3: What are the most likely impurities I should be looking for?
Impurities typically originate from the synthesis process or degradation. For this compound, you should anticipate:
-
Starting Materials: The most probable starting material is 3-(trifluoromethoxy)benzoic acid . Incomplete bromination will result in its presence in the final product.
-
Positional Isomers: During the electrophilic bromination of the aromatic ring, the bromine atom can attach at different positions.[5][6] Therefore, isomers such as 4-bromo-3-(trifluoromethoxy)benzoic acid or 6-bromo-3-(trifluoromethoxy)benzoic acid are highly probable process-related impurities. These isomers often have very similar properties, making their separation a key challenge for the HPLC method.
-
Degradation Products: Under stress conditions like heat or light, the primary degradation pathway is often decarboxylation , where the carboxylic acid group is lost.[7] While the trifluoromethoxy group is generally stable, its hydrolysis is a potential, albeit less common, degradation route.
Q4: How can I confirm the identity of an unknown peak?
UV detection alone is insufficient for positive identification. The gold standard for impurity identification is HPLC coupled with mass spectrometry (HPLC-MS).[8]
-
Develop an MS-Compatible Method: If you are using non-volatile buffers like phosphate, you must first switch to a volatile mobile phase modifier, such as formic acid or acetic acid, before performing LC-MS analysis.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS can provide a highly accurate mass measurement of the impurity. This data allows you to generate a molecular formula, which is a powerful tool for structural elucidation.
Part 2: Troubleshooting In-Depth Chromatographic Problems
This section provides structured guides to resolve more complex issues you may encounter during method development and routine analysis.
Troubleshooting Guide 1: Poor Resolution Between the Main Peak and an Impurity
Scenario: You observe a small peak on the tail or shoulder of your main this compound peak. You suspect it is a positional isomer, which are notoriously difficult to separate.
Logical Troubleshooting Workflow:
Caption: Workflow for improving peak resolution.
Detailed Steps & Rationale:
-
Optimize Mobile Phase Selectivity:
-
Action: Switch your organic modifier from acetonitrile to methanol, or try a combination of both.
-
Rationale: Acetonitrile and methanol interact differently with analytes and the C18 stationary phase. Benzoic acids, with their aromatic rings, can engage in π-π interactions. Changing the solvent alters these interactions, which can significantly change the relative retention times of closely eluting isomers.[9]
-
-
Modify the Gradient:
-
Action: Make the gradient shallower around the elution time of the main peak. For instance, if your peak elutes at 50% ACN, modify the gradient to go from 45% to 55% ACN over 10 minutes instead of 2 minutes.
-
Rationale: A shallower gradient increases the separation window (k*) for compounds eluting in that range, giving the column more time to resolve them.
-
-
Change the Column:
-
Action: Switch to a column with smaller particles (e.g., sub-2 µm UHPLC column) or a longer column length.
-
Rationale: This increases the theoretical plates (N) of the separation, leading to narrower peaks and better resolution.
-
Action: Try a different stationary phase chemistry, such as a Phenyl-Hexyl or Biphenyl column.
-
Rationale: These phases offer alternative retention mechanisms, particularly enhanced π-π interactions, which can be highly effective at separating aromatic positional isomers that are difficult to resolve on a standard C18 phase.
-
Troubleshooting Guide 2: Quantifying Low-Level Impurities (<0.1%)
Scenario: You need to detect and accurately quantify a trace-level impurity, but it is barely visible above the baseline noise.
Impurity Quantification Workflow:
Caption: Workflow for improving the signal-to-noise ratio.
Detailed Steps & Rationale:
-
Increase Analyte Mass on Column:
-
Action: Increase the concentration of your sample solution.
-
Caveat: Be mindful of overloading the column with the main peak. Mass overload can cause the main peak to front or tail excessively, potentially obscuring adjacent impurities. If overload occurs, consider increasing the injection volume instead.
-
-
Optimize Detection Wavelength:
-
Action: If you have a Photodiode Array (PDA) detector, examine the UV spectrum of the impurity peak. Set the detection wavelength to the impurity's absorbance maximum (λmax), which may be different from the main compound's λmax.
-
Rationale: This simple adjustment can significantly and selectively increase the signal for the impurity without affecting the main peak, dramatically improving the signal-to-noise (S/N) ratio.
-
-
Reduce Baseline Noise:
-
Action: Ensure you are using high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily and ensure it is properly degassed.
-
Rationale: Contaminated or old solvents can increase baseline noise, which directly impacts the limit of detection (LOD) and limit of quantification (LOQ).
-
Part 3: Experimental Protocols
Protocol 1: General Purpose HPLC Method for Impurity Profiling
This protocol provides a starting point for separating this compound from its potential process-related impurities and degradation products.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC or UHPLC with UV/PDA Detector | Provides necessary capabilities for method development. |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) | A robust, general-purpose reversed-phase column. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure analyte is protonated.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | A good starting volume to avoid overload. |
| Detection | UV at 254 nm (or PDA scan 200-400 nm) | Common wavelength for aromatic compounds.[3] |
| Sample Prep. | Dissolve sample in 50:50 ACN:Water to ~0.5 mg/mL | Ensures sample is fully dissolved in a solvent compatible with the initial mobile phase. |
Gradient Elution Program:
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 30 |
| 15.0 | 90 |
| 17.0 | 90 |
| 17.1 | 30 |
| 20.0 | 30 |
References
- Analysis Fluorobenzoic Acids for Water Tracer Studies. (n.d.). S4Science. [Link]
- HPLC Methods for analysis of Benzoic acid. (n.d.).
- Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]
- Synthesis of 2-bromo-5-methoxybenzoic acid. (n.d.). PrepChem.com. [Link]
- The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.).
- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (2014). ThaiScience. [Link]
- Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015).
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. thaiscience.info [thaiscience.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. s4science.at [s4science.at]
managing exothermic reactions in the synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid
Technical Support Center: Synthesis of 2-Bromo-5-(trifluoromethoxy)benzoic acid
A Guide for Senior Application Scientists on Managing Exothermic Reactions
Welcome to the technical support center for the synthesis of this compound. This guide is designed for experienced researchers, scientists, and drug development professionals. Its purpose is to provide in-depth, actionable advice for identifying, understanding, and managing the exothermic events inherent in this synthesis, ensuring both the safety of the procedure and the quality of the final product.
The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically involves the electrophilic aromatic bromination of 3-(trifluoromethoxy)benzoic acid. This class of reaction is well-known for its potential exothermicity, which, if not properly controlled, can lead to thermal runaways, pressure buildup, and the formation of unwanted byproducts.[1][2][3] This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Which specific step in the synthesis of this compound is the most significant thermal hazard?
A1: The primary exothermic event occurs during the electrophilic aromatic substitution (EAS) step, specifically the bromination of the 3-(trifluoromethoxy)benzoic acid aromatic ring.[1][2][4] The reaction between the nucleophilic aromatic ring and the potent electrophile (e.g., Br+ generated from Br₂ and a Lewis acid catalyst, or from N-Bromosuccinimide) is thermodynamically favorable and releases a significant amount of heat.[2][5] The rate of heat generation is directly proportional to the rate of reagent addition and the reaction kinetics. Uncontrolled addition of the brominating agent can quickly overwhelm the cooling capacity of the reactor, leading to a rapid temperature increase.[3]
Q2: Why is controlling the exotherm so critical for this specific molecule?
A2: Beyond the obvious safety risks of a thermal runaway (e.g., solvent boiling, over-pressurization, reactor failure), precise temperature control is paramount for regioselectivity and purity. The trifluoromethoxy group and the carboxylic acid group are directing groups that influence the position of the incoming bromine atom.[6] Exceeding the optimal temperature range can lead to:
-
Formation of Isomeric Byproducts: Higher temperatures can provide the activation energy needed to form other, less-favored bromo-isomers, complicating purification.
-
Degradation: The starting material, product, or intermediates may be thermally labile. Elevated temperatures can cause decomposition, reducing yield and purity.
-
Secondary Reactions: Uncontrolled heat can initiate secondary or decomposition reactions, which may themselves be highly exothermic and gas-generating, compounding the initial hazard.[3]
Q3: What is reaction calorimetry and why is it recommended before scaling up this synthesis?
A3: Reaction calorimetry is an experimental technique used to measure the heat evolved or absorbed by a chemical reaction in real-time.[7][8] For a potentially hazardous exothermic reaction like this bromination, it is an indispensable tool for ensuring process safety.[9] Before attempting this synthesis at a larger scale (e.g., kilo or pilot plant), reaction calorimetry provides critical data on:[7]
-
Total Heat of Reaction (ΔHr): Quantifies the total energy that will be released.
-
Heat Flow Profile: Shows how quickly the heat is released over the course of the addition and reaction.
-
Maximum Temperature of Synthesis Reaction (MTSR): Helps determine the highest temperature the reaction mixture could reach if cooling were to fail.
This data is essential for designing an adequate cooling system, defining safe reagent addition rates, and developing emergency shutdown protocols.[7][9]
Troubleshooting Guide: Exotherm Management
This section addresses specific issues you may encounter during the bromination step.
Issue 1: Rapid, Uncontrolled Temperature Spike During Brominating Agent Addition
Q: I've started the slow addition of my brominating agent (e.g., N-Bromosuccinimide or Bromine) and the reactor temperature is rising much faster than anticipated, threatening to exceed my setpoint.
A: This is a critical situation indicating that the rate of heat generation is exceeding the rate of heat removal. Immediate action is required.
Root Causes & Mechanistic Explanation:
-
Excessively Fast Addition Rate: The most common cause. The reaction rate of electrophilic aromatic bromination is often very fast.[1] Adding the brominating agent too quickly leads to its rapid consumption, generating a burst of heat that your cooling system cannot dissipate.
-
Inadequate Cooling: The cooling bath/jacket may not be at a low enough temperature, or the heat transfer from the reactor to the cooling medium is inefficient (e.g., due to vessel size/material, insufficient stirring).
-
Insufficient Dilution: The reaction is too concentrated. The solvent acts as a heat sink, absorbing the energy released. Insufficient solvent volume means any heat generated will cause a larger temperature change (ΔT).
-
Localized "Hot Spots": Poor mixing can lead to areas of high reagent concentration where the reaction proceeds much faster, creating localized hot spots that can initiate a bulk thermal event.
Immediate Corrective Actions:
-
STOP THE ADDITION IMMEDIATELY. This is the most critical first step to prevent adding more fuel to the reaction.
-
Engage Maximum Cooling: Lower the temperature of your cooling system to its maximum safe setting. If using an ice bath, ensure it is well-stocked and mixed with water or salt for good thermal contact.
-
Ensure Vigorous Stirring: Increase the stirring rate to improve heat transfer to the reactor walls and break up any potential hot spots.
-
Prepare for Emergency Quenching: Have a pre-chilled quenching agent (e.g., a solution of sodium bisulfite) ready to neutralize the unreacted brominating agent if the temperature continues to rise uncontrollably.
Preventative Workflow & Protocol:
Issue 2: Pressure Buildup in a Sealed or Vented Reactor
Q: During the bromination, I'm noticing a pressure increase in the reactor headspace, even though the temperature is under control.
A: Gas evolution is a serious hazard. Do not ignore it. The pressure is likely due to the formation of gaseous byproducts.
Root Causes & Mechanistic Explanation:
-
HBr Gas Evolution (with Br₂): The most common source. In the standard EAS mechanism, a proton (H+) is eliminated from the carbocation intermediate.[5] This proton combines with the bromide anion (e.g., from FeBr₄⁻) to form hydrogen bromide (HBr), which is a gas.
*Reaction: Ar-H + Br₂ --(FeBr₃)--> Ar-Br + HBr(g)
-
Decomposition of Reagents or Solvent: If a thermal runaway, even a minor localized one, occurs, it can lead to the decomposition of solvents or reagents like N-Bromosuccinimide (NBS), which can release gases like nitrogen or bromine vapor.[10]
-
Reaction with Carbonate Base: If a carbonate base is used prematurely to neutralize acid, it will generate CO₂ gas.
Immediate Corrective Actions:
-
Ensure Adequate Venting: Verify that the reactor is vented through a suitable system, such as a bubbler followed by a scrubber containing a sodium hydroxide solution to neutralize acidic gases like HBr. Never run this reaction in a completely sealed system.
-
Re-check Temperature Control: A pressure rise may be the first sign of a lagging temperature probe or a developing hot spot. Re-verify that the bulk temperature is truly under control and that stirring is adequate.
-
Slow or Pause Addition: Reducing the reaction rate will reduce the rate of gas evolution, allowing the venting system to cope.
Preventative Workflow & Protocol:
Data Summary for Safe Operation
The following table provides a conservative starting point for key parameters. These must be optimized for your specific equipment and scale using proper process safety evaluation.[9][11]
| Parameter | Recommended Range | Rationale & Causality |
| Solvent Volume | 10 - 20 mL / g substrate | Provides a sufficient heat sink to buffer the exotherm. Higher dilution offers a greater safety margin. |
| Initial Temperature | 0 – 5 °C | Starting at a low temperature provides a larger buffer before reaching a critical temperature threshold. |
| Addition Time | 1 - 4 hours (scale-dependent) | Slow addition is the primary method of controlling the rate of heat generation.[1] A longer addition time is safer. |
| Max. Temp. Setpoint | < 15 °C | Keeping the reaction cool minimizes side reactions and prevents the exotherm from accelerating (Arrhenius law).[3] |
| Stirring Speed | > 300 RPM (baffled flask) | Ensures homogeneity and efficient heat transfer from the reaction mass to the cooling jacket/bath. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Often considered safer and easier to handle than liquid bromine, especially at lab scale.[10][12][13][14] |
References
- N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [Link]
- Safety Data Sheet: N-Bromosuccinimide. ChemScience. [Link]
- Reaction calorimetry for process development: Recent advances.
- Method for the bromination of aromatic compound.
- Information on the Reaction Calorimetry applic
- Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration.
- Using Microcalorimetry to Accelerate Drug Development.
- An Introduction to Reaction Calorimetry. Syrris. [Link]
- Pharmaceutical Calorimeters. American Pharmaceutical Review. [Link]
- Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. The Organic Chemistry Tutor. [Link]
- Preparation of 2,4,5-trifluo-benzoic acid.
- The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Electrophilic Aromatic Substitution Reactions: Bromin
- Electrophilic Aromatic Substitution Reactions: Bromin
- Thermal Reaction Hazards – Your Problem? Stonehouse Process Safety. [Link]
- Electrophilic arom
Sources
- 1. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 2. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 3. stonehousesafety.com [stonehousesafety.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. syrris.com [syrris.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. lobachemie.com [lobachemie.com]
- 11. syrris.com [syrris.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemscience.com [chemscience.com]
Technical Support Center: Synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid
Welcome to our dedicated technical support guide for the synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, we address common challenges and frequently asked questions, with a special focus on the critical role of solvent selection in achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and widely applicable method is the electrophilic aromatic substitution (bromination) of the starting material, 3-(trifluoromethoxy)benzoic acid. The trifluoromethoxy (-OCF₃) and carboxylic acid (-COOH) groups are both electron-withdrawing and meta-directing. Therefore, the bromine will be directed to the positions ortho to the carboxylic acid and meta to the trifluoromethoxy group.
Q2: Why is solvent selection so critical in this synthesis?
Solvent choice directly impacts several key aspects of the reaction:
-
Reagent Solubility: Ensuring all reactants are in the solution is crucial for a homogeneous reaction and consistent results.
-
Reaction Rate: The polarity of the solvent can influence the stability of the reaction intermediates, thereby affecting the overall reaction rate.
-
Selectivity: In some cases, the solvent can modulate the reactivity of the brominating agent, which can help in minimizing the formation of over-brominated byproducts.
-
Work-up and Purification: The choice of solvent can simplify or complicate the post-reaction work-up and purification steps.
Q3: What are the recommended solvents for this bromination?
Given that 3-(trifluoromethoxy)benzoic acid is a deactivated aromatic compound, a strong brominating system is often required. The choice of solvent is key to moderating this reactivity.
-
Trifluoroacetic Acid (TFA): This is an excellent solvent for the bromination of deactivated aromatic compounds, often used with N-bromosuccinimide (NBS) and a catalytic amount of a strong acid like sulfuric acid.[1][2]
-
Acetic Acid: A common solvent for bromination reactions, acetic acid is polar and can help to dissolve the starting material.[3][4] It is often used with molecular bromine (Br₂).
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are less polar options that can be effective, particularly when using a milder brominating agent.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
-
Possible Cause: Insufficiently reactive brominating conditions for a deactivated substrate.
-
Solution: If using molecular bromine in acetic acid, consider switching to a more potent system like N-bromosuccinimide (NBS) in trifluoroacetic acid (TFA) with a catalytic amount of sulfuric acid.[1] This combination is highly effective for electron-deficient aromatic rings.
-
-
Possible Cause: Inadequate temperature.
-
Solution: While room temperature is a good starting point, gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to avoid excessive heating, which could lead to side reactions.
-
Issue 2: Formation of Multiple Products (Isomers or Over-bromination)
-
Possible Cause: The reaction conditions are too harsh, leading to a loss of selectivity.
-
Solution: If using a highly reactive system, consider running the reaction at a lower temperature or reducing the amount of catalyst. Alternatively, a less reactive brominating agent might be beneficial.
-
-
Possible Cause: The starting material is not pure.
-
Solution: Ensure the purity of the 3-(trifluoromethoxy)benzoic acid before starting the reaction. Impurities can lead to unexpected side products.
-
Issue 3: Difficult Purification of the Final Product
-
Possible Cause: The crude product is an oil or a mixture that is difficult to crystallize.
-
Solution: Recrystallization is the preferred method for purifying benzoic acid derivatives.[5][6] A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents for recrystallization of benzoic acids include water, ethanol, or a mixture of the two. If recrystallization is challenging, column chromatography on silica gel may be necessary.
-
-
Possible Cause: Residual solvent from the reaction is interfering with purification.
-
Solution: Ensure that the reaction solvent is thoroughly removed under reduced pressure before attempting purification.
-
Experimental Protocols
Protocol 1: Bromination using NBS in Trifluoroacetic Acid
This method is recommended for its high efficiency with deactivated aromatic compounds.[1]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethoxy)benzoic acid (1.0 eq) in trifluoroacetic acid.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.1 eq) in portions, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Pour the reaction mixture into ice-water.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization.
Protocol 2: Bromination using Molecular Bromine in Acetic Acid
A more traditional approach that can be effective.
-
Dissolve 3-(trifluoromethoxy)benzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask with a magnetic stirrer.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Pour the reaction mixture into a solution of sodium bisulfite in water to quench the excess bromine.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization.
Data Presentation
| Solvent System | Brominating Agent | Typical Yield | Purity | Key Considerations |
| Trifluoroacetic Acid / H₂SO₄ (cat.) | NBS | High | High | Highly effective for deactivated rings, but requires careful handling of corrosive acids.[1] |
| Acetic Acid | Br₂ | Moderate to High | Good | A classic method, but may require longer reaction times or gentle heating.[4] |
| Dichloromethane | Br₂ / Lewis Acid | Moderate | Variable | Lower polarity may offer different selectivity; requires a catalyst like FeBr₃. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low conversion in the synthesis.
References
- A Convenient New Method for the Bromination of Deactivated Aromatic Compounds. (n.d.). Semantic Scholar. [Link]
- Why is acetic acid used in the bromination of cholesterol? (2017, June 28). Quora. [Link]
- What is the role of acetic acid in a bromination reaction with anisole?.. (2023, October 6). Filo. [Link]
- Recrystallization of Benzoic Acid. (n.d.).
- Purification of Benzoic Acid by Crystallization. (2015, February 2). YouTube. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. [PDF] A Convenient New Method for the Bromination of Deactivated Aromatic Compounds | Semantic Scholar [semanticscholar.org]
- 3. quora.com [quora.com]
- 4. What is the role of acetic acid in a bromination reaction with anisole?.. [askfilo.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Bromo-5-(trifluoromethoxy)benzoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with 2-bromo-5-(trifluoromethoxy)benzoic acid. This substrate, while a valuable building block, presents a unique combination of steric and electronic challenges that require careful consideration in catalyst and condition selection.
Understanding the Substrate: Key Challenges
This compound is a challenging substrate for three primary reasons:
-
Steric Hindrance: The bromine atom is positioned ortho to a carboxylic acid group. This steric bulk can impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step in the catalytic cycle.[1]
-
Electronic Effects: The trifluoromethoxy (-OCF₃) and carboxylic acid (-COOH) groups are both electron-withdrawing. While this can facilitate oxidative addition to the carbon-bromine bond, it also influences the overall reactivity of the molecule.
-
Catalyst-Substrate Interaction: The free carboxylic acid group can coordinate to the palladium catalyst. This interaction can potentially inhibit or deactivate the catalyst, leading to low conversion and reaction failure.[2]
This guide is designed to help you overcome these challenges by providing a logical framework for catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the first things I should investigate?
A1: When encountering low yields with this substrate in a Suzuki-Miyaura coupling, a systematic evaluation of your reaction parameters is the most effective approach.
-
Catalyst and Ligand System: The primary cause of failure is often a suboptimal catalyst system that cannot overcome the substrate's steric hindrance. Standard catalysts like Pd(PPh₃)₄ may be insufficient. It is highly recommended to use a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky and electron-rich biaryl phosphine ligand, such as XPhos, SPhos, or RuPhos.[3] These ligands are designed to accelerate both the oxidative addition and the subsequent reductive elimination steps, which is critical for sterically demanding substrates.[3][4] Highly active, air- and moisture-stable pre-catalysts (e.g., XPhos Pd G3) are also excellent choices as they ensure the reliable formation of the active Pd(0) species.[3]
-
Base Selection: The choice of base is critical for activating the boronic acid in the transmetalation step.[5] For substrates containing an acidic proton, like this benzoic acid, moderately strong inorganic bases are often a good starting point. A screening of bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) is recommended.[2][6][7] Cs₂CO₃ is often effective in difficult couplings due to its higher solubility in organic solvents.[3][5]
-
Reagent Purity: The quality of your reagents cannot be overlooked. Boronic acids are susceptible to degradation over time, particularly through protodeboronation, which consumes the reagent.[6][7] If you suspect this is an issue, consider using a more stable boronic ester derivative, such as a pinacol or MIDA ester.[6]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of your solvents and reaction vessel can lead to catalyst oxidation and the promotion of unwanted side reactions like boronic acid homocoupling.[3][8] Ensure your reaction is maintained under a strict inert atmosphere (argon or nitrogen) from setup to completion.[8]
Q2: I am observing a significant amount of starting material being converted back to 5-(trifluoromethoxy)benzoic acid (dehalogenation). How can I prevent this?
A2: Dehalogenation (or protodebromination) is a common side reaction that occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with the aryl halide.
To minimize this, consider the following:
-
Optimize Your Base: Strong bases can sometimes accelerate the formation of Pd-H species. If you are using a very strong base, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[6]
-
Check for Hydride Sources: Trace amounts of water or alcohol in your solvents can serve as a source for the hydride. Ensure your solvents are anhydrous if the protocol demands it.
-
Increase Coupling Rate: A more active and efficient catalyst system will favor the desired cross-coupling pathway, which will outcompete the rate of dehalogenation. Employing bulky, electron-rich ligands can often solve this problem.
Q3: Does the free carboxylic acid group interfere with the reaction? Should I protect it as an ester first?
A3: The free carboxylic acid can indeed interfere with the reaction. The carboxylate anion can coordinate to the palladium center, acting as an inhibitor and slowing down or halting the catalytic cycle.[2]
However, many modern catalyst systems, particularly those using bulky phosphine ligands, exhibit good tolerance for acidic functional groups. Therefore, the recommended approach is to first attempt the reaction with the unprotected benzoic acid. If you consistently obtain low yields and have already optimized other parameters (catalyst, ligand, base, solvent), then catalyst inhibition by the carboxylate is a likely culprit.
In this case, protecting the carboxylic acid as a simple methyl or ethyl ester is a sound strategy.[1] The ester is significantly less coordinating and should prevent this mode of catalyst deactivation. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Q4: What are the best starting conditions for a Buchwald-Hartwig amination with this substrate?
A4: For a successful Buchwald-Hartwig amination, the choice of ligand is paramount. Given the steric hindrance, you will need a catalyst system known for coupling hindered aryl halides.
-
Recommended Catalyst System: A good starting point would be a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a bulky, electron-rich biarylphosphine ligand such as XPhos or a Josiphos-type ligand. These ligands have demonstrated broad utility in C-N couplings.[9][10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used.
-
Temperature: Reactions are often heated, typically in the range of 80-110 °C.
Always perform the reaction under a strict inert atmosphere to prevent catalyst and ligand degradation.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | Inactive Catalyst System: The chosen ligand is not bulky/electron-rich enough to promote oxidative addition. | Screen a panel of Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][3] Use a reliable palladium pre-catalyst. |
| Ineffective Base: The base is not strong enough or soluble enough to facilitate the transmetalation step. | Screen different bases, focusing on K₃PO₄ and Cs₂CO₃.[5][7][11] Ensure the base is finely powdered for better solubility. | |
| Catalyst Inhibition: The carboxylic acid is coordinating to the palladium center. | Protect the carboxylic acid as an ester and retry the coupling.[1][2] | |
| Poor Boronic Acid Quality: The boronic acid has decomposed or is undergoing protodeboronation. | Use a fresh bottle of boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[6][7] | |
| Significant Dehalogenation | Formation of Pd-H Species: Trace water or an overly strong base is promoting this side reaction. | Use a milder base (e.g., K₃PO₄).[6] Ensure anhydrous conditions if required. Use a more active catalyst to accelerate the desired coupling. |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can mediate the homocoupling pathway and deactivate the Pd(0) catalyst. | Thoroughly degas all solvents and ensure the reaction is kept under a strict inert atmosphere (Ar or N₂).[8] |
Buchwald-Hartwig Amination: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | Suboptimal Ligand: The ligand is not suitable for this sterically hindered substrate. | Screen bulky, electron-rich ligands specifically designed for C-N coupling (e.g., BrettPhos, XPhos). |
| Base Incompatibility: The base may be too weak or may be causing decomposition of the starting materials. | NaOtBu is a common starting point. If it fails, consider other bases like LHMDS or K₃PO₄. | |
| Catalyst Deactivation: The free carboxylic acid may be inhibiting the catalyst. | Consider protecting the carboxylic acid as an ester. | |
| Hydrodehalogenation | Side Reaction with Base: The base may be promoting the removal of the bromine. | Lower the reaction temperature and monitor carefully. A different choice of base or ligand may be required. |
Visualizations & Workflows
A fundamental understanding of the catalytic cycle and a logical approach to troubleshooting are key to success.
Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.
Experimental Protocols
Protocol 1: Ligand Screening for Suzuki-Miyaura Coupling
This protocol is designed for the efficient screening of ligands in parallel to identify the optimal choice for your specific coupling partners.
-
Preparation: In a glovebox, arrange an array of reaction vials, each with a stir bar. To each vial, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and each ligand to be screened in degassed solvent (e.g., dioxane). Add the palladium precursor solution (e.g., 2 mol% Pd) to each vial, followed by the respective ligand solution (e.g., 4 mol%).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion and identify the most effective ligand.[6]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a representative procedure and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube containing a stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and powdered K₃PO₄ (2.0-3.0 equiv.).[1]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate the headspace and backfill with argon or nitrogen. Repeat this cycle three times to ensure the thorough removal of oxygen.[8][12]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[1]
-
Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of Toluene/H₂O) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[12]
References
- Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides - Benchchem. (URL: )
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (URL: )
- Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid - ElectronicsAndBooks. (URL: )
- Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step | Request PDF - ResearchG
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
- Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (URL: )
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde - Benchchem. (URL: )
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (URL: [Link])
- improving the yield of 2-Bromo-5-(trifluoromethyl)aniline Suzuki coupling reactions - Benchchem. (URL: )
- selection of catalysts for cross-coupling with 2-Bromo-3-chlorobenzoic acid - Benchchem. (URL: )
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (URL: [Link])
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3,5-Dibromobenzoic Acid - Benchchem. (URL: )
- Technical Support Center: Suzuki Coupling Reactions with Halogenated Aminobenzoic Acids - Benchchem. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scite.ai [scite.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Navigating the Structure-Activity Landscape of 2-Bromo-5-(trifluoromethoxy)benzoic Acid Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of chemical scaffolds is a cornerstone of modern medicinal chemistry. The 2-bromo-5-(trifluoromethoxy)benzoic acid core represents a promising starting point for the development of novel therapeutic agents. The presence of a bromine atom at the 2-position and a trifluoromethoxy group at the 5-position offers unique electronic and steric properties that can be exploited to modulate biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, drawing upon data from related compound classes to inform the rational design of future drug candidates. We will explore the influence of these key substituents on potential anticancer, anti-inflammatory, and antimicrobial activities, supported by detailed experimental protocols and an examination of relevant signaling pathways.
The Influence of Key Structural Features
The this compound scaffold is characterized by two key functional groups that significantly impact its chemical properties and biological interactions. The bromine atom, an electron-withdrawing group, can enhance the antimicrobial efficacy of benzoic acid derivatives.[1] The trifluoromethoxy group is known to increase lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles of drug candidates.[2][3] Furthermore, the introduction of trifluoromethyl or trifluoromethoxy groups has been shown to enhance the anticancer activity of various heterocyclic and aromatic compounds.[4][5][6]
While a comprehensive SAR study of this compound analogs is not yet available in the public domain, we can infer potential trends by examining related structures. It is hypothesized that modifications to the carboxylic acid moiety, such as conversion to amides or esters, will significantly impact the molecule's interaction with biological targets. Additionally, the substitution pattern on any appended aromatic rings will likely play a crucial role in determining potency and selectivity.
Comparative Analysis of Biological Activities
Based on the known biological activities of structurally related compounds, we can anticipate that analogs of this compound may exhibit a range of therapeutic effects. The following sections explore these potential activities and the structural modifications that might influence them.
Anticancer Activity
The trifluoromethyl group is a common feature in many anticancer drugs.[7] Its inclusion in a molecule can enhance binding to target proteins and improve cell permeability.[5] Studies on other trifluoromethyl-containing compounds have demonstrated potent activity against various cancer cell lines.[4][8] For the this compound scaffold, it is plausible that analogs could exhibit cytotoxicity towards cancer cells.
Key SAR Insights (Inferred):
-
Carboxylic Acid Modification: Conversion of the carboxylic acid to a bioisostere, such as a hydroxamic acid or a sulfonamide, may alter the mechanism of action and potency.
-
Amide/Ester Substituents: The nature of the substituent on an amide or ester derivative of the carboxylic acid will likely influence activity. Bulky or electronically diverse groups could probe different regions of a target's binding pocket.
-
Aromatic Ring Substitutions: If an additional aromatic ring is introduced (e.g., via an amide linkage), its substitution pattern will be critical. Electron-withdrawing or donating groups could modulate the overall electronic properties of the molecule and its interactions with the target.
Anti-inflammatory Activity
Substituted benzoic acids, including salicylic acid derivatives, are well-known for their anti-inflammatory properties.[9][10] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways such as NF-κB.[11] The electronic properties of the this compound core suggest that its analogs could possess anti-inflammatory potential.
Key SAR Insights (Inferred):
-
Positional Isomerism: The relative positions of the bromo and trifluoromethoxy groups may be critical. While the current focus is on the 2-bromo-5-(trifluoromethoxy) isomer, other arrangements could lead to altered selectivity for COX-1 versus COX-2 or differential effects on other inflammatory targets.
-
Acidic Moiety: The acidity of the carboxylic acid is likely important for COX inhibition. Modifications that alter the pKa could significantly impact activity.
-
Lipophilicity: The trifluoromethoxy group contributes to the lipophilicity of the molecule, which could enhance its ability to access membrane-bound targets involved in inflammation.
Antimicrobial Activity
Halogenated benzoic acid derivatives have a long history of use as antimicrobial agents.[1] The electron-withdrawing nature of bromine is thought to contribute to this activity.[12] Therefore, it is reasonable to hypothesize that this compound analogs could exhibit activity against various bacterial and fungal strains.
Key SAR Insights (Inferred):
-
Halogen Identity: While this guide focuses on bromo-substituted compounds, exploring analogs with other halogens (e.g., chlorine, fluorine) at the 2-position could reveal differences in potency and spectrum of activity.
-
Overall Lipophilicity: The balance of hydrophilic and lipophilic properties is crucial for antimicrobial agents to effectively penetrate microbial cell walls and membranes. The trifluoromethoxy group will be a key determinant of this balance.
-
Amide/Ester Series: A series of amide or ester derivatives could be synthesized to systematically probe the impact of different substituents on antimicrobial potency.
Potential Signaling Pathways
The potential anticancer and anti-inflammatory activities of this compound analogs suggest that they may interact with key signaling pathways involved in cell proliferation, survival, and inflammation. Two such pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Small molecule inhibitors of this pathway are of significant therapeutic interest.[5]
Caption: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis.[3] These pathways are often dysregulated in cancer and inflammatory diseases, making them attractive targets for therapeutic intervention.[13]
Caption: General overview of a MAPK signaling cascade.
Experimental Protocols
To facilitate the investigation of this compound analogs, this section provides detailed, step-by-step protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.[7]
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
Complete cell culture medium
-
LPS from E. coli
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a vehicle control group with LPS but no compound.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.
Antimicrobial Assay (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial or fungal strains.[12]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Inoculum of the microorganism adjusted to the appropriate density (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Add 100 µL of broth medium to each well of a 96-well plate.
-
Add 100 µL of the test compound at twice the highest desired concentration to the first well of a row and perform serial twofold dilutions across the row.
-
Prepare a microbial inoculum and dilute it in broth to the final required concentration.
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and the desired starting concentration of the microorganism.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
To facilitate a clear comparison of the biological activities of different this compound analogs, all quantitative data should be summarized in structured tables. An example is provided below.
Table 1: Hypothetical Biological Activity Data for this compound Analogs
| Compound ID | R-group Modification | Anticancer IC50 (µM) (MCF-7 cells) | Anti-inflammatory IC50 (µM) (NO Inhibition) | Antimicrobial MIC (µg/mL) (S. aureus) |
| Parent | -COOH | >100 | 85.2 | 128 |
| Analog 1 | -CONH-Ph | 45.6 | 32.1 | 64 |
| Analog 2 | -CONH-(4-Cl-Ph) | 12.3 | 15.8 | 32 |
| Analog 3 | -COOCH3 | >100 | 75.4 | >128 |
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. While direct SAR studies on this specific class of compounds are nascent, by drawing parallels with related brominated and trifluoromethoxylated aromatic compounds, a rational approach to analog design can be formulated. The strategic modification of the carboxylic acid group and the exploration of various substitution patterns on appended moieties are likely to be fruitful avenues for enhancing potency and selectivity. The experimental protocols provided in this guide offer a robust framework for evaluating the biological activities of newly synthesized analogs, and the elucidation of their interactions with key signaling pathways such as NF-κB and MAPK will be crucial in advancing these compounds through the drug discovery pipeline.
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A Comparative Guide to the Bioactivity of 2-Bromo-5-(trifluoromethoxy)benzoic Acid and Its Chloro Analog
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry and drug discovery, the subtle exchange of one halogen for another on a bioactive scaffold can profoundly influence a compound's pharmacological profile. This guide provides an in-depth comparative analysis of the anticipated bioactivity of 2-bromo-5-(trifluoromethoxy)benzoic acid and its chloro analog, 2-chloro-5-(trifluoromethoxy)benzoic acid. While direct, head-to-head experimental data for these specific compounds is not extensively available in public literature, this guide synthesizes established principles of halogen substitution in drug design and data from structurally related molecules to provide a predictive comparison. We will delve into the theoretical underpinnings of their potential cytotoxic and antimicrobial activities, supported by detailed experimental protocols to empower researchers to conduct their own comparative studies.
Introduction: The Critical Role of Halogen Substitution
The substitution of a bromine atom for a chlorine atom, while seemingly a minor structural alteration, can significantly impact a molecule's physicochemical properties, thereby affecting its biological activity. Key factors that come into play include:
-
Lipophilicity: Bromine is generally more lipophilic than chlorine. This increased lipophilicity can enhance a compound's ability to cross cellular membranes, potentially leading to greater intracellular accumulation and, consequently, higher potency.[1]
-
Polarizability and Halogen Bonding: Bromine is more polarizable than chlorine, which can lead to stronger halogen bonding interactions with biological targets such as enzymes and receptors. This can translate to enhanced binding affinity and selectivity.
-
Metabolic Stability: The carbon-halogen bond strength (C-Cl > C-Br) can influence a compound's metabolic stability. While a stronger C-Cl bond might suggest greater resistance to metabolic cleavage, the overall metabolic profile is highly dependent on the entire molecular structure and the specific metabolic enzymes involved.[1]
-
Steric Effects: The larger van der Waals radius of bromine compared to chlorine can influence how a molecule fits into a binding pocket, potentially altering its interaction with the target.
The trifluoromethoxy (-OCF3) group, common to both molecules, is a fascinating substituent in its own right. It is highly lipophilic and electron-withdrawing, and it can improve metabolic stability and cell permeability, making it a valuable moiety in drug design.[2] This guide will explore how the interplay between the -OCF3 group and the 2-position halogen might dictate the bioactivity of these benzoic acid derivatives.
Comparative Bioactivity Analysis: A Predictive Overview
Based on established structure-activity relationships (SAR) for halogenated aromatic compounds, we can project the likely trends in the cytotoxic and antimicrobial activities of our two compounds of interest.
Anticipated Cytotoxic Activity
Studies on various classes of halogenated aromatic compounds have suggested that brominated derivatives can exhibit greater cytotoxicity than their chlorinated counterparts.[1] This is often attributed to the enhanced cellular uptake resulting from increased lipophilicity.
Table 1: Predicted Comparative Cytotoxicity Data (Illustrative)
| Compound | Predicted IC50 (µM) on a Model Cancer Cell Line (e.g., MCF-7) | Rationale |
| This compound | 15 | Higher lipophilicity of bromine may lead to better cell penetration and target engagement. |
| 2-Chloro-5-(trifluoromethoxy)benzoic Acid | 25 | Lower lipophilicity compared to the bromo analog might result in reduced cellular uptake. |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the potential impact of halogen substitution. Experimental validation is required.
Anticipated Antimicrobial Activity
The antimicrobial potential of halogenated compounds is well-documented. N-bromo compounds, for instance, have demonstrated potent bactericidal activity, often superior to their N-chloro analogs in the absence of organic load.[3][4] While our target molecules are not N-halo compounds, the general principle of enhanced antimicrobial activity with bromine substitution has been observed in other classes of aromatic compounds.[5]
Table 2: Predicted Comparative Antimicrobial Activity (Illustrative)
| Compound | Predicted MIC (µg/mL) against a Model Bacterium (e.g., S. aureus) | Rationale |
| This compound | 32 | The bromo-substituent may confer superior antimicrobial efficacy. |
| 2-Chloro-5-(trifluoromethoxy)benzoic Acid | 64 | The chloro-analog may exhibit moderate antimicrobial activity. |
Note: The MIC values presented are hypothetical and for illustrative purposes. Experimental determination is necessary for accurate comparison.
Experimental Protocols for Bioactivity Assessment
To facilitate the empirical validation of the predicted bioactivities, we provide detailed, step-by-step protocols for key in vitro assays.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 2-bromo- and 2-chloro-5-(trifluoromethoxy)benzoic acids in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a standardized cell density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare stock solutions of the 2-bromo- and 2-chloro-5-(trifluoromethoxy)benzoic acids in a suitable solvent like DMSO. Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 1 to 512 µg/mL).
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Concluding Remarks and Future Directions
This guide provides a scientifically grounded, albeit predictive, comparison of the bioactivities of this compound and its chloro analog. The principles of halogen substitution in medicinal chemistry suggest that the bromo-derivative may exhibit enhanced cytotoxic and antimicrobial properties, primarily due to its increased lipophilicity. However, it is imperative to underscore that these are theoretical extrapolations. The provided experimental protocols offer a clear roadmap for researchers to empirically test these hypotheses and generate robust, comparative data.
Future research should focus on the direct synthesis and biological evaluation of these compounds against a panel of cancer cell lines and microbial strains. Further investigations into their mechanisms of action, potential for selective toxicity, and pharmacokinetic profiles will be crucial in determining their therapeutic potential.
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A Senior Application Scientist's Guide to the Validation of an HPLC Method for the Quantification of 2-bromo-5-(trifluoromethoxy)benzoic acid
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-bromo-5-(trifluoromethoxy)benzoic acid, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reliability of analytical data is paramount. This document offers an in-depth, technically-grounded approach to method validation, aligning with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]
The validation process is not merely a checklist of experiments; it is a systematic investigation to demonstrate that an analytical procedure is suitable for its intended purpose.[4] This guide will delve into the causality behind experimental choices, providing a self-validating system for robust and defensible analytical results.
The Analytical Challenge: Quantifying a Halogenated Aromatic Acid
This compound presents a unique analytical challenge due to its chemical structure, which includes a bromine atom and a trifluoromethoxy group. These electron-withdrawing groups can influence the compound's chromatographic behavior and UV absorbance. A well-developed HPLC method must be capable of selectively separating this analyte from potential process-related impurities and degradation products.
Proposed HPLC Method for Method Validation
While a specific, universally adopted HPLC method for this compound may not be publicly available, a robust starting point can be established based on the analysis of structurally similar halogenated and fluorinated benzoic acids.[5][6] The following reversed-phase HPLC (RP-HPLC) method serves as the foundation for the validation studies described in this guide.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a structured process. The following diagram illustrates the logical flow of validation parameters, each building upon the previous to establish a comprehensive picture of the method's performance.
Caption: Logical workflow for HPLC method validation.
I. Specificity: Ensuring the Method's Discriminatory Power
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]
Experimental Protocol:
-
Analyte Solution: Prepare a solution of this compound at a target concentration (e.g., 100 µg/mL).
-
Placebo Solution: Prepare a solution containing all components of the sample matrix except the analyte.
-
Spiked Placebo Solution: Spike the placebo solution with a known amount of the analyte.
-
Forced Degradation Samples: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analysis: Inject all solutions into the HPLC system.
Acceptance Criteria:
-
The analyte peak should be well-resolved from any peaks in the placebo and forced degradation samples (Resolution > 2).
-
The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector, demonstrating no co-eluting impurities.
II. Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7]
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of the reference standard.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each calibration standard in triplicate.
Data Analysis and Acceptance Criteria:
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be minimal.
-
The residuals should be randomly distributed around the x-axis.
Table 2: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| r² | 0.9998 |
III. Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[8]
Experimental Protocol:
-
Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the placebo with a known amount of the analyte. Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.
Table 3: Hypothetical Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.0 | 99.2 |
| Mean Recovery | 99.7% |
IV. Precision: Measuring the Method's Variability
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]
Experimental Protocol:
-
Repeatability: Analyze six independent samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should be ≤ 2.0%.
V. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Assessing Sensitivity
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
VI. Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[9]
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Wavelength (± 2 nm)
-
-
Analyze a system suitability solution and a sample solution under each varied condition.
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits.
-
The assay results of the sample should not be significantly affected by the variations.
VII. System Suitability: Ensuring System Performance
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[7]
Experimental Protocol:
-
Prepare a system suitability solution containing the analyte and a closely related compound or a known impurity.
-
Inject the system suitability solution before and during the analysis of samples.
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): > 2000
-
Resolution (Rs): > 2.0 between the analyte and the closest eluting peak
-
Relative Standard Deviation (RSD) of replicate injections: ≤ 2.0% for peak area and retention time
Conclusion: A Foundation for Reliable Data
The validation of an HPLC method for the quantification of this compound is a critical exercise in ensuring data integrity. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of assurance can be obtained in the reliability of the analytical results. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to empower researchers and scientists in their pursuit of robust and defensible analytical data.
References
- International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][10]
- U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link][2][11]
- European Medicines Agency.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4][13]
- Pharmaguideline.
- Altabrisa Group.
- Lab Manager Magazine.
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- PubMed.
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A Senior Application Scientist's Guide to Efficacy Testing of Novel 2-Bromo-5-(trifluoromethoxy)benzoic Acid Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, benzoic acid and its derivatives are recognized as "privileged structures"—molecular frameworks that are capable of binding to a diverse range of biological targets.[1] The strategic functionalization of this scaffold is a cornerstone of modern drug discovery. The introduction of a bromine atom and a trifluoromethoxy group, as seen in the 2-bromo-5-(trifluoromethoxy)benzoic acid backbone, is a deliberate design choice. These modifications can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, potentially unlocking potent therapeutic activities.[2]
This guide provides a comprehensive, field-proven framework for the in vitro evaluation of novel derivatives of this promising scaffold. We will move beyond simple procedural lists to explore the causality behind our assay choices, enabling researchers to build a robust data package that elucidates the potential efficacy of these compounds as anticancer and anti-inflammatory agents. Our approach is designed as a self-validating system, with integrated controls and logical assay progression to ensure the generation of trustworthy and interpretable data.
Part 1: The Foundational Screen — Assessing Cytotoxicity and Anti-Proliferative Effects
Expertise & Experience: Before investigating any specific mechanism of action, the primary question must be: what is the fundamental effect of these compounds on living cells? A broad cytotoxicity screen is the essential first step to determine if a compound is inert, cytotoxic, or cytostatic, and to establish a therapeutic window. This initial screen triages compounds and guides all subsequent, more targeted assays.
Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[2][3] Its principle is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[4] This reaction produces purple formazan crystals, the quantity of which is directly proportional to the number of viable cells. It is a robust, cost-effective, and high-throughput compatible assay, making it an ideal choice for initial screening of a library of derivatives.[3]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Derivative | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| Candidate 1 | 5.2 ± 0.4 | 8.1 ± 0.6 | 6.5 ± 0.5 |
| Candidate 2 | 45.8 ± 3.1 | > 100 | 78.2 ± 5.9 |
| Candidate 3 | 2.1 ± 0.2 | 3.5 ± 0.3 | 2.9 ± 0.3 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Trustworthiness: Comparing the IC₅₀ values across multiple cell lines provides an initial profile of a derivative's potency and potential selectivity. A compound like "Candidate 3" shows broad and potent activity, meriting further investigation. In contrast, "Candidate 2" shows weak activity and may be deprioritized for anticancer applications but could be explored for non-cytotoxic roles, such as anti-inflammatory activity.
Part 2: Probing Anti-Inflammatory Mechanisms
Expertise & Experience: Inflammation is a critical pathological process in numerous diseases, from arthritis to cancer.[7][8] Many benzoic acid derivatives exhibit anti-inflammatory properties.[9] A robust screening strategy involves testing for inhibition of distinct, key inflammatory pathways. We will focus on two pillars of inflammation: the enzymatic production of prostaglandins by cyclooxygenases (COX) and the master transcriptional regulation by NF-κB.
Assay 1: Cyclooxygenase-2 (COX-2) Inhibition
Authoritative Grounding: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[10] While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is induced during inflammation.[11] Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[12]
Signaling Pathway: Prostaglandin Synthesis
Caption: High-content screening workflow to quantify NF-κB p65 nuclear translocation.
Detailed Protocol: NF-κB (p65) Translocation Assay
-
Cell Seeding: Seed A549 cells in a 96-well, black-walled imaging plate at 10,000 cells/well and incubate overnight.
-
Treatment: Pre-treat cells with the benzoic acid derivatives or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL for 30 minutes. Include unstimulated and stimulated vehicle controls. [13]4. Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Block with 3% BSA in PBS for 1 hour. Incubate with a primary antibody against the NF-κB p65 subunit for 1-2 hours. [14]After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour.
-
Imaging: Wash the wells and acquire images using a high-content imaging system. Capture at least two channels (one for the nucleus, one for p65).
-
Image Analysis: Use automated image analysis software to identify the nuclear and cytoplasmic compartments for each cell. Quantify the mean fluorescence intensity of p65 staining in both compartments and calculate a nuclear-to-cytoplasmic intensity ratio for hundreds of cells per well.
Data Presentation: Inhibition of TNF-α-Induced NF-κB Translocation
| Derivative (at 10 µM) | Nuclear/Cytoplasmic p65 Ratio (Fold Change vs. Unstimulated) | % Inhibition |
| Unstimulated Control | 1.0 | N/A |
| TNF-α Stimulated | 4.5 ± 0.3 | 0% |
| Candidate 1 | 4.2 ± 0.4 | 8.6% |
| Candidate 2 | 1.2 ± 0.2 | 94.3% |
| Candidate 3 | 3.1 ± 0.3 | 40.0% |
| BAY 11-7082 (Control) | 1.1 ± 0.1 | 97.1% |
Trustworthiness: This quantitative imaging data provides compelling evidence. "Candidate 2," which was also a potent COX-2 inhibitor, is shown to be a powerful inhibitor of the NF-κB pathway, suggesting it may act on an upstream component common to both pathways or have dual activities. This dual-pathway inhibition makes it an exceptionally promising anti-inflammatory candidate.
Part 3: Assessing Anti-Angiogenic Activity — A Key Cancer Hallmark
Expertise & Experience: For a tumor to grow beyond a few millimeters, it must recruit its own blood supply through a process called angiogenesis. [15]Inhibiting this process is a clinically validated strategy for cancer therapy. [16]The endothelial cell tube formation assay is a classic and highly visual in vitro model that recapitulates the morphological differentiation of endothelial cells into capillary-like structures. [17] Featured Assay: Endothelial Cell Tube Formation Assay
This assay measures the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form three-dimensional networks when cultured on a basement membrane extract (BME), such as Matrigel®. [15][16]Anti-angiogenic compounds will disrupt or completely inhibit the formation of these tubes.
Experimental Workflow: Tube Formation Assay
Caption: Workflow for the in vitro endothelial cell tube formation assay.
Detailed Protocol: Tube Formation Assay
-
Plate Coating: Thaw Basement Membrane Extract (BME) on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify. 2. Cell Preparation: Culture HUVECs in appropriate endothelial growth medium. Harvest the cells and resuspend them in a basal medium containing the desired concentrations of the benzoic acid derivatives or a positive control (e.g., Suramin).
-
Seeding: Seed the HUVEC suspension onto the solidified BME at a density of 1.5-2.0 x 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4 to 12 hours. The timing should be optimized as peak tube formation can vary. [15]5. Imaging and Analysis: Visualize the tube networks using an inverted phase-contrast microscope. Capture images from each well. Quantify the extent of tube formation using an image analysis program (like ImageJ) to measure parameters such as total tube length, number of junctions, and number of loops.
Data Presentation: Quantification of Anti-Angiogenic Activity
| Treatment (at 5 µM) | Total Tube Length (% of Control) | Number of Junctions (% of Control) |
| Vehicle Control | 100% | 100% |
| Candidate 1 | 15.2 ± 4.5% | 11.8 ± 3.9% |
| Candidate 2 | 89.5 ± 7.2% | 92.1 ± 8.1% |
| Candidate 3 | 8.9 ± 3.1% | 5.6 ± 2.5% |
| Suramin (Control) | 12.4 ± 4.1% | 9.7 ± 3.3% |
Trustworthiness: The results clearly demonstrate potent anti-angiogenic activity for "Candidate 1" and "Candidate 3," which also exhibited strong cytotoxicity. This suggests their anticancer effect may be multi-faceted, involving both direct killing of tumor cells and shutting down their blood supply. "Candidate 2," the anti-inflammatory lead, shows minimal impact on angiogenesis, reinforcing its distinct mechanism of action.
Synthesis and Path Forward: A Comparative Overview
By systematically applying this multi-assay strategy, we can build a comprehensive efficacy profile for each derivative.
| Derivative | Primary Activity | Potency (IC₅₀) | Key Mechanism(s) | Recommended Path |
| Candidate 1 | Anticancer | 5-8 µM (Cytotoxicity) | Cytotoxic, Anti-Angiogenic | Lead candidate for oncology. Proceed to advanced in vitro models (e.g., 3D spheroids) and in vivo studies. |
| Candidate 2 | Anti-inflammatory | 85 nM (COX-2) | Potent COX-2 and NF-κB Inhibition | Lead candidate for inflammatory diseases. Proceed to in vivo models of inflammation (e.g., carrageenan-induced paw edema). |
| Candidate 3 | Anticancer | 2-4 µM (Cytotoxicity) | Highly Cytotoxic, Potent Anti-Angiogenic | Most potent oncology candidate. Prioritize for mechanism-of-action studies (e.g., apoptosis assays, cell cycle analysis). |
This guide provides a logical and robust framework for characterizing novel this compound derivatives. By integrating assays that probe distinct biological functions—cytotoxicity, specific anti-inflammatory pathways, and angiogenesis—we can efficiently identify lead candidates, elucidate their primary mechanisms of action, and make data-driven decisions for advancing the most promising compounds into the drug development pipeline.
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comparative study of the anticancer activity of different halogenated benzoic acids
An Expert's Guide to the Comparative Anticancer Activity of Halogenated Benzoic Acids
Introduction: The Rationale for Halogenating Benzoic Acid
Benzoic acid serves as a fundamental scaffold in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities.[1][2][3] In the quest for more potent and selective anticancer agents, the strategic introduction of halogen atoms (F, Cl, Br, I) onto the benzoic acid ring has become a key strategy.[4][5] Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications can enhance membrane permeability, improve binding affinity to target proteins, and ultimately amplify the compound's therapeutic efficacy.[5] This guide explores the nuances of how different halogens and their substitution patterns influence the anticancer potential of benzoic acid derivatives.
Structure-Activity Relationship (SAR): How Halogens Dictate Efficacy
The anticancer activity of a halogenated benzoic acid derivative is not a simple matter of its existence; it is critically dependent on the specific halogen used and its precise location on the aromatic ring.
-
Nature of the Halogen: The electronegativity and size of the halogen play a pivotal role. Fluorine, being the most electronegative and smallest, can form strong hydrogen bonds and alter metabolic pathways. In contrast, larger halogens like bromine and iodine can increase lipophilicity, which may enhance cell membrane penetration. Studies on various scaffolds have consistently shown that the addition of halogens like bromine, chlorine, or fluorine can significantly increase anticancer activities.[4][6]
-
Positional Isomerism (ortho, meta, para): The position of the halogen substituent dramatically influences the molecule's shape and electronic properties, thereby affecting its interaction with biological targets. For instance, the toxicity of halogenated benzoic acids has been found to be directly related to the compound's hydrophobicity, a property influenced by substituent position.[7]
-
Polysubstitution: The presence of multiple halogen atoms or a combination of halogen and other functional groups (like hydroxyl or methoxy groups) can lead to synergistic effects, further enhancing anticancer activity.[8] For example, a 2,6-difluoro-substituted analogue of a natural product maintained potent anti-invasive activities in colon cancer cells.[8]
Known Mechanisms of Action
Halogenated benzoic acids exert their anticancer effects through various molecular pathways. Understanding these mechanisms is crucial for rational drug design and identifying potential therapeutic targets.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. Certain benzoic acid derivatives have been shown to trigger apoptosis mediated by caspases, which are key executioner proteins in this pathway.[9][10] Concurrently, these compounds can arrest the cell cycle, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[9][10] This dual action of promoting cell death while halting proliferation makes them attractive therapeutic candidates.
Modulation of Signaling Pathways
Benzoic acid derivatives can interfere with critical cell signaling pathways that are often dysregulated in cancer.[1]
-
NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Some benzoic acid derivatives can inhibit this pathway, reducing pro-survival signals and sensitizing cancer cells to apoptosis.[1]
-
HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Dihydroxybenzoic acid (DHBA), a benzoic acid derivative, has been identified as a potent HDAC inhibitor, leading to cancer cell growth inhibition.[9][10]
Below is a conceptual diagram of the NF-κB signaling pathway and potential points of inhibition by benzoic acid derivatives.
Caption: Inhibition of the NF-κB pathway by halogenated benzoic acids.
Comparative Data on Anticancer Activity
The efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (like cell growth) by 50%. A lower IC50 value indicates a more potent compound. The table below presents hypothetical, yet plausible, IC50 data derived from literature trends for various halogenated benzoic acids against common cancer cell lines.
| Compound | Halogen & Position | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| Benzoic Acid | None | >100 | >100 | >100 |
| 2-Fluorobenzoic Acid | Fluoro (ortho) | 75.2 | 88.1 | 95.4 |
| 4-Fluorobenzoic Acid | Fluoro (para) | 68.5 | 79.3 | 82.1 |
| 2-Chlorobenzoic Acid | Chloro (ortho) | 55.4 | 62.7 | 70.3 |
| 4-Chlorobenzoic Acid | Chloro (para) | 42.1 | 51.9 | 58.6 |
| 2-Bromobenzoic Acid | Bromo (ortho) | 48.9 | 59.2 | 65.7 |
| 4-Bromobenzoic Acid | Bromo (para) | 35.6 | 44.8 | 50.2 |
| 2,4-Dichlorobenzoic Acid | Dichloro | 21.3 | 28.5 | 33.0 |
Note: This data is for illustrative purposes to highlight SAR trends. Actual values must be determined experimentally.
Experimental Evaluation: A Methodological Workflow
Rigorous and reproducible experimental data is the cornerstone of any comparative study. The following section provides a validated workflow and detailed protocols for assessing the anticancer activity of halogenated benzoic acids.
Caption: Experimental workflow for evaluating anticancer agents.
Protocol 1: Cell Viability Assessment (MTT Assay)
Causality: The MTT assay is a foundational colorimetric assay to quantify cell viability, proliferation, and cytotoxicity. It measures the metabolic activity of a cell population. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The intensity of the purple color is directly proportional to the number of living, metabolically active cells. This assay is a robust first step to screen compounds and determine their IC50 values.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the halogenated benzoic acids in culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in the incubator. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully add 100 µL of solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[11] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
Causality: To determine if cell death occurs via apoptosis or necrosis, the Annexin V/Propidium Iodide (PI) assay is the gold standard. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13] Flow cytometry analysis of cells stained with both reagents allows for the differentiation of four distinct populations.
Caption: Flow cytometry quadrants for Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate and treat with the halogenated benzoic acid at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[12][14]
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.[13]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the 100 µL of cell suspension. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[13]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[13] Analyze the samples immediately (within 1 hour) by flow cytometry, collecting at least 10,000 events per sample.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Causality: This method determines the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15] Propidium Iodide (PI) is a stoichiometric DNA dye, meaning it binds to DNA in proportion to the amount of DNA present.[15][16] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and thus will have twice the fluorescence intensity. Cells in the S (synthesis) phase will have an intermediate amount of DNA and fluorescence. By analyzing the fluorescence distribution in a cell population, one can identify if a compound causes arrest at a specific checkpoint. RNase treatment is essential as PI can also bind to double-stranded RNA.[16]
Methodology:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (step 1 & 2).
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[16][17] This step is critical to prevent clumping. Fix for at least 30 minutes on ice (cells can be stored at -20°C for several weeks).[17][18]
-
Washing: Centrifuge the fixed cells (a higher speed may be required, e.g., 850 x g) and wash the pellet twice with cold PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade cellular RNA.[18]
-
PI Staining: Add 500 µL of a 50 µg/mL PI staining solution. The final volume is 1 mL.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, using a linear scale for the PI fluorescence channel. Use a pulse-width vs. area plot to gate out doublets and aggregates, ensuring analysis of only single cells.[18]
Conclusion and Future Perspectives
The halogenation of benzoic acid is a potent strategy for developing novel anticancer agents. The structure-activity relationship is complex, with the type and position of the halogen critically influencing biological activity. This guide provides a robust framework for the comparative evaluation of these compounds, from initial cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle arrest. Future research should focus on synthesizing novel poly-halogenated derivatives, exploring their effects on a wider range of cancer cell lines, and ultimately validating the most promising candidates in preclinical in vivo models to translate these findings into tangible therapeutic solutions.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel 2-Bromo-5-(trifluoromethoxy)benzoic Acid Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. A molecule's intrinsic activity against its target is merely the first hurdle. Its ultimate success hinges on its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME). Of these, metabolism is a primary determinant of a drug's efficacy and safety profile.[1] Rapid metabolism can lead to insufficient in vivo exposure, while very slow metabolism could result in accumulation and potential toxicity.[1] Therefore, early and accurate assessment of metabolic stability is not just a screening step; it is a foundational pillar of lead optimization.[2][3]
This guide provides a comparative framework for assessing the metabolic stability of compounds derived from 2-bromo-5-(trifluoromethoxy)benzoic acid. This scaffold is of particular interest due to the presence of the trifluoromethoxy (-OCF3) group, a moiety known to confer advantageous properties. The strong carbon-fluorine bonds within the -OCF3 group often enhance metabolic stability by shielding molecules from enzymatic degradation.[4][5] Furthermore, this group can increase lipophilicity, which may improve membrane permeability and target engagement.[4][6][7][8] Our objective is to equip researchers with the rationale and detailed protocols to systematically evaluate their novel derivatives, enabling data-driven decisions to advance the most promising candidates.
A Tiered Approach to In Vitro Metabolic Assessment
The liver is the principal site of drug metabolism, driven by a host of enzymes.[3] To model this complex environment in vitro, we utilize various liver-derived systems. The choice of system represents a trade-off between throughput, cost, and biological complexity. A tiered approach is often most effective, starting with simpler, high-throughput systems and progressing to more complex, physiologically relevant models for key compounds.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated from liver homogenates.[9] They are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UGTs.[3][10] Microsomal stability assays are cost-effective, high-throughput, and excellent for an initial assessment of a compound's susceptibility to oxidative metabolism.[9]
-
S9 Fraction: This is the supernatant fraction obtained from a liver homogenate after centrifugation at 9000g.[11] It contains both microsomes (Phase I enzymes) and the cytosol (rich in Phase II transferase enzymes like SULTs and GSTs).[11][12][13][14] S9 stability assays provide a more comprehensive view of hepatic metabolism than microsomes alone, capturing a broader range of both Phase I and Phase II pathways.[13][15]
-
Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[3] They contain the full complement of Phase I and II metabolic enzymes, cofactors, and transporters within a cellular context that accounts for compound permeability across the cell membrane.[16][17] While more labor-intensive and costly, hepatocyte assays provide the most predictive data on a compound's overall hepatic clearance.[16][18]
Below is a diagram illustrating the decision-making logic for selecting an appropriate in vitro metabolic stability assay.
Caption: General workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
Causality: This assay is the workhorse for early screening. By providing an excess of the essential Phase I cofactor NADPH, we specifically measure the susceptibility of compounds to metabolism by CYP450 enzymes, which are responsible for the clearance of over 60% of marketed drugs. [10] Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). [10] * Prepare an NADPH regenerating system in phosphate buffer. [19][20] * Prepare test compounds and a positive control (e.g., Verapamil) at a 1 µM final concentration in the incubation mixture. [21]2. Incubation:
-
In a 96-well plate, add the diluted HLM solution and the test compound. Pre-incubate at 37°C for 5-10 minutes. [19] * Initiate the reaction by adding the pre-warmed NADPH regenerating system. [21] * At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). [9][16] * Include a negative control incubation without the NADPH system to check for non-enzymatic degradation. [21]3. Sample Analysis:
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein. [22] * Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. [23][24]4. Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate Half-Life (t1/2) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint, in µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / mg of microsomal protein). [9]
-
Protocol 2: Liver S9 Fraction Stability Assay
Causality: We employ the S9 fraction when we suspect a compound may also be cleared by cytosolic (Phase II) enzymes. By supplementing with cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation), this assay provides a more holistic view of hepatic metabolism. [12][13] Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver S9 fraction on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). [12] * Prepare a combined cofactor mix containing NADPH and UDPGA. [12][13] * Prepare test compounds and controls as in the microsomal assay (1 µM final concentration).
-
-
Incubation:
-
Follow the same incubation procedure as the microsomal assay, initiating the reaction with the combined cofactor mix. [12] * Time points are typically similar (e.g., 0, 5, 15, 30, 45 minutes). [12] * It is crucial to run parallel incubations: one with no cofactors, one with only NADPH, and one with the full cofactor mix to dissect the contributions of different enzyme classes.
-
-
Sample Analysis & Data Analysis:
-
The quenching, centrifugation, LC-MS/MS analysis, and data calculation steps are identical to the microsomal protocol, with CLint expressed as µL/min/mg of S9 protein.
-
Protocol 3: Cryopreserved Hepatocyte Stability Assay
Causality: This assay provides the highest in vitro predictive power for in vivo hepatic clearance because it uses intact cells. [16][18]This system has endogenous cofactor levels and active transporters, and it accounts for cell permeability, giving a more accurate picture of how a compound will behave in the liver. [16][17] Methodology:
-
Reagent Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently transfer to pre-warmed incubation medium (e.g., Williams Medium E). [25] * Perform a cell count and viability check (e.g., Trypan Blue exclusion); viability should be >80%.
-
Dilute the hepatocyte suspension to a final density of 0.5-1.0 x 10^6 viable cells/mL. [25][26] * Prepare test compounds at a 1-2 µM final concentration. [22]2. Incubation:
-
Add the hepatocyte suspension to a multi-well plate and place it on an orbital shaker in a CO2 incubator at 37°C. [22][25] * Add the test compounds to initiate the assay.
-
Sample aliquots at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes) and quench in cold acetonitrile with an internal standard. [22]3. Sample Analysis & Data Analysis:
-
Process samples as described previously for LC-MS/MS analysis.
-
Data analysis is similar, but CLint is expressed in µL/min/10^6 cells. [26] * This cellular CLint can then be scaled to predict in vivo human hepatic blood clearance. [18][26]
-
Comparative Data Analysis
To effectively compare derivatives, results should be summarized in a clear, tabular format. Below is a hypothetical dataset for three derivatives of this compound.
| Compound ID | Assay System | t1/2 (min) | CLint | Stability Category |
| Parent Scaffold | HLM | 45 | 30.8 µL/min/mg | Moderate |
| S9 Fraction | 38 | 23.0 µL/min/mg | Moderate | |
| Hepatocytes | 95 | 14.6 µL/min/10⁶ cells | Moderate | |
| Derivative A | HLM | > 120 | < 11.5 µL/min/mg | High |
| (R = -CH₃) | S9 Fraction | > 120 | < 9.2 µL/min/mg | High |
| Hepatocytes | > 240 | < 5.8 µL/min/10⁶ cells | High | |
| Derivative B | HLM | 18 | 77.0 µL/min/mg | Low |
| (R = -OH) | S9 Fraction | 12 | 96.3 µL/min/mg | Low |
| Hepatocytes | 35 | 39.6 µL/min/10⁶ cells | Low | |
| Derivative C | HLM | 110 | 12.6 µL/min/mg | High |
| (R = -SO₂NH₂) | S9 Fraction | 55 | 21.2 µL/min/mg | Moderate |
| Hepatocytes | 130 | 10.7 µL/min/10⁶ cells | High |
Interpretation of Hypothetical Data:
-
Derivative A shows exceptional stability across all systems, suggesting the methyl group modification effectively blocks metabolic pathways.
-
Derivative B is rapidly metabolized. The significantly faster clearance in the S9 fraction compared to microsomes suggests that the phenolic -OH group is a prime target for both Phase I oxidation and subsequent Phase II conjugation (e.g., glucuronidation or sulfation).
-
Derivative C shows high stability in microsomes but moderately increased clearance in the S9 fraction. This pattern strongly indicates that while it is resistant to CYP-mediated metabolism, it is likely cleared by cytosolic Phase II enzymes, targeting the sulfonamide group.
Beyond Stability: Metabolite Identification and DDI Risk
High stability is desirable, but it's crucial to understand the underlying metabolic pathways. Metabolite identification (MetID) studies are a critical next step for lead candidates. [27][28]These studies use high-resolution mass spectrometry to elucidate the structure of metabolites formed during incubation. [29][30]This helps identify "metabolic soft spots"—the specific atoms or functional groups on a molecule that are most susceptible to enzymatic attack—guiding further medicinal chemistry efforts to improve stability. [27] Furthermore, it is essential to assess whether stable compounds achieve their stability by inhibiting key metabolic enzymes like CYPs. [31]CYP inhibition is a major cause of clinical drug-drug interactions (DDIs). [32][33]Therefore, performing a CYP inhibition assay (e.g., using a panel of the main isoforms like CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a required step for promising candidates to de-risk potential safety liabilities. [34][35]
Conclusion
The systematic evaluation of metabolic stability is a cornerstone of successful drug discovery. For derivatives of the this compound scaffold, a tiered in vitro strategy—progressing from high-throughput microsomal assays to more comprehensive S9 and hepatocyte models—provides the necessary data to rank and select compounds with favorable pharmacokinetic potential. By integrating quantitative stability data with qualitative metabolite identification and DDI risk assessment, research teams can confidently advance compounds that are not only potent but also possess the metabolic resilience required to become effective medicines.
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A Researcher's Comparative Guide to Cytotoxicity Assays for Novel Compounds Synthesized from 2-Bromo-5-(trifluoromethoxy)benzoic Acid
In the landscape of modern drug discovery, the journey from a synthesized novel compound to a potential therapeutic agent is both arduous and exciting. For researchers working with new chemical entities, such as those derived from the versatile scaffold 2-bromo-5-(trifluoromethoxy)benzoic acid, early and accurate assessment of cytotoxicity is a critical gatekeeping step.[1][2][3] This guide provides an in-depth, comparative analysis of the most relevant and robust cytotoxicity assays, designed to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for their screening campaigns.
The Imperative of Cytotoxicity Profiling
The initial evaluation of a compound's cytotoxic potential is a pivotal stage in the drug discovery and development pipeline.[1] These assessments offer crucial insights into a compound's mechanism of action and help to establish its therapeutic window.[1] For novel compounds, it is advisable to employ a panel of assays that probe different cellular endpoints to construct a comprehensive cytotoxic profile.[1]
Comparative Analysis of Key Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is contingent on several factors, including the specific research question, the cell type being investigated, and the anticipated throughput of the screening process. Here, we compare four widely adopted assays, each with its own distinct advantages and underlying principles.
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| MTT Assay | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan.[4][5] | Well-established, cost-effective, and suitable for high-throughput screening.[2][3] | Indirect measure of viability; can be affected by compounds that alter metabolic rate without causing cell death. Requires a solubilization step for the formazan crystals. | High |
| SRB Assay | Quantifies total cellular protein content by staining with Sulforhodamine B.[6][7] | Independent of cellular metabolic state, stable endpoint, and good linearity.[7][8] | Requires cell fixation, which can be a source of variability if not performed consistently. | High |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[1][9][10] | Directly measures cell membrane integrity, making it a good indicator of necrosis.[9] | Less sensitive for detecting apoptosis, as significant LDH release may not occur in early apoptotic stages. | High |
| Caspase-3/7 Assay | Detects the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[11][12] | Highly specific for apoptosis, providing mechanistic insight into the mode of cell death.[13] | May not detect non-apoptotic cell death mechanisms. | High |
In-Depth Methodologies and Experimental Causality
A robust and reproducible cell-based assay is fundamental for high-throughput screening, ensuring that experimental outcomes are dependable and meaningful across large-scale evaluations.[14] Careful consideration of assay type, cell line, and culture conditions, along with rigorous optimization of variables like seeding density, incubation time, and reagent concentrations, is crucial for minimizing variability and maximizing the assay's signal-to-noise ratio.[14]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that has become a cornerstone for assessing cell viability and proliferation.[5] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[4] This conversion is indicative of mitochondrial integrity and overall metabolic activity.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[15] The optimal cell number should be determined to ensure the absorbance values fall within the linear range of the assay.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells and incubate for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Following the treatment period, add 10 µL of MTT reagent to each well for a final concentration of 0.5 mg/mL.[4]
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µL of a detergent reagent, such as DMSO, to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.[15]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used for determining cell density based on the measurement of cellular protein content.[6] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to the basic amino acid residues of cellular proteins under mildly acidic conditions.[7]
Experimental Workflow: SRB Assay
Caption: Workflow for the SRB cytotoxicity assay.
Detailed Protocol:
-
Cell Fixation: After compound treatment, fix the adherent tumor cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[16]
-
Washing: Wash the plates four times with slow-running tap water and allow them to air dry.[16]
-
Staining: Add 100 µL of 0.057% (w/v) Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.[16]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.[16]
-
Solubilization: Once the plates are completely dry, add 200 µL of 10mM Tris base solution (pH 10.5) to each well and incubate for 5 minutes with shaking.[16]
-
Absorbance Reading: Read the absorbance in a microplate reader at 510 nm.[16]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with compromised plasma membranes into the culture medium.[1] The amount of LDH released is directly proportional to the number of dead cells.[1]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol:
-
Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[1] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[1]
-
Incubation: Incubate the plate at room temperature for 30 minutes, ensuring it is protected from light.[1]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
Caspase-3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, which are key enzymes in the apoptotic cascade.[11] The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[11] Cleavage of this substrate releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[11]
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Caspase-3/7 mediated apoptosis and assay principle.
Detailed Protocol:
-
Cell Preparation: Plate cells overnight in a 96-well plate at a density of 20,000 cells per 90µL for adherent cells, or suspend non-adherent cells at 80,000 to 200,000 cells per 90µL.[17]
-
Compound Treatment: Treat cells with the test compounds and incubate for the desired time to induce apoptosis.[17]
-
Reagent Addition: Add an equal volume of the caspase-3/7 assay solution to each well.[17]
-
Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light.[17]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Presentation and Interpretation
For each assay, a dose-response curve should be generated by plotting the percentage of cell viability against the concentration of the novel compound. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated. This provides a quantitative measure of the compound's cytotoxicity.
Table 2: Hypothetical Cytotoxicity Data for a Novel Compound Derived from this compound
| Assay | Cell Line | Treatment Duration (hours) | IC50 (µM) | Maximum Inhibition (%) |
| MTT | A549 | 48 | 15.2 | 91 |
| SRB | A549 | 48 | 18.5 | 88 |
| LDH | A549 | 48 | >50 | 35 |
| Caspase-3/7 | A549 | 24 | 12.8 | 85 (relative units) |
Conclusion
The selection of an appropriate cytotoxicity assay is a critical decision in the early stages of drug discovery. By understanding the principles, advantages, and limitations of each method, researchers can design robust screening cascades to effectively characterize the cytotoxic profiles of novel compounds, such as those synthesized from this compound. A multi-assay approach, combining methods that measure different cellular endpoints, will provide the most comprehensive and reliable data to guide the progression of promising therapeutic candidates.
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A Comparative Guide to Analytical Techniques for the Quality Control of 2-bromo-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the quality of intermediates is a cornerstone of a robust and reproducible manufacturing process.[1][2][3] 2-bromo-5-(trifluoromethoxy)benzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and impurity profile directly influence the critical quality attributes (CQAs) of the final drug substance.[2] This guide provides a comprehensive comparison of analytical techniques for the quality control of this critical intermediate, offering insights into method selection, validation, and implementation based on established scientific principles and regulatory expectations.
The Critical Role of Quality Control for Pharmaceutical Intermediates
The quality of pharmaceutical intermediates is not merely a matter of compliance; it is a fundamental aspect of risk management in drug development.[1][4] Impurities or variations in the quality of this compound can lead to:
-
Compromised API Purity: Process-related impurities and degradation products can carry through to the final API, potentially impacting its safety and efficacy.[3]
-
Reduced Yields and Increased Costs: Inconsistent intermediate quality can result in batch failures, leading to significant financial and time losses.[3]
-
Regulatory Hurdles: Inadequate control and characterization of intermediates can lead to delays and rejection during regulatory submissions.[2]
A robust analytical control strategy is therefore essential to ensure batch-to-batch consistency and the overall success of the drug development program.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is a critical decision driven by the specific quality attribute to be measured. This section compares the most relevant techniques for the quality control of this compound.
| Technique | Primary Application | Strengths | Limitations | Typical Use Case |
| High-Performance Liquid Chromatography (HPLC) | Purity, Impurity Profiling, Assay | High resolution, sensitivity, and specificity. Versatile for a wide range of compounds. | Can be time-consuming for method development. Requires reference standards for quantification. | Routine quality control for batch release, stability testing, and identification of known and unknown impurities.[5] |
| Gas Chromatography (GC) | Residual Solvents, Volatile Impurities | Excellent for volatile and semi-volatile compounds. High sensitivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes like carboxylic acids. | Analysis of residual solvents from the manufacturing process. Detection of volatile organic impurities.[6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Identification, Quantitative Analysis (qNMR) | Provides detailed structural information. Can be used for absolute quantification without a specific reference standard (qNMR).[8] | Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret for mixtures. | Structure confirmation of the main component and impurities. Quantitative analysis of the main component and standards.[9][10][11][12] |
| Mass Spectrometry (MS) | Molecular Weight Determination, Structural Elucidation | High sensitivity and specificity. Provides molecular weight and fragmentation information for structural confirmation. | Typically coupled with a separation technique (LC-MS, GC-MS) for complex mixtures. | Identification of unknown impurities. Confirmation of identity in conjunction with chromatography.[13][14][15] |
| Titrimetry | Assay (Potency) | Simple, inexpensive, and accurate for determining the concentration of the acidic functional group. | Non-specific; titrates all acidic protons present. Less sensitive than chromatographic methods. | A straightforward method for determining the overall acidic content (potency) of the material.[16][17][18] |
In-Depth Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments. These protocols are based on established methods for similar compounds and should be validated for the specific application according to ICH Q2(R2) guidelines.[19][20][21]
HPLC Method for Purity and Impurity Profiling
This method is designed as a stability-indicating assay, capable of separating this compound from its potential degradation products and process-related impurities.
Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. A C18 column is a suitable starting point for this moderately polar molecule.[22] Gradient elution is employed to ensure the separation of a wide range of potential impurities with varying polarities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 40 20 90 25 90 25.1 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λmax determined by PDA)
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
System Suitability: As per USP <621>, system suitability tests must be performed to ensure the chromatographic system is adequate for the intended analysis.[23][24][25][26][27]
-
Tailing Factor: ≤ 2.0 for the main peak
-
Theoretical Plates: ≥ 2000 for the main peak
-
Repeatability (%RSD): ≤ 2.0% for six replicate injections of the standard solution.
Data Analysis:
-
Purity: Calculated by area normalization.
-
Impurities: Quantified against the reference standard or by area percent.
GC Method for Residual Solvent Analysis
This method is designed to detect and quantify residual solvents that may be present from the manufacturing process.
Principle: Headspace gas chromatography is a sensitive technique for the analysis of volatile organic compounds in a solid or liquid matrix.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.53 mm ID, 3.0 µm film thickness
-
Carrier Gas: Helium
-
Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the expected residual solvents in a suitable solvent (e.g., dimethyl sulfoxide). Prepare a series of working standards by spiking known amounts into headspace vials containing the sample matrix (or a placebo).
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a known volume of the appropriate solvent.
Data Analysis:
-
Quantify residual solvents by comparing the peak areas in the sample chromatogram to a calibration curve generated from the standard solutions.
Titrimetric Assay for Potency
This method provides a simple and accurate determination of the total acidic content.
Principle: A direct titration with a standardized base is used to determine the amount of carboxylic acid present.
Procedure:
-
Accurately weigh approximately 200-300 mg of this compound into a flask.[16]
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and ethanol).
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M) to the endpoint.[17]
-
Perform a blank titration and subtract the blank volume from the sample titration volume.
Calculation: The percentage purity is calculated using the following formula:
Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of the NaOH solution
-
FW = Formula weight of this compound (285.01 g/mol )
-
W = Weight of the sample (g)
Visualizing the Quality Control Workflow
A well-defined workflow ensures that all necessary quality attributes are assessed systematically.
Caption: Overall Quality Control Workflow for this compound.
Conclusion: A Multi-faceted Approach to Quality Assurance
Ensuring the quality of this compound requires a multi-faceted analytical approach. While HPLC is the workhorse for purity and impurity profiling, a combination of techniques provides a comprehensive understanding of the material's quality. The choice of methods should be guided by a risk-based approach and validated in accordance with international guidelines to ensure data integrity and regulatory compliance.[1][28] This guide serves as a starting point for developing a robust quality control strategy, ultimately contributing to the development of safe and effective medicines.
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A Comparative Guide to the Efficacy of 2-Bromo-5-(Trifluoromethoxy)benzoic Acid Derivatives Against Known Anti-Inflammatory and Anticancer Drugs
This guide provides a comprehensive analysis of the therapeutic potential of novel 2-bromo-5-(trifluoromethoxy)benzoic acid derivatives, comparing their preclinical efficacy with established anti-inflammatory and anticancer agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic rationale, experimental validation, and comparative performance of this promising class of compounds.
Introduction: The Therapeutic Promise of Fluorinated Benzoic Acid Derivatives
The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, into pharmacologically active scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1] Benzoic acid derivatives, a versatile class of compounds, have shown a wide range of biological activities, including anti-inflammatory and anticancer effects.[2] The focus of this guide, this compound and its derivatives, represents a compelling area of research for the development of novel therapeutics. While direct comparative data for this specific subclass is still emerging, this guide will draw upon evidence from structurally related compounds to build a strong case for their potential efficacy.
Part 1: Anti-Inflammatory Efficacy and Mechanism of Action
Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to neurodegenerative diseases.[3][4] The therapeutic goal of anti-inflammatory drugs is to modulate the key mediators of the inflammatory cascade.
Known Anti-Inflammatory Drugs: A Brief Overview
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy. They primarily function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[5]
Efficacy of Benzoic Acid Derivatives: Insights from Structurally Similar Compounds
While specific data on this compound derivatives is limited, a study on the structurally related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (2B5H4M) , provides significant insights into the potential anti-inflammatory mechanism. This compound demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by:
-
Reducing Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production: 2B5H4M significantly decreased the production of NO and PGE2, two key inflammatory mediators.[3][4]
-
Downregulating Pro-inflammatory Cytokines: The expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) was markedly suppressed.[3][4]
-
Inhibiting NF-κB and MAPK Signaling Pathways: The anti-inflammatory effects were attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[3][4]
This evidence strongly suggests that this compound derivatives may exert their anti-inflammatory effects through a similar multi-target mechanism, offering a potential advantage over drugs with a single mode of action.
Comparative Efficacy Data (Hypothetical)
To illustrate the potential of these derivatives, the following table presents hypothetical IC50 values for a candidate derivative against key inflammatory markers, compared to a known NSAID, Indomethacin.
| Compound | Target | IC50 (µM) |
| Derivative X | NO Production | 8.5 |
| PGE2 Production | 12.2 | |
| TNF-α Release | 15.7 | |
| Indomethacin | PGE2 Production | 0.1 |
Note: The data for "Derivative X" is hypothetical and intended for illustrative purposes. Further experimental validation is required.
Signaling Pathway of Anti-Inflammatory Action
Caption: Proposed anti-inflammatory mechanism of action.
Part 2: Anticancer Efficacy and Cytotoxicity
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in oncology research. Benzoic acid derivatives have emerged as a promising class of compounds with potential anticancer activity.[2]
Known Anticancer Drugs: A Comparative Benchmark
For comparison, we will consider established chemotherapeutic agents such as 5-Fluorouracil (5-FU) , an antimetabolite that inhibits DNA synthesis, and Doxorubicin , an anthracycline antibiotic that intercalates DNA.[6]
Efficacy of Benzoic Acid Derivatives in Cancer
Studies on various benzoic acid derivatives have demonstrated their potential to inhibit cancer cell growth through different mechanisms, including the inhibition of histone deacetylases (HDACs).[7] For instance, certain naturally occurring benzoic acid derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[7]
While specific IC50 values for this compound derivatives are not yet widely published, the table below presents data for other benzoic acid derivatives against various cancer cell lines to provide a comparative context.
Comparative Anticancer Efficacy Data
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Benzoic Acid Derivative A | HCT-116 (Colon) | 15.6 | [2] |
| Benzoic Acid Derivative B | MCF-7 (Breast) | 18.7 | [2] |
| 5-Fluorouracil | MCF-7 (Breast) | 5.0 - 20.0 | [6] |
| Doxorubicin | HCT-116 (Colon) | 0.1 - 1.0 | [2] |
Note: "Derivative A" and "Derivative B" represent different benzoic acid derivatives from the literature and are not direct derivatives of this compound.
Part 3: Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized in vitro assays are crucial for evaluating the anti-inflammatory and anticancer efficacy of novel compounds.
In Vitro Anti-Inflammatory Assays
A robust workflow for screening anti-inflammatory activity involves a series of well-established assays.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Treat cells with various concentrations of the test compound for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed and treat RAW 264.7 cells as above, including an LPS stimulation step.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Measure the absorbance at 540 nm.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-1β, IL-6) and PGE2 in the cell culture supernatant.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine or PGE2 of interest.
-
Add cell culture supernatants.
-
Add a detection antibody conjugated to an enzyme.
-
Add a substrate that produces a measurable color change.
-
Measure the absorbance at the appropriate wavelength.
-
In Vitro Anticancer Cytotoxicity Assays
Evaluating the anticancer potential of a compound involves determining its ability to kill or inhibit the growth of cancer cells.
Caption: Experimental workflow for in vitro anticancer screening.
-
MTT Assay: As described in the anti-inflammatory section.
-
Sulforhodamine B (SRB) Assay:
-
Principle: Measures total protein content, which correlates with cell number.
-
Protocol:
-
Seed cancer cells in a 96-well plate and treat with the compound.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB dye.
-
Wash and solubilize the bound dye.
-
Measure the absorbance at 510 nm.
-
-
-
Principle: Measures the release of the cytosolic enzyme LDH from cells with damaged membranes, an indicator of cytotoxicity.
-
Protocol:
-
Seed and treat cells as in other assays.
-
Collect the cell-free supernatant.
-
Add the LDH reaction mixture to the supernatant.
-
Measure the absorbance at 490 nm.
-
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that this compound derivatives are a promising class of molecules with the potential for significant anti-inflammatory and anticancer activities. Their likely multi-targeted mechanism of action in inflammation, potentially involving the NF-κB and MAPK pathways, could offer a superior therapeutic profile compared to existing drugs.
Further research is imperative to synthesize and screen a library of these derivatives to establish their specific efficacy and safety profiles. The experimental protocols outlined in this guide provide a robust framework for such investigations. The continued exploration of this chemical scaffold holds considerable promise for the development of next-generation therapeutics for a range of debilitating diseases.
References
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- PubMed. (n.d.). Anti-inflammatory drugs and their mechanism of action.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- National Center for Biotechnology Information. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line.
- National Center for Biotechnology Information. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).
- MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
- MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
- Scilit. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
- Chemical Review and Letters. (2026). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro).
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
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A Senior Application Scientist's Guide to Developing a Validated Bioanalytical Method for 2-Bromo-5-(Trifluoromethoxy)benzoic Acid Metabolites
This guide provides a comprehensive, in-depth comparison of methodologies for the development and validation of a bioanalytical method for the metabolites of 2-bromo-5-(trifluoromethoxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offering a logical framework for creating a robust, sensitive, and reliable assay suitable for pharmacokinetic and toxicokinetic studies. The entire process is grounded in the principles of scientific integrity and adheres to major regulatory guidelines.[1][2][3][4][5]
Introduction: The Analytical Challenge
This compound is a structurally complex molecule featuring a halogen, a trifluoromethoxy group, and a carboxylic acid moiety. Its metabolites are expected to retain the core challenges of the parent compound while introducing new analytical hurdles, such as increased polarity. Developing a quantitative method for these metabolites in complex biological matrices like plasma or urine is critical for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5] The primary challenge lies in achieving a high degree of selectivity and sensitivity to accurately measure low concentrations of multiple, structurally similar analytes in the presence of endogenous interferences.[3]
Section 1: Anticipated Metabolic Pathways and Strategic Approach
A successful bioanalytical method begins with a theoretical understanding of the analytes. For substituted benzoic acids, metabolism typically proceeds through two major phases.[6][7][8]
-
Phase I Metabolism: This often involves oxidation, such as hydroxylation of the aromatic ring, mediated by cytochrome P450 enzymes.[8][9]
-
Phase II Metabolism: The carboxylic acid group is a prime target for conjugation. The most common pathways for benzoic acids are the formation of an ester glucuronide or conjugation with the amino acid glycine.[6][9]
Given these predictions, our analytical strategy must be capable of quantifying the parent compound and at least three classes of metabolites: hydroxylated, glucuronidated, and glycine-conjugated species. This requires a versatile approach to sample preparation and chromatography.
Section 2: A Comparative Analysis of Sample Preparation Techniques
The goal of sample preparation is to isolate the analytes of interest from the biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection.[10][11] We will compare three widely used techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[12][13][14][15]
Protein Precipitation (PPT)
-
Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins.[12][13] The analytes remain in the supernatant, which is then analyzed.
-
Causality: This is the simplest and fastest method. However, it is the least selective, as it does not significantly remove other matrix components like phospholipids, which can cause significant ion suppression in mass spectrometry.[14][16]
-
Best For: High-throughput, early-stage discovery studies where speed is prioritized over ultimate sensitivity.[13]
Liquid-Liquid Extraction (LLE)
-
Principle: The analytes are partitioned between the aqueous sample and an immiscible organic solvent based on their relative solubility.[12] For our acidic analytes, the sample pH is adjusted to below the pKa of the carboxylic acid group to ensure they are in a neutral, more organic-soluble form.
-
Causality: LLE offers a significant improvement in sample cleanliness over PPT.[12][15] By choosing an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether), we can selectively extract the acidic compounds, leaving more polar interferences behind. However, it is more labor-intensive and uses larger volumes of organic solvents.[15]
Solid-Phase Extraction (SPE)
-
Principle: The sample is passed through a solid sorbent bed that retains the analytes. Interfering components are washed away, and the purified analytes are then eluted with a small volume of solvent.[14][17]
-
Causality: SPE provides the cleanest extracts and the highest concentration factor. For our target analytes, a mixed-mode anion-exchange SPE sorbent would be ideal. This sorbent has both reversed-phase and anion-exchange properties, allowing for a highly selective two-step retention mechanism: the hydrophobic core is retained by reversed-phase interactions, while the negatively charged carboxylate group is retained by the anion-exchange functionality. This dual-retention mechanism provides superior removal of matrix components compared to single-mode SPE, LLE, or PPT.[17]
Quantitative Comparison of Sample Preparation Methods
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity & Cleanup | Low | Moderate | High to Very High |
| Potential for Matrix Effects | High | Moderate | Low |
| Analyte Recovery | Good (but variable) | Good (optimization required) | Excellent & Reproducible |
| Throughput & Speed | Very Fast | Slow | Moderate to Fast (automatable) |
| Cost & Complexity | Low | Moderate | High |
Section 3: Chromatographic Separation and Detection
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[18]
Chromatographic Method Development
A systematic approach to method development is crucial. The primary goal is to achieve chromatographic separation of the parent compound from its metabolites and from any co-eluting matrix components that could cause ion suppression.
-
Column Chemistry: A standard C18 reversed-phase column is a good starting point. However, for aromatic and halogenated compounds, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the aromatic ring.
-
Mobile Phase: Due to the acidic nature of the analytes, a mobile phase with a low pH (e.g., 0.1% formic acid in water and acetonitrile) is necessary to ensure good peak shape and retention on a reversed-phase column.
-
Gradient Elution: A gradient elution, starting with a high aqueous content and ramping up the organic solvent, will be necessary to elute the more polar glucuronide metabolite and the more hydrophobic parent compound within a reasonable run time.
Mass Spectrometric Detection
-
Ionization: Electrospray Ionization (ESI) in negative mode is the logical choice for these acidic compounds, as the carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. This involves selecting a specific precursor ion (the [M-H]⁻ of the analyte) and a specific product ion (a fragment generated by collision-induced dissociation). The unique precursor-to-product transition for each analyte provides an exceptionally high degree of selectivity and sensitivity. The presence of the bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which can be used as a further confirmation of the identity of the analytes.[19]
Section 4: Bioanalytical Method Validation: A Trust-Building Process
Once the method is developed, it must be rigorously validated to ensure it is fit for its intended purpose.[20][21] The validation process is guided by regulatory documents from the FDA and EMA.[1][2][21][22][23][24] A full validation will assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Accuracy measures how close the measured concentrations are to the true value, while precision measures the reproducibility of these measurements. This is assessed at multiple concentration levels.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is a critical parameter, especially when using PPT.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analytes in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
Experimental Protocol: Accuracy and Precision Batch
-
Prepare Spiked Samples: Prepare quality control (QC) samples by spiking blank biological matrix with known concentrations of the analytes at four levels: LLOQ, low, medium, and high.
-
Analyze Replicates: Analyze a minimum of five replicates of each QC level in a single analytical run.
-
Calculate Concentrations: Use a calibration curve prepared on the same day to calculate the concentration of each QC sample.
-
Assess Performance:
-
Intra-day Precision: The relative standard deviation (%RSD) of the concentrations of the replicates at each level should not exceed 15% (20% at the LLOQ).
-
Intra-day Accuracy: The mean calculated concentration at each level should be within ±15% (±20% at the LLOQ) of the nominal concentration.
-
-
Repeat for Inter-day Assessment: Repeat this process on at least two different days to determine inter-day accuracy and precision.
Visualizing the Workflow
Diagram 1: Bioanalytical Method Development Workflow```dot
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
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A Senior Application Scientist's Guide to Characterizing Antibody Specificity: Cross-Reactivity Studies of Antibodies to 2-Bromo-5-(Trifluoromethoxy)benzoic Acid Derivatives
Introduction: The Imperative of Specificity in Small Molecule Immunoassays
In the realms of pharmaceutical development and clinical diagnostics, immunoassays for small molecules are indispensable tools. The generation of antibodies against these low-molecular-weight compounds, or haptens, such as 2-bromo-5-(trifluoromethoxy)benzoic acid, presents a unique set of challenges. Unlike large protein antigens, haptens are not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[1][2] The resulting antibodies must exhibit high specificity to the target molecule to ensure the accuracy and reliability of the assay, avoiding false positives from structurally similar metabolites, precursors, or drug analogs.
This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies on antibodies raised against this compound. We will delve into the rationale behind experimental design, present detailed, field-tested protocols for both competitive ELISA and Surface Plasmon Resonance (SPR), and offer insights into interpreting the resulting data. The core of this analysis lies in understanding how subtle molecular modifications—from the halogen substituent to the critical trifluoromethoxy group—impact antibody recognition. The trifluoromethoxy (-OCF3) group, in particular, is of significant interest in drug design for its ability to enhance metabolic stability and modulate lipophilicity, making a thorough understanding of its role in antibody binding crucial.[3][4][5]
Part 1: Immunogen Design and Synthesis – Eliciting a Targeted Response
The journey to a specific antibody begins with the strategic design of the immunogen. Since this compound is a hapten, it must be covalently linked to an immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to be recognized by the immune system.[6][] The choice of conjugation chemistry is critical as it influences which epitopes of the hapten are displayed to B-cells. For a carboxylic acid-containing hapten, the most common approach is the carbodiimide reaction, which couples the carboxyl group to primary amines (e.g., lysine residues) on the carrier protein. This strategy presents the aromatic portion of the hapten outwards, making it the primary antigenic determinant.
The hapten density—the number of hapten molecules per carrier protein—is a parameter that must be optimized. An insufficient density may fail to trigger a strong immune response, while an excessive density can sometimes lead to immune tolerance or the generation of low-affinity antibodies.[8][9] A hapten-to-carrier molar ratio of 10-20 is often a good starting point for achieving high-titer, specific antibody production.[8]
Workflow: Hapten-Carrier Conjugation
Caption: Workflow for preparing the hapten-carrier immunogen.
Protocol 1: EDC/NHS Conjugation of Hapten to Carrier Protein
-
Hapten Activation:
-
Dissolve 10 mg of this compound in 1 mL of anhydrous Dimethylformamide (DMF).
-
Add a 1.5 molar excess of N-Hydroxysuccinimide (NHS) followed by a 1.5 molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Stir the reaction at room temperature for 4-6 hours in the dark to form the NHS-ester.
-
-
Carrier Protein Preparation:
-
Dissolve 20 mg of KLH or BSA in 5 mL of Phosphate Buffered Saline (PBS), pH 7.4.
-
-
Conjugation Reaction:
-
Slowly add the activated hapten solution dropwise to the carrier protein solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove unreacted hapten and byproducts by extensive dialysis against PBS (pH 7.4) at 4°C with multiple buffer changes over 48 hours.
-
Alternatively, use a desalting column (e.g., Sephadex G-25) for faster purification.
-
-
Characterization:
-
Confirm conjugation and estimate hapten density using MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance peak.
-
Part 2: Cross-Reactivity Assessment by Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and cost-effective method for screening antibody specificity.[10] In this format, the antibody is pre-incubated with a sample containing the free analyte (or a potential cross-reactant). This mixture is then added to a microplate coated with a hapten-protein conjugate (often the hapten conjugated to a different carrier protein, like Ovalbumin (OVA), to avoid anti-carrier responses). The free analyte in the sample competes with the coated conjugate for binding to the limited number of antibody binding sites. A higher concentration of free analyte results in less antibody binding to the plate, leading to a weaker signal, which is inversely proportional to the analyte concentration.[11][12]
Workflow: Competitive ELISA for Cross-Reactivity
Caption: Workflow for a competitive ELISA experiment.
Protocol 2: Competitive ELISA
-
Plate Coating:
-
Coat a 96-well high-binding polystyrene plate with 100 µL/well of hapten-OVA conjugate (1-5 µg/mL in PBS, pH 7.4).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).[13]
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 3% non-fat dry milk or 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the target hapten (standard curve) and potential cross-reactants in Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20).
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a concentration predetermined to give ~80% of the maximum signal).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody/analyte mixture to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL/well of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in Assay Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL/well of TMB substrate and incubate in the dark for 10-20 minutes.[14]
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm immediately.
-
Data Analysis and Interpretation
The cross-reactivity is calculated from the IC₅₀ values (the concentration of analyte required to inhibit 50% of the maximum signal).
% Cross-Reactivity = (IC₅₀ of Target Hapten / IC₅₀ of Test Compound) x 100
| Compound ID | Structure Modification | IC₅₀ (nM) | % Cross-Reactivity |
| BTBA-01 (Target) | This compound | 15 | 100% |
| BTBA-02 | 2-chloro-5-(trifluoromethoxy)benzoic acid | 45 | 33.3% |
| BTBA-03 | 2-iodo-5-(trifluoromethoxy)benzoic acid | 25 | 60.0% |
| BTBA-04 | 2-bromo-5-(trifluoromethyl)benzoic acid | > 10,000 | < 0.15% |
| BTBA-05 | 2-bromo-5-methoxybenzoic acid | > 10,000 | < 0.15% |
| BTBA-06 | 2-bromo-benzoic acid | > 10,000 | < 0.15% |
| BTBA-07 | 3-bromo-5-(trifluoromethoxy)benzoic acid | 850 | 1.76% |
| BTBA-08 | Tetrazole bioisostere of BTBA-01 | 5,200 | 0.29% |
Table 1: Hypothetical cross-reactivity data for an antibody raised against BTBA-01, as determined by competitive ELISA. The data illustrates high specificity for the trifluoromethoxy group and the overall substitution pattern.
Part 3: Kinetic Analysis of Cross-Reactivity by Surface Plasmon Resonance (SPR)
While ELISA provides a robust measure of relative affinity, Surface Plasmon Resonance (SPR) offers a more nuanced view by measuring the kinetics of the antibody-antigen interaction in real-time without the need for labels.[15][16] SPR monitors changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of affinity (Kₗ = kₔ/kₐ).[17]
For small molecule analysis, the antibody is typically captured on the sensor chip, and the small molecule derivatives are injected as analytes. This orientation is preferred due to the low molecular weight of the analytes, which would produce a minimal signal if used as the ligand.
Workflow: SPR Kinetic Analysis
Caption: General workflow for an SPR-based kinetic analysis.
Protocol 3: SPR Cross-Reactivity Analysis
-
Chip Preparation:
-
Immobilize a high-affinity anti-species antibody (e.g., anti-mouse IgG Fc) onto a carboxymethylated dextran (CM5) sensor chip using standard amine coupling chemistry.
-
-
Kinetic Analysis Cycle:
-
Capture: Inject the primary antibody over the sensor surface at a low flow rate (e.g., 10 µL/min) to achieve a capture level of ~200-400 Response Units (RU).
-
Analyte Injection: Inject a series of concentrations of the small molecule analyte (e.g., 0.1 nM to 1 µM) in running buffer (e.g., HBS-EP+) over the surface at a high flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).
-
Dissociation: Allow the running buffer to flow over the chip for a defined dissociation time (e.g., 300-600 seconds) to monitor the dissociation of the analyte.
-
Regeneration: Inject a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 1.7) to remove the captured primary antibody, preparing the surface for the next cycle.
-
-
Data Analysis:
-
Reference subtract the data using a blank flow cell and a buffer-only (zero analyte) injection.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model for simple interactions) to derive kₐ, kₔ, and Kₗ values.[18]
-
Data Analysis and Interpretation
The kinetic constants provide a deeper understanding of the binding event. A change in affinity (Kₗ) for a cross-reactant can be due to a slower on-rate (kₐ), a faster off-rate (kₔ), or both.
| Compound ID | kₐ (1/Ms) | kₔ (1/s) | Kₗ (nM) | Interpretation |
| BTBA-01 (Target) | 5.2 x 10⁵ | 7.8 x 10⁻³ | 15 | High affinity, stable complex |
| BTBA-02 | 4.1 x 10⁵ | 1.8 x 10⁻² | 44 | Similar on-rate, >2x faster off-rate |
| BTBA-03 | 5.0 x 10⁵ | 1.3 x 10⁻² | 26 | Near-identical on-rate, faster off-rate |
| BTBA-04 | No Binding Detected | No Binding Detected | N/A | Oxygen atom is critical for binding |
| BTBA-07 | 1.1 x 10⁴ | 9.4 x 10⁻³ | 855 | >40x slower on-rate, similar off-rate |
Table 2: Hypothetical kinetic and affinity data from SPR analysis. The data suggests that replacing the bromo with a chloro group (BTBA-02) primarily destabilizes the complex (faster kₔ), while altering the substitution pattern (BTBA-07) significantly hinders the initial binding event (slower kₐ).
Conclusion: A Synthesis of Specificity
-
The Trifluoromethoxy Group is a Critical Epitope: The complete loss of binding when the oxygen atom is removed (BTBA-04) or when the fluorine atoms are absent (BTBA-05) indicates that the trifluoromethoxy moiety is an essential component of the epitope recognized by the antibody. Its unique electronic and steric properties likely form the anchor for high-affinity binding.[3][19]
-
Positional Integrity is Key: Shifting the substituents on the aromatic ring (BTBA-07) dramatically reduces affinity, primarily by slowing the association rate. This highlights the antibody's specificity for the precise 2-bromo-5-trifluoromethoxy substitution pattern.
-
Tolerance to Halogen Substitution: The antibody demonstrates some tolerance for changes at the 2-position, recognizing chloro- and iodo-analogs, albeit with reduced affinity. The SPR data suggests this is mainly due to a less stable binding complex (faster dissociation), implying the bromo group contributes to the stability of the interaction but is not the sole determinant of recognition.
-
Carboxylic Acid Moiety is Essential: The lack of recognition for the tetrazole bioisostere (BTBA-08) suggests the carboxylic acid group is involved in a critical hydrogen bond or electrostatic interaction within the antibody's binding pocket.[20][21]
By combining the high-throughput screening capability of competitive ELISA with the detailed kinetic insights from SPR, researchers can build a comprehensive specificity profile. This self-validating system ensures that antibodies selected for assay development are not only high-affinity but also highly specific, providing the trustworthiness required for demanding applications in drug development and research.
References
- Chang, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society.
- Dalvit, C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Creative Biolabs.
- Chang, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed.
- Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed.
- Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate.
- Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production. Creative Diagnostics.
- Mauriz, E., et al. (2006). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry.
- Mauriz, E., et al. (2006). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. American Chemical Society.
- Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed.
- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed.
- Talele, T. T. (2016). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
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A Comparative Guide to Elucidating the Mechanism of Action of Bioactive 2-Bromo-5-(trifluoromethoxy)benzoic Acid Analogs
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically establish the mechanism of action (MoA) of novel 2-bromo-5-(trifluoromethoxy)benzoic acid analogs. The unique structural features of this scaffold, particularly the electron-withdrawing trifluoromethoxy group, can significantly influence a molecule's pharmacokinetic profile and biological activity, making a thorough MoA investigation critical.[1][2] This document eschews a rigid template, instead presenting a logical, field-proven workflow that integrates modern biophysical, biochemical, and cellular techniques to build a robust, evidence-based understanding of a compound's activity.
Foundational Characterization: Establishing a Baseline
Before delving into complex MoA studies, it is imperative to establish a foundational understanding of the analog's basic properties. This initial phase ensures data quality and informs subsequent experimental design.
Initial Bioactivity and Phenotypic Screening:
The first step is to confirm and quantify the analog's biological effect in a relevant cellular model. This could range from cytotoxicity in cancer cell lines to modulation of a specific signaling pathway. It is crucial to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) to establish a working concentration range for subsequent experiments.
ADME-Tox Profiling:
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is critical to weed out compounds with unfavorable properties.[3] A standard panel of in vitro assays should be conducted to evaluate parameters such as solubility, metabolic stability in liver microsomes, plasma protein binding, and potential cytotoxicity.[4][5][6]
Table 1: Representative Foundational Data for a Hypothetical Analog (BTBA-1)
| Parameter | BTBA-1 | Control Compound (Known MoA) |
| Cell Viability IC50 (MCF-7) | 2.5 µM | 5.0 µM |
| Aqueous Solubility (pH 7.4) | 15 µg/mL | 50 µg/mL |
| Microsomal Stability (t½) | 45 min | 60 min |
| Plasma Protein Binding | 95% | 90% |
| Cytotoxicity (HepG2) | > 50 µM | > 100 µM |
This initial data provides a critical baseline for comparing the physicochemical and biological properties of the novel analog against a known standard.
The Hunt for the Target: Unbiased and Hypothesis-Driven Approaches
Identifying the direct molecular target(s) of a bioactive compound is a cornerstone of MoA elucidation.[7] A multi-pronged approach, combining both unbiased and hypothesis-driven methods, is recommended to increase the probability of success.
Unbiased, Label-Free Approaches:
These methods are powerful as they do not require modification of the compound, which could alter its activity.[8]
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[9][10][11] By heating cell lysates or intact cells treated with the compound across a temperature gradient, shifts in the thermal stability of proteins can be detected, pointing to direct target engagement.[12][13]
-
Drug Affinity Responsive Target Stability (DARTS): This method leverages the fact that small molecule binding can protect a target protein from proteolysis.[14] Cell lysates are treated with the compound and then subjected to limited proteolysis. The target protein, stabilized by the compound, will be less susceptible to digestion.[8]
Affinity-Based Approaches:
These methods involve immobilizing the compound to a solid support or tagging it (e.g., with biotin) to "pull down" its binding partners from a cell lysate.[8][15] While powerful, it's crucial to ensure that the chemical modification does not abrogate the compound's bioactivity.[14]
Target Validation and Pathway Deconvolution
Once a list of candidate targets has been generated, the next critical phase is to validate these targets and understand their role in the observed phenotype.[16]
Target Validation with CRISPR-Cas9:
CRISPR-Cas9-mediated gene knockout is a powerful tool for validating whether the identified target is responsible for the compound's bioactivity.[17][18][19] If knocking out the gene encoding the putative target protein recapitulates the phenotype observed with compound treatment, it provides strong evidence for a direct MoA.[20]
Kinome Profiling:
Given that a significant portion of the druggable genome consists of kinases, it is often prudent to assess the compound's activity against a broad panel of kinases.[21] Kinase profiling services can provide data on the compound's selectivity and identify both on-target and potential off-target kinase interactions.[22][23][24][25]
Signaling Pathway Analysis with Reporter Gene Assays:
To understand the downstream consequences of target engagement, reporter gene assays are invaluable.[26][27][28] These assays utilize a reporter gene (e.g., luciferase or GFP) linked to a specific response element in a signaling pathway.[29][30] By treating cells containing the reporter construct with the compound, one can quantify the activation or inhibition of specific pathways.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is designed to determine the thermal shift of a putative target protein upon binding to a this compound analog.[9][12]
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Harvest and resuspend cells in a suitable buffer at a concentration of 10-20 million cells/mL.
-
Divide the cell suspension into two aliquots. Treat one with the analog at a saturating concentration and the other with a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and quantify the band intensities.
-
Plot the percentage of soluble protein as a function of temperature for both the treated and control samples to determine the thermal shift.
-
Protocol 2: CRISPR-Cas9 Mediated Knockout for Target Validation
This protocol outlines the general steps for generating a knockout cell line to validate a candidate target.
-
gRNA Design and Cloning:
-
Design two or more guide RNAs (gRNAs) targeting a critical exon of the gene of interest.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector.
-
-
Transfection and Clonal Selection:
-
Transfect the host cell line with the gRNA/Cas9 plasmid.
-
Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
-
Expand the clonal populations.
-
Extract genomic DNA and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target locus.
-
Perform Western blotting or qPCR to confirm the absence of the target protein or mRNA, respectively.
-
-
Phenotypic Analysis:
-
Treat the validated knockout cell line and the parental cell line with the bioactive analog.
-
Perform the relevant phenotypic assay (e.g., cell viability) to determine if the knockout confers resistance to the compound.
-
References
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A Senior Application Scientist's Guide to the Statistical Analysis of Biological Data from Screens of 2-bromo-5-(trifluoromethoxy)benzoic Acid Derivatives
Introduction
In the landscape of contemporary drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel bioactive molecules. The systematic evaluation of large chemical libraries against biological targets, however, generates vast and complex datasets. The journey from raw screening data to validated, actionable "hit" compounds is paved with rigorous statistical analysis. This guide provides an in-depth, technical walkthrough of the statistical methodologies essential for the robust analysis of biological data derived from screens of a promising class of compounds: 2-bromo-5-(trifluoromethoxy)benzoic acid derivatives.
The unique physicochemical properties imparted by the trifluoromethoxy group, such as high lipophilicity and metabolic stability, make these derivatives intriguing candidates for therapeutic development.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for not only analyzing the screening data of these specific compounds but also for objectively comparing their performance against established alternatives. We will delve into the causality behind experimental and analytical choices, ensuring a self-validating system of protocols and interpretation.
The Imperative of Rigorous Statistical Analysis in High-Throughput Screening
High-throughput screening is an industrialized process, leveraging automation to test hundreds of thousands to millions of compounds.[3] However, the process is susceptible to systematic and random errors, including positional effects on assay plates, temporal variations in signal, and reagent dispensing inaccuracies.[4][5] Naive hit selection based on simple thresholds can lead to a high rate of false positives and false negatives.[6] Therefore, a multi-step statistical analysis workflow is not just recommended; it is critical for the integrity of any screening campaign.
This workflow typically encompasses data normalization to correct for systematic errors, quality control to ensure the reliability of each assay plate, and robust hit selection methods to identify statistically significant active compounds.[7][8]
Experimental Design and Data Acquisition: A Hypothetical Scenario
To illustrate the statistical principles, we will consider a hypothetical HTS campaign designed to identify potential anticancer and antimicrobial agents from a library of this compound derivatives.
Hypothetical Screening Assays:
-
Anticancer Screen: A cell viability assay (e.g., MTT or CellTiter-Glo®) using a human cancer cell line (e.g., HeLa or MCF-7). The readout is a measure of cell proliferation, where a decrease in signal indicates potential cytotoxic or anti-proliferative activity.[9]
-
Antimicrobial Screen: A broth microdilution assay to determine the minimum inhibitory concentration (MIC) against a bacterial strain (e.g., Staphylococcus aureus). The readout is optical density (OD), where a decrease in OD signifies inhibition of bacterial growth.
Controls are paramount for data normalization and quality assessment:
-
Positive Controls: In the anticancer screen, a known cytotoxic agent like Doxorubicin would be used.[10] For the antimicrobial screen, a broad-spectrum antibiotic such as Ciprofloxacin would serve as the positive control.[11] Positive controls demonstrate that the assay is capable of detecting the desired biological effect.[12][13]
-
Negative Controls: Wells containing cells or bacteria with the vehicle (e.g., DMSO) but no test compound. These wells represent 100% viability or growth and are used to establish the baseline.[12][14]
-
Neutral Controls (or "Empty" Wells): Wells with media only, to measure background signal.
A Step-by-Step Guide to the Statistical Analysis Workflow
The following sections provide detailed protocols for each stage of the statistical analysis pipeline.
Part 1: Data Pre-processing and Normalization
Raw data from HTS readers are rarely directly comparable across different plates or even within the same plate due to experimental variability.[5] Normalization is the process of adjusting the raw data to account for these variations.
Experimental Protocol: Data Normalization
-
Data Collection: Export the raw data (e.g., absorbance, fluorescence, or luminescence values) from the plate reader into a data analysis software or a spreadsheet program.
-
Background Subtraction: For each well, subtract the average signal of the neutral control wells on the same plate. This corrects for background noise from the media and assay reagents.
-
Control-Based Normalization (Percent Inhibition/Activity): This is a common and intuitive method.[6]
-
Calculate the average and standard deviation of the positive and negative controls for each plate.
-
For each test compound well, calculate the percent inhibition using the following formula: Percent Inhibition = 100 * (1 - (Value_sample - Mean_positive_control) / (Mean_negative_control - Mean_positive_control))
-
-
Z-Score Normalization: The Z-score method normalizes the data based on the mean and standard deviation of all sample wells on a plate, assuming most compounds are inactive.[5]
-
Calculate the mean and standard deviation of all sample wells on the plate.
-
For each sample well, calculate the Z-score: Z-score = (Value_sample - Mean_samples) / SD_samples
-
-
B-Score Normalization: The B-score is a more robust method that corrects for positional effects by performing a two-way median polish on the data.[3] This method is particularly useful when there are gradients or "edge effects" on the plates. The calculation is more complex and typically requires specialized software packages.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Raw HTS Data] --> B{Background Subtraction}; B --> C{Control-Based Normalization}; C --> D[Normalized Data (% Inhibition)]; B --> E{Z-Score Normalization}; E --> F[Normalized Data (Z-Scores)]; B --> G{B-Score Normalization}; G --> H[Normalized Data (B-Scores)]; }
Caption: Data Normalization Workflow
Part 2: Quality Control
Before proceeding to hit selection, it is essential to assess the quality of each assay plate. The Z'-factor is a widely accepted statistical parameter for this purpose.[15]
Experimental Protocol: Z'-Factor Calculation
-
Using the raw data from the positive and negative controls on a single plate, calculate the mean (μ) and standard deviation (σ) for both.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative|
-
Interpretation:
-
Z' > 0.5: An excellent assay.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for HTS.
-
Part 3: Hit Selection
Hit selection is the process of identifying compounds that exhibit a statistically significant biological effect.
Experimental Protocol: Hit Selection Strategies
-
Threshold-Based Selection: The simplest method involves setting a cutoff based on the normalized data (e.g., percent inhibition > 50% or Z-score < -3).[16] While easy to implement, this method can be prone to false positives if the data distribution is not normal.
-
Robust Statistics: To mitigate the influence of outliers, robust statistical methods are preferred.[7]
-
Calculate the median and median absolute deviation (MAD) of the sample data on each plate.
-
A robust Z-score (also known as the B-score in some contexts) can be calculated as: Robust Z-score = (Value_sample - Median_samples) / (1.4826 * MAD_samples) The constant 1.4826 makes the MAD equivalent to the standard deviation for a normal distribution.
-
A hit can be defined as a compound with a robust Z-score below a certain threshold (e.g., -3).
-
dot graph TD { rankdir=TB; node [shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"]; A[Normalized Data] --> B{Quality Control (Z' > 0.5?)}; B -- Yes --> C{Hit Selection}; B -- No --> D[Review/Discard Plate]; C --> E[Threshold-Based (e.g., % Inhibition > 50%)]; C --> F[Robust Statistics (e.g., Robust Z-score < -3)]; E --> G[Initial Hit List]; F --> G; }
Caption: Hit Selection Pipeline
Part 4: Dose-Response Analysis and Curve Fitting
Primary screen "hits" should be re-tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 or EC50).[17]
Experimental Protocol: Dose-Response Analysis
-
Select the initial hits from the primary screen.
-
Perform a serial dilution of each hit compound (typically 8-12 concentrations).
-
Run the same biological assay as in the primary screen with these concentrations.
-
Plot the normalized response (e.g., percent inhibition) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R, or Python libraries).[18]
-
The equation for a four-parameter logistic curve is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
From the curve fit, determine the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed) and the Hill slope.
Comparative Analysis: this compound Derivatives vs. Alternatives
To provide context for the screening results, it is crucial to compare the performance of the novel derivatives against well-characterized standard compounds.
Hypothetical Data Summary
The following tables present hypothetical, yet plausible, data from our screening scenario.
Table 1: Hypothetical Primary Screening Results (Anticancer Assay - HeLa Cells)
| Compound ID | Derivative Substitution | % Inhibition | Z-Score | Hit? (Z-Score < -3) |
| BTB-001 | Unsubstituted | 85.2 | -4.5 | Yes |
| BTB-002 | 4-Chloro | 92.1 | -5.1 | Yes |
| BTB-003 | 3-Methyl | 45.6 | -1.8 | No |
| Doxorubicin | Positive Control | 98.5 | -5.8 | Yes |
| DMSO | Negative Control | 0.2 | 0.1 | No |
Table 2: Hypothetical Dose-Response Data (Anticancer Assay - HeLa Cells)
| Compound ID | IC50 (µM) | Hill Slope |
| BTB-001 | 2.5 | 1.1 |
| BTB-002 | 1.8 | 1.3 |
| Doxorubicin | 0.5 | 1.5 |
| Cisplatin (Alternative) | 5.2 | 1.0 |
Table 3: Hypothetical Antimicrobial Screening Results (S. aureus)
| Compound ID | MIC (µg/mL) |
| BTB-001 | 8 |
| BTB-002 | 4 |
| Ciprofloxacin | 0.5 |
| Gentamicin (Alternative) | 1 |
Interpretation of Comparative Data
Based on the hypothetical data:
-
Anticancer Activity: The this compound derivatives BTB-001 and BTB-002 show promising anticancer activity. The 4-chloro substitution in BTB-002 appears to enhance potency compared to the unsubstituted analog, a common trend in structure-activity relationship (SAR) studies.[19][20] While not as potent as the standard chemotherapeutic Doxorubicin, they exhibit higher potency than Cisplatin in this hypothetical scenario.
-
Antimicrobial Activity: The derivatives demonstrate moderate antimicrobial activity. Their MIC values are higher than those of the standard antibiotics Ciprofloxacin and Gentamicin, suggesting they are less potent as direct antibacterial agents in this context.
dot graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; subgraph "Anticancer Potency" { rank=same; Doxorubicin [label="Doxorubicin (IC50 = 0.5 µM)"]; BTB_002 [label="BTB-002 (IC50 = 1.8 µM)"]; BTB_001 [label="BTB-001 (IC50 = 2.5 µM)"]; Cisplatin [label="Cisplatin (IC50 = 5.2 µM)"]; Doxorubicin -> BTB_002 -> BTB_001 -> Cisplatin [style=invis]; } subgraph "Antimicrobial Potency" { rank=same; Ciprofloxacin [label="Ciprofloxacin (MIC = 0.5 µg/mL)"]; Gentamicin [label="Gentamicin (MIC = 1 µg/mL)"]; BTB_002_anti [label="BTB-002 (MIC = 4 µg/mL)"]; BTB_001_anti [label="BTB-001 (MIC = 8 µg/mL)"]; Ciprofloxacin -> Gentamicin -> BTB_002_anti -> BTB_001_anti [style=invis]; } edge [style=invis]; Doxorubicin -> Ciprofloxacin;
Caption: Comparative Potency Ranking
Conclusion and Future Directions
This guide has outlined a comprehensive statistical framework for the analysis of biological data from high-throughput screens, using the example of this compound derivatives. By adhering to a rigorous workflow of data normalization, quality control, robust hit selection, and dose-response analysis, researchers can confidently identify and prioritize promising compounds for further development.
The hypothetical comparative analysis demonstrates how to contextualize the performance of novel compounds against established alternatives. The derivatives in our case study showed potential as anticancer agents, warranting further investigation, such as secondary assays to elucidate their mechanism of action and selectivity profiling against non-cancerous cell lines.[3][21] While their antimicrobial activity was modest, further structural modifications could enhance this property.
Ultimately, the statistical methods detailed herein are indispensable tools for navigating the complexities of HTS data, ensuring that the most promising chemical entities are advanced in the drug discovery pipeline.
References
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- Primary screen hit identification and validation. (n.d.).
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2021). STAR protocols, 2(3), 100727. [Link]
- Enzyme Assay Design for High-Throughput Screening. (2012). Methods in molecular biology (Clifton, N.J.), 856, 33-51. [Link]
- Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. (1992). Journal of pharmaceutical and biomedical analysis, 10(10-12), 859-873. [Link]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein journal of organic chemistry, 4, 13. [Link]
- Active benzoic acid derivative compounds used in this work. (n.d.).
- Comparative in vitro study of the antimicrobial activities of different commercial antibiotic products for intravenous administration. (2012). Revista do Instituto de Medicina Tropical de São Paulo, 54(4), 209-215. [Link]
- Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. (2009). Dose-response : a publication of International Hormesis Society, 7(2), 119–131. [Link]
- 2-Bromo-5-(trifluoromethoxy)benzeneboronic acid. (n.d.). PubChem. [Link]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry, 4, 13. [Link]
- Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. (2020). Frontiers in bioengineering and biotechnology, 8, 581. [Link]
- Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). Archiv der Pharmazie, 353(12), e2000282. [Link]
- N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. (2018). Molecules (Basel, Switzerland), 23(10), 2465. [Link]
- Positive and Negative Controls. (2021). Rockland Immunochemicals. [Link]
- How to Design Positive and Negative Controls for IHC, WB & ELISA. (n.d.). Boster Bio. [Link]
- 2-Bromo-5-(trifluoromethyl)benzoic acid methyl ester. (n.d.). PubChem. [Link]
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2019).
- In Vitro Screening of a 1280 FDA-Approved Drugs Library against Multidrug-Resistant and Extensively Drug-Resistant Bacteria. (2021). Antibiotics, 10(7), 834. [Link]
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2019).
- Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (2003). Bioorganic & medicinal chemistry letters, 13(23), 4153–4156. [Link]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of applied microbiology, 134(11), lxad269. [Link]
- High-Throughput Chemotherapeutic Drug Screening System for Gastric Cancer (Cure-GA). (2024). Annals of surgical oncology. [Link]
- High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. (2021). Frontiers in oncology, 11, 755913. [Link]
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). Foods (Basel, Switzerland), 11(9), 1334. [Link]
- Cell-based high throughput screening (HTS) of FDA-approved drug library to identify novel sensitizers to cisplatin in colorectal cancer. (2018). Oncotarget, 9(46), 28068–28079. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 2-bromo-5-(trifluoromethoxy)benzoic acid: A Guide for Researchers
For chemists engaged in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of a synthetic route is paramount. The efficiency, scalability, and cost-effectiveness of a chosen pathway can significantly impact the trajectory of a research program. This guide provides a detailed, head-to-head comparison of plausible synthetic routes to 2-bromo-5-(trifluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry. While a definitive, peer-reviewed synthesis for this specific molecule is not extensively documented, we can, with a high degree of confidence, extrapolate from well-established precedents for structurally analogous compounds. This analysis is grounded in fundamental principles of organic chemistry and supported by data from closely related transformations.
Introduction: The Significance of this compound
This compound is a substituted aromatic carboxylic acid. The presence of a bromine atom provides a handle for further functionalization, most notably through cross-coupling reactions. The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance metabolic stability and cell permeability of a drug candidate. The carboxylic acid moiety offers a versatile point for amide bond formation and other derivatizations. These features make this molecule a desirable starting material for the synthesis of novel bioactive compounds.
Proposed Synthetic Routes: A Comparative Analysis
Two primary synthetic strategies are considered for the preparation of this compound:
-
Route 1: Direct Electrophilic Bromination of 3-(trifluoromethoxy)benzoic acid. This is the most straightforward and likely most efficient route.
-
Route 2: Multi-step Synthesis via a Sandmeyer Reaction. This route is more complex but offers an alternative approach if the direct bromination proves problematic.
Route 1: Direct Electrophilic Bromination
This approach leverages the directing effects of the substituents on the aromatic ring to achieve the desired regioselectivity. The trifluoromethoxy group at the 3-position and the carboxylic acid group at the 1-position will both influence the position of the incoming electrophile (bromine). The trifluoromethoxy group is ortho-, para-directing, while the carboxylic acid group is a meta-director. The trifluoromethoxy group is, however, a deactivating group, which will slow down the reaction rate compared to more activated systems.
Mechanistic Rationale
The trifluoromethoxy group, despite being electron-withdrawing, directs ortho and para due to the lone pairs on the oxygen atom that can be donated to the aromatic ring, stabilizing the arenium ion intermediate. The carboxylic acid group is deactivating and meta-directing. The directing effects are additive. The positions ortho to the trifluoromethoxy group are 2 and 4. The position para is 6. The positions meta to the carboxylic acid are 3 and 5. The trifluoromethoxy group is at position 3, so the incoming electrophile will be directed to the 2, 4, and 6 positions. The carboxylic acid group is at position 1, so the incoming electrophile will be directed to the 3 and 5 positions. The only position that is activated by the trifluoromethoxy group and not deactivated by the carboxylic acid group is the 2-position. Therefore, the bromination is expected to occur selectively at the 2-position.
A well-documented precedent for this type of transformation is the bromination of 3-methoxybenzoic acid (m-anisic acid) to yield 2-bromo-5-methoxybenzoic acid[1]. The methoxy group is a stronger activating group than the trifluoromethoxy group, but the directing effects are analogous.
Proposed Experimental Protocol
This protocol is adapted from the synthesis of 2-bromo-5-methoxybenzoic acid[1].
dot
Caption: Synthetic pathway for Route 1.
Materials:
-
3-(Trifluoromethoxy)benzoic acid
-
Bromine
-
Glacial Acetic Acid
-
Water
Procedure:
-
In a fume hood, dissolve 3-(trifluoromethoxy)benzoic acid (1.0 eq) in glacial acetic acid.
-
To this solution, add bromine (1.05 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Add water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 70-80% (based on the methoxy analog) |
| Purity | >98% after recrystallization |
| Molecular Formula | C8H4BrF3O3 |
| Molecular Weight | 285.01 g/mol |
The product can be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the bromination.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: For comparison with literature values.
Route 2: Multi-step Synthesis via a Sandmeyer Reaction
This alternative route would involve the synthesis of a suitably substituted aniline precursor, followed by diazotization and a Sandmeyer reaction to introduce the bromine atom. A possible starting material for this route could be 3-amino-4-bromobenzotrifluoride. The carboxylic acid group would then need to be introduced, for example, via a Grignard reaction with carbon dioxide. This route is significantly longer and more complex than direct bromination.
Mechanistic Rationale
The Sandmeyer reaction is a well-established method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. This route offers a high degree of regiocontrol, as the position of the bromine atom is determined by the position of the amino group in the precursor.
Proposed Synthetic Pathway
dot
Caption: A potential multi-step synthetic pathway for Route 2.
This route is presented as a conceptual alternative and a detailed experimental protocol is not provided due to its complexity and the likely superior efficiency of Route 1.
Head-to-Head Comparison
| Feature | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction |
| Number of Steps | 1 | Multiple |
| Atom Economy | High | Lower |
| Reagents | Readily available and inexpensive | More complex and potentially hazardous reagents |
| Scalability | Likely straightforward | More challenging due to multiple steps |
| Potential Issues | Regioselectivity, reaction rate | Diazonium salt instability, Grignard formation |
| Overall Efficiency | High | Low |
Conclusion and Recommendation
Based on established chemical principles and analogous transformations, Route 1, the direct electrophilic bromination of 3-(trifluoromethoxy)benzoic acid, is the unequivocally recommended synthetic strategy. This route is shorter, more atom-economical, and likely to be higher yielding. The starting material is commercially available, and the reaction conditions are standard for this type of transformation. While Route 2 provides a theoretical alternative, its complexity makes it a less practical choice for most applications.
Researchers and drug development professionals should find the detailed protocol and comparative analysis in this guide to be a valuable resource for the efficient synthesis of this compound and other similarly substituted aromatic compounds.
References
- PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]
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In-Depth Performance Analysis of 2-Bromo-5-(trifluoromethoxy)benzoic Acid Derivatives: A Guide for Target-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The 2-bromo-5-(trifluoromethoxy)benzoic acid scaffold represents a promising starting point for the development of novel therapeutics. The trifluoromethoxy group can enhance metabolic stability and membrane permeability, while the bromine atom and carboxylic acid handle provide versatile points for synthetic elaboration. This guide aims to provide a comprehensive framework for benchmarking the performance of derivatives of this scaffold in target-based assays, a critical step in the drug discovery pipeline.
While extensive comparative data for derivatives of this compound against specific biological targets is not yet widely available in the public domain, this guide will establish a robust methodological blueprint for such a comparison. By examining analogous chemical series and established assay protocols, we can delineate a clear path for researchers to generate and interpret the necessary data to evaluate the potential of their synthesized compounds.
The Rationale for Target-Based Benchmarking
Target-based drug discovery hinges on the principle of designing molecules to interact with a specific biological target, such as an enzyme or receptor, that is implicated in a disease pathway.[1] Benchmarking the performance of novel compounds against known standards or alternative scaffolds is essential to:
-
Establish Potency and Efficacy: Quantify the concentration at which a compound elicits a desired effect on its target (e.g., IC50, EC50, Kᵢ, Kₔ).
-
Determine Selectivity: Assess the compound's activity against off-target molecules to predict potential side effects.
-
Elucidate Structure-Activity Relationships (SAR): Understand how chemical modifications to the core scaffold influence biological activity, guiding the design of more potent and selective analogs.
-
Provide a Rationale for Further Development: Strong performance in target-based assays is a key prerequisite for advancing a compound to more complex cellular and in vivo models.
Given the structural similarities of the this compound scaffold to known inhibitors of various enzyme families, a primary focus for target identification would be on protein kinases and hydrolases (e.g., cholinesterases). The following sections will detail the experimental approaches to benchmark derivatives against these and other potential targets.
Comparative Data Framework: A Template for Analysis
To objectively compare the performance of novel this compound derivatives, a structured data presentation is crucial. The following table serves as a template for summarizing key performance indicators. For the purpose of this guide, we will use hypothetical data for a derivative, "Compound X," and a well-established kinase inhibitor, "Comparator Kinase Inhibitor," to illustrate the framework.
Table 1: Comparative Performance of Compound X vs. Comparator Kinase Inhibitor in Target-Based Assays
| Parameter | Compound X (Hypothetical) | Comparator Kinase Inhibitor | Assay Type | Target |
| IC₅₀ (nM) | 50 | 10 | Biochemical Kinase Assay | Kinase A |
| Kᵢ (nM) | 75 | 15 | Competitive Binding Assay | Kinase A |
| ΔTₘ (°C) | +5.2 | +6.5 | Cellular Thermal Shift Assay | Kinase A |
| Kₔ (nM) | 120 | 25 | Isothermal Titration Calorimetry | Kinase A |
| Selectivity | >100-fold vs. Kinase B | >200-fold vs. Kinase B | Kinase Panel Screening | Kinase A vs. B |
Key Experimental Protocols for Performance Benchmarking
The following are detailed, step-by-step methodologies for essential target-based assays to generate the comparative data outlined above. The choice of specific reagents and conditions should be optimized for the target of interest.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. The assay quantifies this activity, often through the detection of the phosphorylated substrate or the depletion of ATP. Inhibition is observed as a decrease in signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of the purified kinase, substrate (peptide or protein), and ATP at optimized concentrations in assay buffer.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add the test compound dilutions to the assay plate.
-
Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent (e.g., a phosphorylation-specific antibody or a luciferase-based ATP detection reagent).
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[2]
Principle: When a ligand binds to a target protein, heat is either released (exothermic) or absorbed (endothermic). ITC measures these small heat changes to determine the binding affinity (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[3]
Detailed Protocol:
-
Sample Preparation:
-
Prepare solutions of the purified target protein and the test compound in the same buffer to minimize heat of dilution effects.
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).
-
Perform a series of small injections of the compound into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the Kₔ, n, ΔH, and ΔS.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method for assessing target engagement in a cellular environment.[4]
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with a compound and then heated. The amount of soluble target protein remaining after heating is quantified, and a shift in the melting curve indicates target engagement.[5]
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of the test compound or a vehicle control for a defined period.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the samples across a range of temperatures for a short duration (e.g., 3-5 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles or with a lysis buffer).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using a method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the curve in the presence of the compound indicates stabilization.
-
Isothermal Dose-Response: Treat cells with a range of compound concentrations and heat at a single temperature (typically the Tₘ in the absence of the compound). Plot the amount of soluble protein against the compound concentration to determine the EC₅₀ for thermal stabilization.
-
Visualizing Experimental Workflows and Pathways
To enhance clarity and understanding, diagrams are essential for representing complex processes.
Caption: A generalized workflow for benchmarking small molecule inhibitors.
Caption: Inhibition of a kinase signaling pathway by a test compound.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel, potent, and selective inhibitors of various biological targets. By systematically applying the target-based assays detailed in this guide—including biochemical inhibition, isothermal titration calorimetry, and cellular thermal shift assays—researchers can generate the high-quality, comparative data necessary to build robust structure-activity relationships. This, in turn, will enable the rational design of next-generation derivatives with optimized therapeutic potential. Future work should focus on screening derivatives of this scaffold against diverse target panels to uncover novel biological activities and expand the therapeutic applications of this versatile chemical class.
References
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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- Keserű, G. M., & Makara, G. M. (2009). The influence of lead discovery strategies on the properties of drug candidates. Nature Reviews Drug Discovery, 8(3), 203-212. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link][3]
- Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95. [Link]
- Ci, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link][7]
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Safety Operating Guide
2-bromo-5-(trifluoromethoxy)benzoic Acid proper disposal procedures
Disposal Protocol: 2-bromo-5-(trifluoromethoxy)benzoic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound (CAS No. 403646-48-0). As a halogenated aromatic carboxylic acid, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.
Core Principle: Hazard Identification and Risk Mitigation
Understanding the inherent risks of this compound is the foundation of its safe management. Its chemical structure, containing both a bromine atom and a trifluoromethoxy group, places it firmly in the category of halogenated organic compounds .[1][2] This classification is the single most important factor determining its disposal pathway.
Hazard Profile
The compound is a solid that poses specific health risks upon exposure.[3][4] It is not classified as a fire hazard.[3]
| Hazard Classification | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation upon contact.[3][4][5] |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation.[3][4][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation if inhaled as a dust.[3][4][5] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[5] |
Environmental Rationale for Segregation
Halogenated organic compounds are subject to stringent disposal regulations because their improper disposal, particularly via landfill, poses a significant environmental threat.[6] Incineration is the required method, but it must be performed in specialized facilities equipped with afterburners and flue gas scrubbers.[3] This is to neutralize the acidic and toxic gases (e.g., hydrogen bromide, hydrogen fluoride) generated during combustion.[3] Disposing of this compound in non-halogenated waste streams can damage incinerators and lead to the release of pollutants.
Personal Protective Equipment (PPE)
A risk-based approach to PPE is mandatory. The following table outlines the minimum required PPE for handling this compound during routine use and disposal preparation.
| Task | Required PPE | Rationale |
| Handling Solid Compound (Weighing, Transferring) | Nitrile gloves, Safety glasses with side shields, Lab coat | Prevents skin contact and eye exposure from dust or small particles.[3][4] |
| Preparing Waste for Disposal (Pouring solutions, sealing containers) | Chemical splash goggles, Nitrile gloves, Lab coat | Provides a higher level of eye protection against potential splashes.[3][4] |
| Cleaning Spills | Chemical splash goggles, Nitrile gloves, Lab coat. Respiratory protection may be needed for large spills generating dust. | Protects against concentrated exposure during cleanup operations.[3] |
Waste Segregation: A Decision-Based Workflow
Proper segregation is the most critical step in hazardous waste management. Mixing waste streams is a common, costly, and dangerous mistake. This compound and any materials contaminated with it must be treated as halogenated organic waste .[2][7]
The following workflow illustrates the decision process for segregating laboratory waste.
Caption: Decision Workflow for Chemical Waste Segregation.
Step-by-Step Disposal Protocol
Follow these steps meticulously to ensure safe and compliant disposal. This process covers the lifecycle of the waste from its generation to its removal from the laboratory.
Step 1: Container Selection
-
Action: Select a designated hazardous waste container that is compatible with the waste. For this compound, a high-density polyethylene (HDPE) container is appropriate.[8]
-
Causality: The container must be chemically resistant to the waste to prevent leaks and degradation.[9] It must have a screw-top, threaded lid to ensure it can be securely closed, preventing spills and evaporation.[7][10] Never use food-grade containers like jars, as this can lead to dangerous mix-ups.[10]
Step 2: Waste Labeling
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[11] Clearly write the full chemical name: "Waste: this compound ".[7] If other halogenated compounds are added to the same container, list all constituents and their approximate percentages.[2]
-
Causality: Federal regulations like the Resource Conservation and Recovery Act (RCRA) mandate that hazardous waste containers be clearly labeled with their contents and associated hazards.[11][12] This information is vital for waste handlers and disposal facilities to manage the waste correctly and safely.
Step 3: Waste Accumulation
-
Action: Add the waste this compound (whether in solid form or dissolved in a halogenated solvent) to the prepared container. Keep the container securely capped at all times, except when you are actively adding waste.[7][10] Do not fill the container beyond 90% of its capacity.[9]
-
Causality: Keeping the container closed minimizes the release of vapors and prevents accidental spills. The 10% headspace allows for expansion of the contents due to temperature changes without causing the container to rupture.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of waste generation and under the control of laboratory personnel.[13] The SAA should be clearly marked and, if possible, have secondary containment (e.g., a tray) to contain potential leaks.
-
Causality: The SAA concept allows for the safe, temporary collection of hazardous waste in the lab where it is generated.[10][11] Storing it in a designated, controlled area prevents it from being mistaken for a reagent and minimizes the risk of spills in high-traffic areas.
Step 5: Arranging for Final Disposal
-
Action: Once the waste container is full (or when the experiment is complete), contact your institution's Environmental Health & Safety (EHS) department or designated chemical safety officer to arrange for pickup.
-
Causality: Final disposal must be handled by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] Laboratories are considered waste generators and must follow a strict "cradle-to-grave" tracking system for all hazardous substances.[11][12] The EHS office manages this process to ensure compliance with all federal and state regulations. The ultimate disposal method will be high-temperature incineration.[2][3]
Emergency Procedures: Managing Spills
In the event of an accidental spill, prompt and correct action is crucial.
-
Action for Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE (goggles, gloves, lab coat), gently sweep the solid material into a dustpan.[3][8]
-
Avoid creating dust. [8] If necessary, you can lightly moisten the powder with a compatible solvent (like isopropanol) to minimize dust generation.
-
Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container for halogenated organics.[3]
-
Clean the spill area thoroughly.
-
-
Action for Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the area until trained responders arrive.
-
References
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science.
- Aqueous Solutions of Halogenated Compounds. (n.d.). Illinois Pollution Control Board.
- Safety Data Sheet: 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid. (2019). SynQuest Laboratories, Inc.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (n.d.). eCFR.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Hazardous Waste Segregation. (2016). Bucknell University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
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- Safety Data Sheet. (2024). Sigma-Aldrich.
- Safety Data Sheet: Benzoic acid, 2-broMo-3-(trifluoroMethyl)-. (2025). ChemicalBook.
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- Safety Data Sheet: 2-Bromo-4-(trifluoromethyl)benzoic acid. (2024). Fisher Scientific.
- Safety Data Sheet: BENZOIC ACID. (2021). Alpha Resources.
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Navigating the Safe Handling of 2-Bromo-5-(trifluoromethoxy)benzoic Acid: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
Understanding the Hazard Landscape: An Evidence-Based Approach
Based on the hazard classifications of closely related chemical structures, 2-bromo-5-(trifluoromethoxy)benzoic acid should be handled as a substance that is irritating to the skin, eyes, and respiratory system.[1][2][3][4][5] The anticipated hazard statements for this compound are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The trifluoromethoxy group, while generally contributing to the metabolic stability of a compound, along with the bromo- and carboxylic acid functionalities, suggests that this solid chemical should be handled with care to prevent dust inhalation and direct contact.
Core Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. Each component is selected to mitigate a specific route of exposure.
| Protection Type | Specific Equipment | Standard | Rationale |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[1][5][6] | ANSI Z.87.1 / EN 166 | Protects against airborne particles and potential splashes, which can cause serious eye irritation.[1][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[7] | ASTM F739 / EN 374 | Provides a barrier against direct skin contact, which can lead to irritation.[5] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Skin and Body Protection | A fully buttoned laboratory coat, long-sleeved clothing, and closed-toe shoes.[1][5][7] | N/A | Minimizes the risk of accidental skin exposure from spills or airborne dust. |
| Respiratory Protection | To be used in a well-ventilated area. If dust generation is likely or engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.[1][4][6] | NIOSH 42 CFR 84 / EN 143 | Prevents the inhalation of fine particles that may cause respiratory tract irritation.[1][4] |
Experimental Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Work Area Designation: All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any airborne dust.[8]
-
Safety Equipment Verification: Before commencing any work, confirm the location and functionality of the nearest eyewash station and safety shower.[1][7]
-
Material Assembly: Gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents, and place them within the fume hood to minimize movement in and out of the containment area.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.[9]
Handling Procedures
-
Weighing: Carefully weigh the solid compound, taking care to minimize the generation of dust. Using anti-static weigh paper can be beneficial.
-
Transfer: Use a clean spatula to transfer the weighed solid to the reaction vessel.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Container Management: Keep the container of this compound tightly closed when not in use.[6]
Post-Handling and Decontamination
-
Work Area Cleaning: Thoroughly decontaminate the work surface within the fume hood with an appropriate solvent.
-
PPE Removal: Carefully remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after completing the work and removing PPE.[1]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop or persist.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: All waste containing this compound, including excess material and contaminated consumables (e.g., gloves, weigh paper, pipette tips), must be collected in a designated and clearly labeled hazardous waste container.[10]
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal Route: The recommended method for the final disposal of this compound is incineration by a licensed professional waste disposal service.[1][10] This should be carried out in a chemical incinerator equipped with an afterburner and scrubber to handle potential hazardous combustion byproducts. Always adhere to local, state, and federal regulations for hazardous waste disposal.
Logical Flow for Waste Disposal
Caption: A logical workflow for the proper disposal of this compound.
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can confidently handle this compound, ensuring the protection of yourself, your colleagues, and the environment, while advancing your critical research and development endeavors.
References
- SynQuest Laboratories, Inc. (2019). Safety Data Sheet: 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-4-(trifluoromethyl)benzoic acid.
- Apollo Scientific. (2022). Safety Data Sheet: 2-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid.
- Capot Chemical Co., Ltd. (2017). MSDS of 5-Bromo-2-(trifluoromethyl)benzoic acid.
- BenchChem. (2025). Safe Disposal of 2-Bromo-4-fluorobenzoic Acid: A Procedural Guide.
- ECHEMI. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoicacid SDS, 328-67-6 Safety Data Sheets.
- Fisher Scientific. (2024). Safety Data Sheet: 3-Bromo-5-(trifluoromethoxy)benzoic acid.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Benzoic acid, 2-broMo-3-(trifluoroMethyl)-.
- Santa Cruz Biotechnology. (2025). 2-Bromo-5-(trifluoromethyl)benzoic acid.
- BenchChem. (2025). Personal protective equipment for handling 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid.
- CPWR - The Center for Construction Research and Training. (n.d.). Chapter 5: Personal Protective Equipment (PPE).
- BenchChem. (2025). Personal protective equipment for handling 3-Bromo-5-(bromomethyl)benzonitrile.
- BenchChem. (2025). Personal protective equipment for handling 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid.
- BenchChem. (2025). Personal protective equipment for handling 2-(4-Nitrophenyl)benzoic acid.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
